Tuftsin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESDGNYHXIOKRW-YXMSTPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336069 | |
| Record name | Tuftsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9063-57-4, 112592-90-2 | |
| Record name | Tuftsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polytuftsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuftsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUFTSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tuftsin discovery and historical significance
An In-depth Technical Guide to Tuftsin: Discovery, Mechanism, and Significance
Executive Summary
This compound is a naturally occurring tetrapeptide (L-threonyl-L-lysyl-L-prolyl-L-arginine) with potent immunomodulatory properties. First identified in 1970 by Victor A. Najjar and Kenji Nishioka at Tufts University, this peptide originates from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1][2][3][4] Its discovery opened a new chapter in immunology, revealing a direct link between the humoral and cellular immune systems. This compound primarily acts on phagocytic cells, such as macrophages, neutrophils, and microglia, stimulating a wide array of functions including phagocytosis, chemotaxis, bactericidal and tumoricidal activity, and antigen presentation.[3][5][6][7] Its mechanism involves binding to specific cell surface receptors, notably Neuropilin-1 (Nrp1), and initiating downstream signaling cascades, including the TGF-β pathway.[8][9] Given its broad-spectrum immunomodulatory effects and low toxicity, this compound and its synthetic analogs hold considerable promise as therapeutic agents, vaccine adjuvants, and drug delivery vectors.[5][10][11] This document provides a comprehensive technical overview of this compound, from its historical discovery to its molecular mechanisms and clinical potential, tailored for professionals in biomedical research and drug development.
Discovery and Historical Context
The discovery of this compound was a seminal event in immunology. In 1970, Najjar and Nishioka reported that a specific, leucophilic fraction of IgG, which they termed "leukokinin," could stimulate the phagocytic activity of polymorphonuclear leukocytes (PMNs).[1][4] Their research revealed that the active component was not the entire IgG molecule but a small peptide cleaved from it by a specific enzyme, "leukokininase," located on the outer membrane of the neutrophil.[1][7]
This phagocytosis-stimulating tetrapeptide was subsequently isolated, its amino acid sequence determined as Thr-Lys-Pro-Arg, and its structure confirmed by chemical synthesis.[1][7] It was named "this compound" in honor of Tufts University, where the discovery was made.[1][12] The biological importance of this compound was further underscored by the identification of a rare congenital "this compound deficiency syndrome," characterized by frequent and severe bacterial infections, which was traced to a mutant peptide (Thr-Glu-Pro-Arg) that lacked biological activity.[3][7]
Physicochemical Properties and Synthesis
This compound is a basic tetrapeptide with the following properties:
-
Sequence: L-threonyl-L-lysyl-L-prolyl-L-arginine (TKPR)[13]
-
Molecular Formula: C₂₁H₄₀N₈O₆[3]
-
Molar Mass: 500.59 g/mol [3]
The structure of this compound is critical for its biological activity. The peptide has been chemically synthesized using various techniques, most notably solid-phase peptide synthesis, which has also enabled the creation of a multitude of analogs for structure-activity relationship (SAR) studies.[5][14][15] These studies have shown that the C-terminal dipeptide Pro-Arg is particularly important for its immunogenic activity.[16][17]
Mechanism of Action
Enzymatic Release of this compound
This compound exists in a cryptic state as part of the CH2 domain of the heavy chain of all four classes of IgG.[12] Its liberation into a biologically active form is a precise two-step enzymatic process:
-
Splenic Endocarboxypeptidase: An enzyme primarily found in the spleen, known as this compound-endocarboxypeptidase, first cleaves the peptide bond at the C-terminal side of the Arg⁴ residue.
-
Leukokininase: A second enzyme, leukokininase, located on the outer membrane of phagocytic cells, cleaves the peptide bond at the N-terminal side of the Thr¹ residue, releasing the active tetrapeptide.[7]
Receptor Binding and Signaling Pathways
Once released, this compound exerts its effects by binding to specific receptors on the surface of target cells, primarily phagocytes.[3][18] While early studies characterized a specific this compound receptor complex (~500 kDa), more recent evidence has definitively identified Neuropilin-1 (Nrp1) as a key receptor for this compound.[8][9][10][19]
Binding of this compound to Nrp1 initiates a signaling cascade through the canonical Transforming Growth Factor-beta (TGF-β) pathway . Nrp1 itself has a short intracellular domain and acts as a co-receptor. Upon this compound binding, Nrp1 associates with the TGF-β receptor 1 (TβR1), leading to the phosphorylation and activation of the downstream effector protein Smad3 . This pathway is associated with the anti-inflammatory and immunomodulatory effects of this compound.[8][9] Additionally, studies have shown that this compound can directly bind to Angiotensin-Converting Enzyme 2 (ACE2).[2][6]
Caption: this compound signaling via the Nrp1/TGF-β pathway.
Biological Functions and Significance
This compound exhibits a broad spectrum of biological activities, making it a significant molecule in immunology and a candidate for therapeutic development.
-
Immunomodulatory Effects: The primary role of this compound is the potentiation of phagocytic cell functions. It enhances phagocytosis (engulfment of particles), pinocytosis, and motility.[7] It also stimulates the production of reactive oxygen species (ROS) like O₂⁻ and H₂O₂, which are crucial for intracellular killing of pathogens.[12]
-
Antimicrobial and Antiviral Activity: By augmenting the bactericidal capabilities of macrophages and neutrophils, this compound contributes to host defense against bacterial infections. Studies have also demonstrated its antiviral properties against viruses such as the encephalomyocarditis virus.[20]
-
Antitumor Activity: this compound can stimulate the tumoricidal activity of macrophages and T-cell-mediated tumor destruction, highlighting its potential as an antineoplastic agent.[1][7][12]
-
Drug Delivery and Vaccine Adjuvancy: The specific targeting of this compound to phagocytic cells has been exploited in drug development. This compound-decorated nanoparticles and liposomes have been used to deliver drugs to macrophages for treating diseases like tuberculosis and leishmaniasis.[12][21] Its immunostimulatory properties also make it a candidate for use as a vaccine adjuvant.[10][11]
Key Experimental Methodologies
The characterization of this compound's function relies on a set of core experimental protocols.
General Experimental Workflow
The workflow for identifying and characterizing this compound's bioactivity follows a logical progression from its source to the quantification of its cellular effects.
Caption: Workflow for this compound activity characterization.
Phagocytosis Assay Protocol (Representative)
This method quantifies the effect of this compound on the phagocytic capacity of neutrophils using fluorescent particles and flow cytometry.[18]
-
Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from whole blood using a density gradient centrifugation method. Resuspend cells in a suitable buffer (e.g., HBSS) to a concentration of 1 x 10⁶ cells/mL.
-
Treatment: Aliquot cells into a 24-well plate. Add this compound to the desired final concentration (e.g., 5 µg/mL). Include a vehicle-only control. Incubate for 15 minutes at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled microspheres or bioparticles (e.g., zymosan) to the wells at a particle-to-cell ratio of approximately 50:1.[18]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for phagocytosis.
-
Quenching and Washing: Stop the reaction by placing the plate on ice. To distinguish between internalized and surface-bound particles, add a quenching agent (e.g., trypan blue) or wash cells with a low pH buffer. Alternatively, treat cells with trypsin to remove surface-bound particles.[18]
-
Analysis: Analyze the cells using a flow cytometer. Gate on the PMN population and measure the percentage of fluorescent cells (phagocytic index) and the mean fluorescence intensity (representing the number of particles per cell).
Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the production of reactive oxygen species (ROS), a key function stimulated by this compound.[8][21][22]
-
Cell Preparation: Isolate PMNs as described above and resuspend in PBS.
-
Reagent Preparation: Prepare an NBT solution (e.g., 1 mg/mL in PBS). A stimulant like Phorbol Myristate Acetate (PMA) can be used as a positive control.[22]
-
Assay: In a 96-well plate, add PMNs, this compound (at various concentrations), and the NBT solution. Include wells for a negative control (cells + NBT) and a positive control (cells + NBT + PMA).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. During this time, activated phagocytes will reduce the soluble yellow NBT into an insoluble dark blue formazan precipitate.
-
Quantification: Stop the reaction. The formazan can be solubilized using a solvent (e.g., DMSO or KOH), and the absorbance can be read on a plate reader at ~570 nm. Alternatively, cells can be cytocentrifuged onto a slide and the percentage of formazan-positive cells can be counted microscopically.[22]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding affinity and kinetics between this compound and its receptors.[12][23][24]
-
Chip Preparation and Ligand Immobilization: Select a sensor chip (e.g., CM5). The receptor protein (ligand), such as recombinant human Nrp1 or ACE2, is immobilized onto the chip surface using standard amine coupling chemistry.[12][23][24] A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of this compound over the ligand and reference surfaces at a constant flow rate. The binding is measured in real-time as a change in resonance units (RU).
-
Dissociation: After the association phase, flow the running buffer over the chip to measure the dissociation of the this compound-receptor complex.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[24]
Quantitative Data Summary
Quantitative analysis has been crucial for understanding this compound's biological activity and the specificity of its interactions.
Table 1: Receptor Binding Affinities of this compound
| Ligand (Receptor) | Method | Equilibrium Dissociation Constant (K D) | Reference(s) |
|---|---|---|---|
| Mouse Peritoneal Macrophages | Radioligand Assay ([³H]this compound) | 5.3 x 10⁻⁸ M (53 nM) | [25] |
| Neuropilin-1 (Nrp1) | Surface Plasmon Resonance (SPR) | 10.65 µM | [12][23] |
| ACE2 | Surface Plasmon Resonance (SPR) | 460 µM |[12][23] |
Table 2: Structure-Activity Relationships of Selected this compound Analogs
| Analog | Sequence | Activity | Key Finding | Reference(s) |
|---|---|---|---|---|
| This compound (Control) | Thr-Lys-Pro-Arg | Active | Natural Peptide | |
| [Glu²]this compound | Thr-Glu -Pro-Arg | Inactive | Found in this compound deficiency; Lys² is crucial for activity. | [7] |
| [Ala¹]this compound | Ala -Lys-Pro-Arg | Inhibitory | Thr¹ hydroxyl group is important for agonistic activity. | [19] |
| [des-Thr¹]this compound | Lys-Pro-Arg | Inhibitory | The N-terminal threonine is required. | [19] |
| Tuftsinylthis compound | (TKPR)₂ | More active than this compound | Dimerization can enhance antineoplastic activity. | |
| TKPPR | Thr-Lys-Pro-Pro -Arg | Antagonist | Binds receptor with ~4x higher avidity than this compound. | [10] |
| cyclo(TKPRG) | cyclo(Thr-Lys-Pro-Arg-Gly) | More Potent | Optimum concentration for phagocytosis is 50x lower than this compound. |[4] |
Clinical Potential and Future Directions
The historical significance of this compound is matched by its ongoing relevance in drug development. Its ability to specifically target and activate macrophages makes it an attractive molecule for a variety of therapeutic applications.
-
Immunotherapy: As a natural biological response modifier, this compound is a candidate for treating immunodeficiency states, including those that are congenital or acquired (e.g., post-splenectomy).[3][7] Its low toxicity is a significant advantage.
-
Oncology: The antitumor properties of this compound and its analogs are being explored for cancer therapy, either as standalone agents or in combination with other treatments to stimulate an anti-cancer immune response.[10][11]
-
Infectious Diseases: this compound's antimicrobial and antiviral effects, coupled with its potential as a targeted delivery vehicle for antibiotics, present a promising strategy to combat infectious diseases, including those caused by drug-resistant pathogens.[12][21]
-
Neuroinflammation: Given its effects on microglia (the resident macrophages of the central nervous system), this compound and its derivatives like Selank are being investigated for their roles in neuroinflammatory and neurological conditions.[16]
Future research will likely focus on developing more stable and potent this compound analogs, elucidating the full spectrum of its signaling pathways, and translating its therapeutic potential into clinical applications through well-designed clinical trials. The journey that began with a fundamental discovery in immunology continues to pave new avenues for modern therapeutics.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. This compound analogues: synthesis, structure-function relationships, and implications for specificity of this compound's bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Enhanced phagocytosis activity of cyclic analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on the nitrous blue tetrazolium reduction of normal human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.jax.org [media.jax.org]
- 10. Isolation and subunit composition of this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Properties and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ila.ilsl.br [ila.ilsl.br]
- 15. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound and some analogs: synthesis and interaction with human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phagocytosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The effect of this compound on the nitrous blue tetrazolium reduction of normal human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. goldbio.com [goldbio.com]
- 23. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tuftsin Peptide: Sequence, Structure, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuftsin, a tetrapeptide with the sequence L-Threonyl-L-Lysyl-L-Prolyl-L-Arginine (TKPR), is a naturally occurring immunomodulatory substance derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1][2] This guide provides a comprehensive technical overview of this compound, detailing its core characteristics, biological functions, and the experimental methodologies used for its study. The document focuses on the peptide's sequence, structure, synthesis, and its interaction with cellular receptors, particularly Neuropilin-1 (Nrp1), to initiate downstream signaling cascades. A significant emphasis is placed on the quantitative aspects of this compound's activity and detailed experimental protocols to facilitate further research and development.
This compound: Peptide Sequence and Physicochemical Properties
This compound is a highly basic tetrapeptide with the following sequence:
-
Sequence: Thr-Lys-Pro-Arg (TKPR)[1]
-
Molecular Formula: C21H40N8O6
-
Molecular Weight: 500.6 g/mol
The primary structure of this compound is crucial for its biological activity. The presence of the basic amino acids Lysine and Arginine contributes to its overall positive charge, which is important for receptor interaction. The Proline residue introduces a characteristic kink in the peptide backbone, influencing its three-dimensional conformation.
Synthesis of this compound
This compound can be chemically synthesized using various techniques, with solid-phase peptide synthesis (SPPS) being a common and efficient method.[3] Both conventional and polymeric-reagent approaches have been successfully employed for its synthesis.[4]
Solid-Phase Peptide Synthesis (SPPS) Protocol Outline
This protocol provides a general overview of the Fmoc/tBu-based solid-phase synthesis of this compound.
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 4-methylpiperidine in NMP.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated using a coupling reagent like HATU in the presence of a base such as diisopropylethylamine (DIEA) and then coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed with NMP to remove excess reagents and byproducts.
-
Repeat Cycle: The deprotection, coupling, and washing steps are repeated for the subsequent amino acids in the sequence (Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized this compound are confirmed by analytical HPLC and mass spectrometry.
Biological Functions of this compound
This compound exhibits a broad spectrum of biological activities, primarily related to the potentiation of the immune system.[2][5] Its functions are mediated through specific receptors on phagocytic cells.[6]
Immunomodulatory Activities
-
Phagocytosis: this compound is a potent stimulator of phagocytosis by macrophages, neutrophils, and monocytes.[7][8] Half-maximum stimulation of phagocytosis is achieved at approximately 100 nM.[1]
-
Chemotaxis: It promotes the migration of phagocytic cells towards sites of inflammation.[9]
-
Antigen Presentation: this compound enhances the processing and presentation of antigens by macrophages to T-lymphocytes, with a maximal effect observed at a concentration of 5 x 10⁻⁸ M.[10]
-
Cytokine and Reactive Oxygen Species Production: this compound stimulates the release of pro-inflammatory cytokines and reactive oxygen species (ROS), such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), from macrophages. The optimal concentration for augmenting the formation of ROS is 375 nM.[10][11]
-
Antimicrobial and Antitumor Activity: By enhancing the functions of phagocytic cells, this compound contributes to bactericidal and tumoricidal activities.[7]
Quantitative Data on this compound Activity
The biological activity of this compound is concentration-dependent. The following tables summarize key quantitative data related to its receptor binding and functional activities.
| Parameter | Receptor/Target | Cell Type | Value | Reference(s) |
| Equilibrium Dissociation Constant (KD) | Neuropilin-1 (Nrp1) | 10.65 µM | [12] | |
| ACE2 | 460 µM | [12] | ||
| This compound Receptor | Thioglycollate-stimulated macrophages | 5.3 x 10⁻⁸ M | [13] | |
| Number of Binding Sites | This compound Receptor | Thioglycollate-stimulated macrophages | ~72,000 sites/cell | [13] |
Table 1: Receptor Binding Affinity of this compound.
| Activity | Cell Type/System | Effective Concentration (EC50/Optimal) | Reference(s) |
| Phagocytosis Stimulation | Polymorphonuclear leukocytes | ~100 nM (half-maximum stimulation) | [1] |
| Reactive Oxygen Species Production | Macrophages | 375 nM (optimal concentration) | [10] |
| Antigen Presentation Enhancement | Macrophages/T-lymphocytes | 5 x 10⁻⁸ M (maximal effect) | [10] |
| Inhibition of TGF-β Secretion | Nrp-1 high CD4+CD25+ Tregs | 100 - 1000 µg/ml | [14] |
Table 2: Functional Activity of this compound.
| Analog/Modification | Change in Activity | Reference(s) |
| [Ala¹]this compound | Inhibitory effect on this compound's action. | [4] |
| [Lys¹]this compound | Stimulates phagocytosis, but to a lesser extent than this compound. | [4] |
| [Ser¹]this compound | Stimulates phagocytosis, but to a lesser extent than this compound; can also be inhibitory. | [4] |
| [Des-Thr¹]this compound | Represses nitroblue tetrazolium reduction stimulated by this compound. | [4] |
| Thr-Lys-Pro-Pro-Arg | Potent inhibitor of this compound. | [10] |
| Cyclo(Thr-Lys-Pro-Arg-Gly) | 50-fold lower optimal concentration for similar phagocytosis stimulation. | [15] |
Table 3: Structure-Activity Relationship of this compound Analogs.
Signaling Pathways
The primary receptor for this compound on immune cells is Neuropilin-1 (Nrp1). Binding of this compound to Nrp1 initiates a signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway.
This compound-Nrp1-TGF-β Signaling Pathway
Upon binding to Nrp1, this compound can modulate the TGF-β signaling pathway, leading to the phosphorylation of Smad3 and a reduction in Akt phosphorylation. This pathway plays a crucial role in the anti-inflammatory effects of this compound.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Analysis of signaling pathways using functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound stimulates the release of oxygen radicals and thromboxane from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a naturally occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
Natural Activators of Phagocytic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of natural compounds that actively modulate the function of phagocytic cells. Phagocytosis, a cornerstone of the innate immune response, is a critical process for eliminating pathogens and cellular debris. The enhancement of this process through natural activators presents a promising avenue for the development of novel therapeutics for infectious diseases, inflammatory disorders, and cancer. This document details the mechanisms of action, signaling pathways, and experimental validation of key natural phagocyte activators, with a focus on curcumin, quercetin, and alantolactone.
Introduction to Phagocyte Activation
Phagocytes, including macrophages, neutrophils, and dendritic cells, are specialized immune cells that recognize, engulf, and destroy foreign particles, pathogens, and apoptotic cells. This process is initiated by the interaction of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) with pattern recognition receptors (PRRs) on the phagocyte surface. Activation of these receptors triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangement, particle engulfment, and the formation of a phagosome. The maturation of the phagosome into a phagolysosome, a highly acidic and enzyme-rich vesicle, results in the degradation of the ingested material. Natural compounds can influence multiple stages of this process, from receptor expression and signal transduction to phagosome maturation and cytokine production.
Key Natural Activators and Their Mechanisms
Curcumin
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, is a well-documented immunomodulator with potent effects on phagocytic cells. It has been shown to enhance the phagocytic capacity of macrophages and modulate their inflammatory responses.[1][2]
Mechanism of Action:
-
Macrophage Polarization: Curcumin can influence the polarization of macrophages, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. This is achieved, in part, by inhibiting the NF-κB signaling pathway and activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway.[3][4]
-
Upregulation of Scavenger Receptors: Curcumin has been demonstrated to increase the expression of the scavenger receptor CD36 on the surface of monocytes and macrophages.[5][6] CD36 is a key receptor involved in the recognition and uptake of various ligands, including oxidized low-density lipoprotein (oxLDL) and microbial products. This upregulation is mediated through a PPAR-γ-independent pathway that likely involves the nuclear factor erythroid 2-related factor 2 (Nrf2).[5]
-
Enhancement of Phagocytosis: Studies have shown that curcumin treatment enhances the non-opsonic phagocytosis of pathogens like Plasmodium falciparum by macrophages.[5][7] This effect is linked to the increased expression of CD36.
Signaling Pathways:
The immunomodulatory effects of curcumin on phagocytes are mediated by a complex interplay of signaling pathways. The activation of PPAR-γ by curcumin is a key mechanism for its anti-inflammatory and pro-phagocytic effects.[8] Additionally, curcumin's ability to induce Nrf2 activation contributes to the upregulation of antioxidant and cytoprotective genes, further influencing macrophage function.
Quercetin
Quercetin is a flavonoid ubiquitously found in fruits and vegetables. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. Its impact on phagocyte function is multifaceted, with studies reporting both enhancement and inhibition of phagocytosis depending on the experimental context.[9][10]
Mechanism of Action:
-
Modulation of Macrophage Polarization: Quercetin can suppress the M1 polarization of macrophages induced by lipopolysaccharide (LPS), thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12] Conversely, it can promote the M2 phenotype, characterized by the production of the anti-inflammatory cytokine IL-10.[11]
-
Regulation of ROS Production: Quercetin is a potent antioxidant that can scavenge reactive oxygen species (ROS) and inhibit their production by phagocytes.[13][14] While ROS are essential for microbial killing within the phagolysosome, excessive ROS production can lead to tissue damage.
-
Inhibition of Phagocytosis in Inflammatory Contexts: In some studies, quercetin has been shown to inhibit the phagocytic activity of macrophages, particularly in the context of inflammation.[9][10] This effect may be linked to its ability to interfere with the actin cytoskeleton, which is crucial for particle engulfment.[10]
Signaling Pathways:
The effects of quercetin on macrophage polarization and function are mediated through the modulation of several key signaling pathways. The activation of AMP-activated protein kinase (AMPK) and the Akt signaling pathway by quercetin contributes to the upregulation of M2 markers and endogenous antioxidants.[9][11] Quercetin has also been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[15]
Alantolactone
Alantolactone is a sesquiterpene lactone found in the roots of plants from the Inula genus. It has demonstrated significant immunomodulatory and anti-inflammatory properties, including the ability to enhance the phagocytic capacity of macrophages.[16][17]
Mechanism of Action:
-
Enhancement of Phagocytosis: Alantolactone has been shown to increase the uptake of bacteria, such as Staphylococcus aureus, by macrophages.[16][17] This is accompanied by an acidification of phagosomes and an increase in phagolysosome fusion, leading to more efficient intracellular killing.[16][17]
-
Modulation of Cytokine Production: Alantolactone exhibits a dual effect on cytokine production. It inhibits the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while simultaneously stimulating the production of the anti-inflammatory cytokine IL-10.[16][17][18]
-
Inhibition of NF-κB Pathway: The anti-inflammatory effects of alantolactone are primarily mediated through the inhibition of the NF-κB signaling pathway. It has been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[19][20]
Signaling Pathways:
The primary signaling pathway targeted by alantolactone in macrophages is the NF-κB pathway. By inhibiting this pathway, alantolactone effectively dampens the pro-inflammatory response while promoting the clearance of pathogens through enhanced phagocytosis.[19]
Quantitative Data on Phagocyte Activation
The following tables summarize the quantitative effects of curcumin, quercetin, and alantolactone on various parameters of phagocyte function as reported in the scientific literature.
Table 1: Effect of Curcumin on Phagocyte Function
| Parameter | Cell Type | Concentration | Effect | Reference |
| Phagocytosis of P. falciparum | THP-1 Macrophages | 10 µM | Significant increase | [7] |
| CD36 mRNA Expression | THP-1 Macrophages | 10 µM | ~2-fold increase | [7] |
| PPARγ mRNA Expression | THP-1 Macrophages | 10 µM | ~3-fold increase | [7] |
| TNF-α Secretion (LPS-stimulated) | RAW 264.7 | 50 µM | 71% reduction | [8] |
| TNF-α Secretion (LPS-stimulated) | RAW 264.7 | 100 µM | 99% reduction | [8] |
Table 2: Effect of Quercetin on Phagocyte Function
| Parameter | Cell Type | Concentration | Effect | Reference |
| Phagocytosis (LPS-stimulated) | Microglial Cells | 5 µM | Significant reduction | [9] |
| Phagocytosis (LPS-stimulated) | Microglial Cells | 10 µM | Significant reduction | [9] |
| H₂O₂ Production | Microglial Cells | 1-10 µM | Dose-dependent inhibition | [14] |
| IL-6 Expression (LPS-stimulated) | RAW 264.7 | 1-10 µM | Dose-dependent reduction | [11] |
| TNF-α Expression (LPS-stimulated) | RAW 264.7 | 1-10 µM | Dose-dependent reduction | [11] |
| IL-10 Expression | Macrophages | 10 µM | Significant increase | [11] |
Table 3: Effect of Alantolactone on Phagocyte Function
| Parameter | Cell Type | Concentration | Effect | Reference |
| Phagocytosis of S. aureus | THP-1 Macrophages | 1-20 µM | Dose-dependent increase | [16][21] |
| TNF-α Production (S. aureus-stimulated) | THP-1 Macrophages | 1 µM | Significant suppression | [17] |
| IL-6 Production (S. aureus-stimulated) | THP-1 Macrophages | 1 µM | Significant suppression | [17] |
| IL-10 Production (S. aureus-stimulated) | THP-1 Macrophages | 20 µM | Significant increase | [17] |
| p65 NF-κB Production | THP-1 Macrophages | >5 µM | Significant decrease | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Phagocytosis Assay using RAW 264.7 Macrophages and Fluorescent Beads
This protocol describes a common method to quantify the phagocytic activity of macrophages.[22][23][24]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fluorescently labeled latex beads (e.g., FITC-conjugated)
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution
-
24-well tissue culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the natural activator (e.g., curcumin, quercetin, alantolactone) or vehicle control. Incubate for the desired period (e.g., 24 hours).
-
Phagocytosis Induction: After the treatment period, add fluorescently labeled latex beads to each well at a specific bead-to-cell ratio (e.g., 10:1).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.
-
Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove non-ingested beads.
-
Quenching (Optional): To differentiate between internalized and surface-bound beads, add a quenching solution (e.g., trypan blue) to the wells for a few minutes. Trypan blue will quench the fluorescence of the external beads.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Count the number of ingested beads per cell in at least 100 cells for each condition. The phagocytic index can be calculated as the percentage of phagocytosing cells multiplied by the average number of beads per cell.
-
Flow Cytometry: Detach the cells from the plate using a cell scraper or a gentle enzyme-free dissociation solution. Analyze the cell suspension by flow cytometry to determine the percentage of fluorescently positive cells (cells that have ingested beads) and the mean fluorescence intensity (indicating the number of ingested beads).
-
Western Blot Analysis of Signaling Proteins
This protocol is used to determine the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Treated and untreated macrophage cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
Natural compounds such as curcumin, quercetin, and alantolactone represent a rich source of molecules capable of modulating phagocyte function. Their ability to enhance phagocytosis, modulate macrophage polarization, and regulate inflammatory signaling pathways highlights their therapeutic potential. This guide provides a foundational understanding of these natural activators, supported by quantitative data and detailed experimental protocols. Further research into the precise molecular mechanisms and in vivo efficacy of these compounds will be crucial for their translation into clinical applications for a variety of diseases.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Curcumin Attenuates Titanium Particle-Induced Inflammation by Regulating Macrophage Polarization In Vitro and In Vivo [frontiersin.org]
- 4. Curcumin Attenuates Titanium Particle-Induced Inflammation by Regulating Macrophage Polarization In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin enhances non-opsonic phagocytosis of Plasmodium falciparum through up-regulation of CD36 surface expression on monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitive effect on phagocytosis of Candida albicans induced by pretreatment with quercetin via actin cytoskeleton interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance [ouci.dntb.gov.ua]
- 13. Quercetin inhibits degranulation and superoxide generation in PMA stimulated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The protective effect of quercetin on macrophage pyroptosis via TLR2/Myd88/NF-κB and ROS/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alantolactone Enhances the Phagocytic Properties of Human Macrophages and Modulates Their Proinflammatory Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Alantolactone Enhances the Phagocytic Properties of Human Macrophages and Modulates Their Proinflammatory Functions [frontiersin.org]
- 18. Alantolactone Enhances the Phagocytic Properties of Human Macrophages and Modulates Their Proinflammatory Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. RAW 264.7 cell phagocytosis assay [protocols.io]
- 23. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Tuftsin in Macrophages
Executive Summary
This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator primarily derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1] It exerts a significant influence on the functions of phagocytic cells, particularly macrophages. By binding to specific cell surface receptors, this compound triggers a cascade of intracellular signaling events that culminate in the enhancement of critical macrophage activities, including phagocytosis, chemotaxis, bactericidal action, and antigen presentation.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its receptor interactions, signaling pathways, and functional consequences. It includes summaries of quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms to support research and development efforts in immunology and drug delivery.
This compound Receptor Binding and Specificity
This compound's action is initiated by its binding to specific receptors on the macrophage cell surface. This interaction is characterized by a high degree of specificity and saturability.
Receptor Identity
Recent studies have identified Neuropilin-1 (Nrp1) as a key receptor for this compound on macrophages and microglia.[4][5] Binding to Nrp1 is crucial for initiating downstream signaling cascades.[5] Historically, other receptors, including portions of the Fc receptor and CD11b/CD18, have also been suggested to be involved in this compound binding.[1][6]
Binding Kinetics and Site Density
The binding of this compound to macrophage receptors is a rapid and saturable process.[7] Competition studies using radiolabeled this compound have elucidated key quantitative parameters of this interaction.
Table 1: Quantitative Data on this compound-Macrophage Binding
| Parameter | Value | Cell Type | Reference |
| Equilibrium Dissociation Constant (KD) | 5.0 - 5.3 x 10-8 M | Thioglycollate-stimulated mouse peritoneal macrophages | [7] |
| Number of Binding Sites per Cell | ~72,000 | Thioglycollate-stimulated mouse peritoneal macrophages | [7] |
Binding specificity is high; inactive analogs of this compound, such as [N-Acetyl-Thr1]this compound, and the tripeptide [Des-Arg4]this compound, do not compete for the same binding sites.[7] Following binding, the this compound-receptor complexes cluster and are internalized via endocytosis, a process that occurs within 5 to 30 minutes.[8]
Intracellular Signaling Pathways
Upon binding to its receptors, this compound activates complex intracellular signaling networks. The primary identified pathway involves Nrp1 and the canonical TGF-β signaling axis. Evidence also suggests the involvement of classical G-Protein Coupled Receptor (GPCR) signaling.
Nrp1-Mediated TGF-β Pathway
Binding of this compound to Nrp1 leads to signaling through the transforming growth factor-beta (TGF-β) pathway. Nrp1 acts as a co-receptor for the TGF-β receptor 1 (TβR1). This interaction initiates a canonical cascade that results in the phosphorylation of Smad3 and a reduction in Akt phosphorylation, ultimately leading to an anti-inflammatory M2-like phenotype shift in microglia.[5]
G-Protein Coupled Receptor (GPCR) Pathway
While the specific GPCR remains to be fully characterized, its activation is a proposed mechanism. This pathway is thought to involve the activation of a heterotrimeric G-protein, likely Gq, which in turn activates Phospholipase C (PLC).[9][10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11] This elevation of intracellular calcium is a critical signal for modulating macrophage functions like phagocytosis.[11][12]
Caption: this compound signaling pathways in macrophages.
Functional Consequences of this compound Activation
The signaling cascades initiated by this compound culminate in a broad spectrum of enhanced macrophage effector functions.
-
Phagocytosis: this compound is a potent stimulator of phagocytic activity, increasing both the rate of engulfment and the number of particles ingested per cell.[1][13] This applies to phagocytosis mediated by both Fc-receptors and non-specific receptors.[7]
-
Chemotaxis and Motility: this compound acts as a chemoattractant, promoting the migration of macrophages towards sites of inflammation or infection.[14]
-
Bactericidal and Tumoricidal Activity: Activated macrophages exhibit enhanced killing capabilities. This compound stimulates the production of nitric oxide (NO), a key molecule in pathogen destruction.[15] This leads to improved clearance of intracellular parasites like Leishmania major and enhanced tumoricidal activity.[3][15]
-
Immunogenic Function: this compound augments the antigen-presenting capacity of macrophages, thereby enhancing the activation of T lymphocytes and contributing to the adaptive immune response.[16][17]
-
Macrophage Polarization: this compound can influence macrophage polarization, promoting a shift towards the pro-inflammatory M1 phenotype, which is crucial for host defense.[1] Conversely, through the Nrp1-TGFβ pathway, it can also induce an anti-inflammatory M2 shift, highlighting its complex regulatory role.[5]
Table 2: Summary of this compound-Induced Macrophage Functions
| Function | Effect | Key Mediators | Reference |
| Phagocytosis | Increased rate and capacity | Ca2+ mobilization, cytoskeletal rearrangement | [1][7][13] |
| Chemotaxis | Directed cell migration | Signaling pathways affecting motility | [14] |
| Bactericidal Activity | Enhanced killing of pathogens | Nitric Oxide (NO) synthesis | [3][15] |
| Antigen Presentation | Augmentation of T-cell education | Upregulation of relevant surface molecules | [16][17] |
| M1 Polarization | Induction of pro-inflammatory state | Not fully elucidated | [1] |
| M2 Polarization | Induction of anti-inflammatory state | Nrp1, TβR1, p-Smad3 | [5] |
Key Experimental Protocols
The study of this compound's effects on macrophages relies on a set of established in vitro assays.
Receptor Binding Assay (Competitive)
This protocol is used to determine the binding affinity (KD) and the number of receptors per cell.
-
Cell Preparation: Isolate and culture mouse peritoneal macrophages (e.g., thioglycollate-stimulated).
-
Assay Setup: Incubate a fixed number of macrophages with a constant, low concentration of radiolabeled [3H]this compound.
-
Competition: Add increasing concentrations of unlabeled (cold) this compound to the incubation mixture.
-
Incubation: Allow the reaction to reach equilibrium (e.g., at 22°C).
-
Separation: Separate bound from free radiolabeled this compound by rapid filtration or centrifugation through an oil layer.
-
Quantification: Measure the radioactivity of the cell pellet using liquid scintillation counting.
-
Analysis: Plot the bound [3H]this compound against the concentration of unlabeled this compound. Analyze the data using Scatchard analysis to calculate KD and the number of binding sites.[7]
Phagocytosis Assay (Flow Cytometry)
This protocol quantifies the effect of this compound on the engulfment of particles.
-
Cell Preparation: Prepare human polymorphonuclear leukocytes (PMNs) or macrophage monolayers in 24-well plates.[13]
-
This compound Treatment: Pre-incubate the cells with this compound (e.g., 5 µg/mL) for a specified time (e.g., 15 minutes at 37°C).[13] A control group without this compound is run in parallel.
-
Particle Addition: Add fluorescently labeled microspheres or opsonized bacteria (e.g., FITC-labeled S. aureus) at a defined particle-to-cell ratio (e.g., 50:1).[13]
-
Phagocytosis: Incubate for a period to allow engulfment (e.g., 30-60 minutes).
-
Quenching/Washing: Stop phagocytosis by placing plates on ice. Remove non-ingested, surface-bound particles by washing and treating with a quenching agent (like trypan blue) or trypsin.[13]
-
Analysis: Harvest the cells and analyze them using a flow cytometer. The percentage of fluorescent cells (phagocytic index) and the mean fluorescence intensity per cell (number of particles engulfed) are measured.[13]
Caption: Experimental workflow for a this compound phagocytosis assay.
Macrophage Chemotaxis Assay (Microfluidics)
This protocol assesses the directed migration of macrophages in response to a this compound gradient.
-
Device Preparation: Use a microfluidic device capable of generating stable chemical gradients (e.g., a fluid-walled circuit).[18][19]
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) into the main channel or chamber of the device and allow them to adhere.[19]
-
Gradient Generation: Establish a stable concentration gradient by introducing a solution containing this compound into a source chamber and a control medium into a sink chamber. The chemoattractant will diffuse down the connecting channel.[18]
-
Time-Lapse Microscopy: Place the device on a microscope stage equipped with an incubation chamber (37°C, 5% CO2). Acquire time-lapse images of the macrophages over several hours.
-
Data Analysis: Use cell tracking software to analyze the acquired images. Quantify parameters such as cell trajectories, velocity, and chemotactic index (the net displacement towards the chemoattractant) to determine the effect of the this compound gradient on cell migration.[19]
Conclusion and Future Directions
This compound is a well-defined macrophage activator that operates through specific receptor interactions to initiate potent downstream effects. The identification of the Nrp1/TGF-β pathway has provided significant new insight into its mechanism of action, complementing the classical understanding of GPCR-mediated signaling.[5] For drug development professionals, this compound's ability to specifically target and activate macrophages makes it an attractive candidate for various applications, including as an adjuvant in vaccines, a component of targeted drug delivery systems for treating intracellular infections, and an agent in cancer immunotherapy.[1][6]
Future research should focus on the complete characterization of the this compound receptor complex, the potential interplay between the Nrp1 and GPCR signaling pathways, and the precise molecular mechanisms that govern its differential effects on macrophage polarization. A deeper understanding of these processes will be critical for harnessing the full therapeutic potential of this compound and its synthetic analogs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. biorunstar.com [biorunstar.com]
- 3. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-mediated endocytosis of this compound by macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase C-β in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. mdpi.com [mdpi.com]
- 12. Calcium dynamics of skin-resident macrophages during homeostasis and tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on the migration, chemotaxis, and differentiation of macrophages and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Biological functions of Tuftsin in innate immunity
An In-depth Technical Guide to the Biological Functions of Tuftsin in Innate Immunity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is an endogenous immunomodulatory agent with a profound impact on the functions of innate immune cells.[1][2] Derived from the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound acts as a potent, non-specific activator of phagocytic cells, including macrophages, neutrophils, and monocytes.[2][3][4] Its biological activities are diverse, encompassing the enhancement of phagocytosis, chemotaxis, oxidative burst, and bactericidal and tumoricidal activities.[1][2] This document provides a comprehensive technical overview of this compound's mechanisms of action, its interaction with specific cellular receptors, the downstream signaling pathways it triggers, and its quantifiable effects on innate immune functions. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in immunology and drug development.
Introduction: The Origin and Structure of this compound
This compound is a tetrapeptide, with the amino acid sequence L-threonyl-L-lysyl-L-prolyl-L-arginine (TKPR), corresponding to residues 289-292 of the CH2 domain of the IgG heavy chain.[3][5] Its release as a biologically active peptide is a regulated enzymatic process. The liberation of this compound from its parent IgG molecule requires the sequential action of two enzymes. First, a specific enzyme found in the spleen, known as this compound-endocarboxypeptidase, cleaves the peptide bond at the C-terminal side of the arginine residue. Subsequently, a second enzyme, leukokininase, located on the outer membrane of the phagocytic cell, cleaves the bond at the N-terminal side of the threonine residue, releasing the active this compound tetrapeptide.[1] This targeted release mechanism ensures that this compound's activity is localized to sites of immune surveillance.
Receptors and Binding Kinetics
This compound exerts its effects by binding to specific, high-affinity receptors on the surface of various immune cells, primarily phagocytes.[2] While early research focused on identifying a unique "this compound receptor," more recent studies have identified Neuropilin-1 (NRP1) as a key receptor for this compound.[5][6][7] Additionally, interactions with Fc receptors have been suggested.[8]
The binding of this compound to its receptors is a rapid, specific, and saturable process. Studies using radiolabeled this compound have allowed for the quantification of its binding kinetics on macrophage populations. These findings are critical for understanding its dose-dependent biological effects.
Table 1: this compound Receptor Binding and Density Data
| Parameter | Cell Type | Value | Source |
| Equilibrium Dissociation Constant (KD) | Thioglycollate-stimulated mouse macrophages | 5.3 x 10-8 M | [9] |
| Binding Sites per Cell | Thioglycollate-stimulated mouse macrophages | ~72,000 | [9] |
| Binding Affinity (KD) to Neuropilin-1 (NRP1) | Surface Plasmon Resonance (SPR) Analysis | 10.65 µM | [7] |
Note: The significant difference in KD values may reflect different experimental systems (whole-cell binding vs. purified protein interaction).
Signaling Pathways
Upon binding to its receptor, primarily NRP1, this compound initiates a cascade of intracellular signaling events. The immunomodulatory effects mediated by NRP1 binding are known to occur through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5][6] this compound binding also modulates intracellular levels of cyclic GMP (cGMP) and calcium (Ca2+).[6] This signaling cascade culminates in the activation of various effector functions within the innate immune cell.
Core Biological Functions in Innate Immunity
This compound stimulates a wide array of functions in phagocytic cells, enhancing their ability to respond to pathogens and malignant cells.[1]
Potentiation of Phagocytosis
The most well-documented function of this compound is its ability to stimulate phagocytic activity.[1][2] It enhances the engulfment of opsonized and unopsonized particles, including bacteria and yeast.[10][11] Studies have shown that this compound has a greater impact on the number of particles engulfed per cell than on the overall percentage of phagocytic cells.[10] However, it is worth noting that some studies have questioned the significance of this compound's role in promoting phagocytosis under certain experimental conditions.[12]
Table 2: Quantitative Data on this compound-Mediated Phagocytosis
| Parameter | Description | Value / Condition | Source |
| Optimal Concentration | For maximal stimulation of human Polymorphonuclear Leukocyte (PMN) phagocytosis of fluorescent microspheres. | 5 µg/mL | [10] |
| Treatment Concentration | Exogenous this compound used to increase phagocytosis of Staphylococcus aureus by human neutrophils. | 1 µg/mL | [11] |
| Cyclic Analog Potency (ctuf-G) | A cyclic analog of this compound showed an optimal concentration for phagocytosis stimulation that was 50-fold lower than native this compound. | 50x more potent | [13] |
Induction of the Respiratory Burst
This compound is a potent trigger of the respiratory (or oxidative) burst in macrophages and neutrophils. This process involves the rapid production and release of reactive oxygen species (ROS), such as superoxide anion (O2-) and hydrogen peroxide (H2O2), which are crucial for killing engulfed pathogens.[14][15] this compound stimulates the activity of NADPH oxidase, the key enzyme complex responsible for ROS generation.[14] This demonstrated induction of toxic oxygen species may explain the mechanism behind this compound-augmented cytotoxicity.[15]
Stimulation of Chemotaxis and Cell Motility
This compound enhances the directed migration (chemotaxis) and general motility of macrophages and neutrophils, enabling them to move more efficiently toward sites of infection or inflammation.[1][16][17] This function is critical for the rapid recruitment of innate immune cells to combat invading pathogens.
Modulation of Cytokine and Nitric Oxide Production
This compound activates macrophages to produce key signaling molecules. It can induce the synthesis of nitric oxide (NO), a potent antimicrobial and tumoricidal agent, by upregulating the expression of nitric oxide synthase.[18] Furthermore, this compound can influence the cytokine profile of immune cells. For instance, a this compound-based fusion protein was shown to decrease the production of the anti-inflammatory cytokine IL-10 while increasing the pro-inflammatory and macrophage-activating cytokine IL-12.[5] This modulation can shift the immune response towards a more activated, pro-inflammatory (M1) state.[8]
Augmentation of Antigen Presentation and Tumoricidal Activity
Beyond its direct effects on pathogen clearance, this compound bridges innate and adaptive immunity. It augments the antigen-specific, macrophage-dependent education of T lymphocytes.[19][20] By enhancing the processing and presentation of antigens by macrophages, this compound helps to initiate a more robust adaptive immune response.[1] This, combined with its ability to directly activate the killing machinery of macrophages, contributes to its significant bactericidal and tumoricidal activities.[1][2]
Experimental Protocols
The following section details a representative methodology for assessing the phagocytosis-stimulating activity of this compound, based on published literature.
Protocol: In Vitro Phagocytosis Assay Using Flow Cytometry
This protocol is adapted from a method developed to provide a quantitative assessment of this compound's effect on human polymorphonuclear leukocytes (PMNs).[10]
Objective: To quantify the effect of this compound on the phagocytic uptake of fluorescent particles by human PMNs.
Materials:
-
Human PMNs, isolated from fresh whole blood.
-
This compound (Thr-Lys-Pro-Arg) solution (e.g., 1 mg/mL stock in sterile PBS).
-
Fluorescent microspheres (e.g., 1-2 µm diameter).
-
RPMI 1640 medium.
-
Fetal Bovine Serum (FBS).
-
Trypsin solution.
-
24-well tissue culture plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate human PMNs from heparinized venous blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified PMNs in RPMI 1640 medium.
-
Treatment: Seed the PMNs into 24-well plates. Add this compound to the experimental wells to a final optimal concentration of 5 µg/mL.[10] In control wells, add an equivalent volume of the vehicle (e.g., sterile PBS).
-
Pre-incubation: Incubate the plates for 15 minutes at 37°C to allow for this compound to interact with the cells.[10]
-
Phagocytosis Induction: Add opsonized or unopsonized fluorescent microspheres to the wells at a particle-to-cell ratio of approximately 50:1.[10]
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
Removal of External Particles: To distinguish between internalized and surface-bound microspheres, it is critical to quench the reaction and remove external particles. This can be achieved by:
-
Washing the cells with ice-cold PBS.
-
Briefly treating the cells with trypsin to detach non-internalized beads.[10]
-
-
Final Wash: Centrifuge the cells through a cushion of FBS to effectively remove detached microspheres.[10]
-
Flow Cytometry Analysis: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer.
-
Data Analysis: Quantify phagocytosis by measuring two parameters:
Conclusion and Future Directions
This compound is a well-characterized immunopotentiating peptide that plays a significant role in the innate immune system. Its ability to enhance a broad spectrum of phagocyte functions makes it a molecule of considerable interest for therapeutic applications. The low toxicity of this compound further enhances its potential as a candidate for immunotherapy, particularly in contexts of immunosuppression or for enhancing anti-infective and anti-tumor responses.[2] Future research, particularly focusing on the development of stable this compound analogs and targeted delivery systems, will be crucial for translating the potent biological activities of this tetrapeptide into clinical applications.[13][16]
References
- 1. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on postsplenectomy sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does this compound alter phagocytosis by human polymorphonuclear neutrophils? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced phagocytosis activity of cyclic analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Respiratory burst in peritoneal exudate cells in response to a modified this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound stimulates the release of oxygen radicals and thromboxane from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound on the migration, chemotaxis, and differentiation of macrophages and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuftsin's Role in Adaptive Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulatory agent with significant implications for the adaptive immune response.[1] Derived from the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound's primary role extends beyond its well-documented effects on innate immunity, such as stimulating phagocytosis by macrophages and neutrophils.[2][3] Emerging evidence highlights its capacity to act as a crucial bridge between the innate and adaptive immune systems, enhancing antigen presentation, modulating T-cell differentiation, and augmenting antibody production. This technical guide provides an in-depth exploration of this compound's mechanisms of action within the adaptive immune response, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and therapeutic development.
Core Mechanisms of this compound in Adaptive Immunity
This compound's influence on the adaptive immune response is multifaceted, primarily initiated through its interaction with antigen-presenting cells (APCs), which subsequently orchestrates the activation and differentiation of T and B lymphocytes.
Enhancement of Antigen Presentation
A fundamental aspect of this compound's immunomodulatory activity is its ability to augment the antigen-presenting capacity of macrophages and dendritic cells.[2][3] By enhancing the uptake and processing of antigens, this compound ensures a more robust presentation to T helper (Th) cells, a critical step in initiating an antigen-specific adaptive immune response.[1] Studies have demonstrated that macrophages treated with this compound in conjunction with an antigen exhibit increased expression of Major Histocompatibility Complex (MHC) class II molecules and co-stimulatory molecules.[3] Furthermore, this compound has been shown to increase the secretion of interleukin-1 (IL-1) by macrophages, a key cytokine involved in T-cell activation.[3]
Modulation of T-Cell Responses
This compound exerts a profound influence on the differentiation and function of T lymphocytes. It has been shown to promote the proliferation of T cells and influence the balance between different T helper subsets, namely Th1, Th2, and regulatory T cells (Tregs).
-
Th1/Th2 Balance: this compound can modulate the production of key cytokines that govern the differentiation of Th cells. For instance, it has been shown to promote the secretion of IL-12 by dendritic cells, a cytokine crucial for the development of Th1 cells, which are involved in cell-mediated immunity.[4][5] Conversely, some studies suggest that this compound can also promote a Th2-dominant response, characterized by the production of cytokines like IL-4, which is important for humoral immunity.[2] This dual functionality suggests that this compound's effect on the Th1/Th2 balance may be context-dependent, influenced by the specific antigen and the surrounding cytokine milieu.[6][7]
-
Regulatory T Cells (Tregs): A this compound analog, known as T-peptide, has been demonstrated to down-regulate the suppressive activity of CD4+CD25+ Tregs.[8][9] This effect is associated with a decrease in the expression of the master regulator of Tregs, Foxp3, and the secretion of the immunosuppressive cytokine, transforming growth factor-beta (TGF-β).[8][9] By mitigating the suppressive function of Tregs, this compound can potentially enhance anti-tumor and anti-pathogen immune responses.
Augmentation of B-Cell Activation and Antibody Production
By enhancing Th cell activation, this compound indirectly promotes B-cell activation and antibody production. The increased help from activated Th cells facilitates B-cell proliferation, differentiation into plasma cells, and immunoglobulin class switching.[10][11][12][13][14] Moreover, this compound's use as a component of vaccine formulations has demonstrated its ability to significantly increase antigen-specific antibody titers.[2] When conjugated to weakly immunogenic antigens, this compound can transform them into potent immunogens, leading to a robust antibody response.[3]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from various studies investigating the impact of this compound and its analogs on the adaptive immune response.
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| T-Cell Proliferation | CD4+CD25- T cells | T-peptide (this compound analog) | 1 µg/ml | Increased proliferative activity | [8] |
| CD4+CD25- T cells | T-peptide (this compound analog) | 10 and 100 µg/ml | Decreased proliferative activity | [8] | |
| T-Cell Apoptosis | CD4+CD25- T cells | T-peptide (this compound analog) | 1 µg/ml | Increased apoptotic rate compared to control | [8] |
| CD4+CD25- T cells | T-peptide (this compound analog) | 10 and 100 µg/ml | Further increased apoptotic rate compared to 1 µg/ml | [8] | |
| Treg Suppression | CD4+CD25+ Tregs co-cultured with CD4+CD25- T cells | T-peptide (this compound analog) | Not specified | Diminished suppressive capacity of Tregs on CD4+CD25- T cell proliferation | [8] |
| Cytokine | Cell Type | Treatment | Concentration | Change in Secretion | Reference |
| IL-1 | Macrophages | This compound + Antigen | Not specified | Increased | [3] |
| IL-12 | Dendritic Cells | Antigen peptides + this compound | 20 µg/mL | Increased | [4] |
| IL-10 | Dendritic Cells | Antigen peptides + this compound | 20 µg/mL | Decreased | [4] |
| IFN-γ | Splenocytes | This compound-liposome vaccine | Not specified | Increased | [2] |
| IL-4 | Splenocytes | This compound-liposome vaccine | Not specified | Increased | [2] |
| IL-2 | CD4+CD25- T cells | T-peptide (this compound analog) | 10 and 100 µg/ml | Markedly lowered | [8] |
| TGF-β | CD4+CD25+ Tregs | T-peptide (this compound analog) | Not specified | Decreased | [8] |
| TNF-α | Blood serum | LDP-TF (this compound fusion protein) | Not specified | Increased | [15] |
| IFN-γ | Blood serum | LDP-TF (this compound fusion protein) | Not specified | Increased | [15] |
| IL-12 | Blood serum | LDP-TF (this compound fusion protein) | Not specified | Increased | [15] |
| IL-10 | Blood serum | LDP-TF (this compound fusion protein) | Not specified | Decreased | [15] |
Signaling Pathways
This compound exerts its effects by binding to specific receptors on the surface of immune cells, with Neuropilin-1 (NRP1) being identified as a key receptor.[15][16] The binding of this compound to NRP1 initiates a signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway.
References
- 1. This compound (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and this compound conjugates potentiate immunogenic processes: effects and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment Effect of this compound and Antigen Peptide Combined with Immune Cells on Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biology of IL-12: coordinating innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of IL-4 and IFN-gamma in stabilizing the T helper cell type 1 and 2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-4 and interferon-gamma: the quintessence of a mutual antagonistic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of T cells in immunoglobulin class switching of specific antibody production system in vitro in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoglobulin class switching - Wikipedia [en.wikipedia.org]
- 12. Immunoglobulin class switching appears to be regulated by B cell antigen receptor-specific T cell action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Class Switching – Pathologia [pathologia.ed.ac.uk]
- 14. youtube.com [youtube.com]
- 15. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
Multi-Targeted Kinase Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of multi-targeted kinase inhibitors, a pivotal class of drugs in precision oncology. By simultaneously modulating multiple signaling pathways, these agents can overcome the complexity and redundancy inherent in cancer cell signaling, offering a broad spectrum of antitumor activity. This document provides a detailed overview of the mechanisms of action, quantitative biochemical data, and key experimental protocols for three prominent multi-kinase inhibitors: Sunitinib, Sorafenib, and Regorafenib.
Quantitative Analysis of Kinase Inhibition
The efficacy of multi-targeted kinase inhibitors is rooted in their ability to bind to and inhibit the activity of several protein kinases with varying potencies. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of Sunitinib, Sorafenib, and Regorafenib against their key kinase targets. This quantitative data is essential for understanding their selectivity profiles and for correlating biochemical activity with cellular and clinical effects.
Table 1: Inhibitory Activity of Sunitinib against Key Kinase Targets
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1 | 2 | [1] |
| VEGFR2 | 3 | [1] |
| VEGFR3 | 6 | [1] |
| PDGFRβ | 84 | [1] |
| c-KIT | 8 | [1] |
| c-RET | 59 | [1] |
| FLT3 | - | [2] |
Note: IC50 values can vary depending on the specific assay conditions.[3] Some sources may not differentiate between VEGFR subtypes.
Table 2: Inhibitory Activity of Sorafenib against Key Kinase Targets
| Target Kinase | IC50 (nM) | Reference |
| Raf-1 | - | [4] |
| B-Raf (wild-type) | - | [4] |
| B-Raf (V600E) | - | [4] |
| VEGFR-1 | - | [4] |
| VEGFR-2 | - | [4] |
| VEGFR-3 | - | [4] |
| PDGFR-β | - | [4] |
| c-Kit | - | [4] |
| FLT3 | - | [4] |
Note: Specific IC50 values for Sorafenib against this broad panel are best sourced from dedicated kinase profiling studies.
Table 3: Inhibitory Activity of Regorafenib against Key Kinase Targets
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1 | - | [5] |
| VEGFR2 | - | [5] |
| VEGFR3 | - | [5] |
| TIE2 | - | [5] |
| PDGFR | - | [5] |
| FGFR1 | - | [5] |
| FGFR2 | - | [5] |
| c-KIT | - | [5] |
| RAF1 | - | [5] |
| BRAF | - | [5] |
| RET | - | [5] |
| CSF1R | - | [5] |
Note: Comprehensive, directly comparable IC50 or Ki values for Regorafenib across all listed targets require access to specific drug discovery datasets.
Experimental Protocols
The characterization of multi-kinase inhibitors involves a variety of in vitro and in vivo experimental approaches. Below are detailed methodologies for three fundamental assays used in their preclinical development.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (384-well)
-
Multidrop dispenser
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
Add 2.5 µL of a solution containing the kinase and substrate to each well of a 384-well plate.
-
Add 0.5 µL of the diluted test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The amount of light generated is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell-Based Kinase Phosphorylation Assay (Western Blot)
This method assesses the ability of a compound to inhibit the phosphorylation of a specific downstream target of a kinase within a cellular context.
Objective: To determine the effect of a multi-kinase inhibitor on the phosphorylation status of target proteins in a specific signaling pathway.
Materials:
-
Cancer cell line expressing the target kinases (e.g., 786-O renal cell carcinoma cells for Sunitinib)[6]
-
Cell culture medium and supplements
-
Test compound (e.g., Sunitinib)
-
Lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-STAT3, STAT3, p-Src, Src)[6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 2 or 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the anti-tumor efficacy of a drug candidate in a living organism.
Objective: To assess the in vivo anti-tumor activity of a multi-kinase inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation (e.g., SH-SY5Y neuroblastoma cells)[7]
-
Test compound formulated for in vivo administration (e.g., Sunitinib)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound or vehicle control to the respective groups according to a predetermined schedule and route (e.g., oral gavage daily).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[7]
-
Signaling Pathways and Experimental Workflows
The broad-spectrum activity of multi-kinase inhibitors stems from their ability to interfere with multiple, often interconnected, signaling pathways crucial for tumor growth, proliferation, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Sunitinib, Sorafenib, and Regorafenib, as well as a typical experimental workflow for their preclinical evaluation.
Sunitinib Signaling Pathway Inhibition
Caption: Sunitinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways like PI3K/AKT and RAS/MEK/ERK.
Sorafenib Signaling Pathway Inhibition
Caption: Sorafenib targets receptor tyrosine kinases and the RAF/MEK/ERK pathway, inhibiting both tumor cell proliferation and angiogenesis.
Regorafenib Signaling Pathway Inhibition
Caption: Regorafenib inhibits a broad range of kinases involved in angiogenesis, proliferation, metastasis, and the tumor microenvironment.
Preclinical Evaluation Workflow for Multi-Kinase Inhibitors
Caption: A streamlined workflow for the preclinical evaluation of multi-kinase inhibitors, from initial in vitro screening to in vivo efficacy and safety studies.
References
- 1. Artificial intelligence to guide precision anticancer therapy with multitargeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
The Immunomodulatory Landscape of Tuftsin: An In-Depth Technical Guide to its In Vitro Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), has emerged as a potent modulator of the immune response, demonstrating significant anti-inflammatory properties in a variety of in vitro settings. This technical guide provides a comprehensive analysis of the current understanding of this compound's anti-inflammatory mechanisms, focusing on its effects on key immune cells, including macrophages, microglia, neutrophils, and T cells. We present a synthesis of quantitative data from multiple studies, detailed experimental protocols for assessing this compound's activity, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of immunology and drug development, facilitating further investigation into the therapeutic potential of this compound and its analogues.
Introduction
Chronic inflammation is a hallmark of numerous diseases, driving a significant need for novel therapeutic agents that can effectively modulate the immune system. This compound, a physiological tetrapeptide derived from the Fc domain of the heavy chain of immunoglobulin G, has garnered considerable attention for its immunomodulatory activities.[1] Primarily known for its ability to stimulate phagocytosis, recent research has illuminated its more nuanced role in orchestrating a shift from pro-inflammatory to anti-inflammatory cellular phenotypes.[2][3] This guide delves into the in vitro evidence of this compound's anti-inflammatory effects, providing a detailed overview of its cellular targets, the molecular pathways it influences, and the quantitative impact on inflammatory mediators.
Cellular Targets and Mechanisms of Action
This compound exerts its anti-inflammatory effects by interacting with specific receptors on the surface of various immune cells, triggering intracellular signaling cascades that alter their function and cytokine expression profile.
Macrophage and Microglial Polarization
One of the most well-documented effects of this compound is its ability to induce the polarization of macrophages and microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[4][5] M1 macrophages are characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6, while M2 macrophages produce anti-inflammatory cytokines like IL-10 and TGF-β and are involved in tissue repair.[6] this compound has been shown to promote the expression of M2 markers, such as Arginase-1 (Arg1), while suppressing M1 markers like inducible nitric oxide synthase (iNOS).[5]
T Cell Differentiation
This compound indirectly influences the adaptive immune response by modulating the differentiation of T helper (Th) cells. By acting on antigen-presenting cells like macrophages, this compound promotes an environment that favors the development of Th2 cells, which are responsible for humoral immunity and the production of anti-inflammatory cytokines such as IL-4 and IL-10.[2][3] This is in contrast to the Th1 response, which is associated with cell-mediated immunity and the secretion of pro-inflammatory cytokines like IFN-γ.
Neutrophil Function
While classically known as a stimulator of neutrophil phagocytosis and migration, the broader anti-inflammatory role of this compound in modulating neutrophil activity is an area of ongoing research.[7] Some studies suggest that by promoting a more regulated phagocytic activity, this compound may contribute to the resolution of inflammation.
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize the quantitative data from various in vitro studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Macrophage/Microglial Polarization and Cytokine Production
| Cell Type | Stimulus | This compound Concentration | Outcome | Quantitative Change | Reference |
| Murine Microglia | Excitotoxic Conditions | 500 µM | Shift to anti-inflammatory phenotype | Upregulation of IL-4 and IL-10 | [2][3] |
| Murine Microglia | Cuprizone-induced demyelination | Not specified | Increased anti-inflammatory microglia | Significant increase in Arg1+ Iba1+ cells | [5] |
| Murine Macrophages | Not specified | Not specified | Induced M1 to M2 repolarization | Delivery of IL-10 plasmids | [4] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Dose-dependent | Induction of Nitric Oxide (NO) synthesis | Synergized with IFN-γ for NO production | [8][9] |
| Human Mononuclear Cells | None | Not specified | IL-1 Production | Stimulation of IL-1 secretion | [10] |
Table 2: Effect of this compound on T Cell Responses
| Cell Type | Co-culture/Stimulus | This compound Concentration | Outcome | Quantitative Change | Reference |
| Murine T cells | Co-culture with excitotoxic- and this compound-activated microglia | Not specified | Downregulation of Th1 responses | Suppression of pro-inflammatory Th1 phenotype | [2][3] |
| Murine T cells | Co-culture with excitotoxic- and this compound-activated microglia | Not specified | Upregulation of Th2 responses | Promotion of anti-inflammatory Th2 phenotype | [2] |
| Murine CD4+CD25- T cells | LPS + anti-CD3/CD28 | 1, 10, 100 µg/ml | Apoptosis | 10 and 100 µg/ml enhanced apoptosis vs 1 µg/ml | [11] |
| Murine CD4+CD25+ Tregs | Co-culture with CD4+CD25- T cells | Not specified | Decreased suppressive ability | Lowered Foxp3 and CTLA-4 expression | [12] |
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated by the modulation of key intracellular signaling pathways.
STAT1 Signaling
A crucial aspect of this compound's mechanism is the suppression of the STAT1 signaling pathway.[3] STAT1 is a key transcription factor that promotes the expression of pro-inflammatory genes. This compound administration has been shown to blunt the increase in phosphorylated STAT1 (p-STAT1), thereby inhibiting the downstream pro-inflammatory cascade.[3]
Caption: this compound inhibits the STAT1 signaling pathway.
NF-κB Signaling
While direct, comprehensive studies on this compound's effect on the NF-κB pathway are still emerging, its ability to modulate cytokine production suggests a potential role in regulating this critical pro-inflammatory signaling cascade. The NF-κB pathway is a central regulator of inflammatory gene expression.
Caption: Postulated inhibitory effect of this compound on NF-κB signaling.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Macrophage Polarization Assay
This protocol outlines the in vitro polarization of bone marrow-derived macrophages (BMDMs) to M1 and M2 phenotypes and the assessment of this compound's modulatory effects.
Caption: Workflow for macrophage polarization assay.
Protocol Details:
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize mice and isolate femurs and tibias.
-
Flush bone marrow with sterile PBS.
-
Culture cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days, replacing the medium on day 3.
-
-
Macrophage Polarization:
-
Plate mature BMDMs at a density of 1 x 10^6 cells/mL in 6-well plates.
-
For M1 polarization, treat cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
For M2 polarization, treat cells with 20 ng/mL IL-4.
-
For this compound treatment groups, add this compound at desired concentrations (e.g., 1-100 µg/mL) simultaneously with the polarizing stimuli.
-
Incubate for 24 hours.
-
-
Analysis:
-
qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the expression of M1 (e.g., Nos2, Tnf) and M2 (e.g., Arg1, Mrc1) marker genes.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers for analysis.
-
ELISA: Collect cell culture supernatants and measure the concentration of TNF-α (M1) and IL-10 (M2) using ELISA kits.
-
T Cell Polarization Assay
This protocol describes the in vitro polarization of naive CD4+ T cells and the evaluation of this compound's influence on their differentiation into Th1 and Th2 subtypes.
Caption: Workflow for T cell polarization assay.
Protocol Details:
-
Isolation of Naive CD4+ T Cells:
-
Prepare a single-cell suspension from murine spleens.
-
Isolate naive CD4+ T cells using a negative selection magnetic bead-based kit.
-
-
T Cell Activation and Polarization:
-
Coat 96-well plates with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
Seed naive CD4+ T cells at 1 x 10^6 cells/mL.
-
For Th1 polarization, add IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
For Th2 polarization, add IL-4 (20 ng/mL) and anti-IFN-γ (10 µg/mL).
-
Add this compound at desired concentrations to the respective treatment wells.
-
Culture for 3-5 days.
-
-
Analysis of Cytokine Production:
-
Restimulate cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular cytokine staining for IFN-γ and IL-4 and analyze by flow cytometry.
-
Alternatively, collect supernatants before restimulation and measure cytokine levels by ELISA.
-
Conclusion and Future Directions
The in vitro evidence strongly supports the role of this compound as a significant anti-inflammatory agent. Its ability to reprogram macrophages and microglia towards an anti-inflammatory M2 phenotype and to promote a Th2-biased T cell response highlights its potential for treating a range of inflammatory disorders. The detailed protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the intricate mechanisms of this compound's action and to evaluate its therapeutic efficacy in various disease models.
Future research should focus on elucidating the complete repertoire of this compound's molecular targets and its effects on other immune cell types. A deeper understanding of its interplay with other signaling pathways, such as the NF-κB and MAPK pathways, will be crucial. Furthermore, the development of this compound analogues with enhanced stability and bioavailability will be a key step in translating the promising in vitro findings into effective clinical therapies.
References
- 1. criver.com [criver.com]
- 2. This compound promotes an anti-inflammatory switch and attenuates symptoms in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Promotes an Anti-Inflammatory Switch and Attenuates Symptoms in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | this compound Combines With Remyelinating Therapy and Improves Outcomes in Models of CNS Demyelinating Disease [frontiersin.org]
- 6. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo immunopharmacological properties of this compound (Thr-Lys-Pro-Arg) and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuftsin's Interaction with the TGF-beta Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between the tetrapeptide Tuftsin and the Transforming Growth Factor-beta (TGF-β) signaling pathway. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed overview of the signaling cascade, quantitative data from key studies, experimental methodologies, and visual representations of the core mechanisms.
Core Interaction: this compound Activates the Canonical TGF-β Pathway
This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is recognized for its immunomodulatory activities, particularly its ability to stimulate phagocytosis in macrophages and microglia.[1][2] Recent studies have elucidated that this compound's mechanism of action involves a direct interaction with the canonical TGF-β signaling pathway.[1][2]
The central tenet of this interaction is that this compound binds to Neuropilin-1 (Nrp1), which then acts as a co-receptor with the TGF-β receptor 1 (TβR1) to initiate downstream signaling.[1][2][3] This activation leads to the phosphorylation of Smad3, a key event in the canonical TGF-β pathway, and a subsequent reduction in the phosphorylation of Akt, which is involved in non-canonical TGF-β signaling.[1][2] This signaling cascade ultimately promotes an anti-inflammatory M2 phenotype in microglia.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from key studies investigating the this compound-TGF-β interaction.
Table 1: Concentration of Key Reagents Used in In Vitro Studies
| Reagent | Cell Type | Concentration | Purpose | Reference |
| This compound | Primary Microglia | 100 µg/mL | To stimulate the TGF-β pathway | [2] |
| TβR1 Inhibitor | Primary Microglia | 10 µM | To block canonical TGF-β signaling | [2] |
| c-Met Inhibitor | Primary Microglia | 5 nM | To investigate the involvement of the c-Met receptor | [2] |
| EG00229 (Nrp1 Inhibitor) | Primary Microglia | 30 µM | To block this compound binding to Nrp1 | [2] |
| This compound | Nrp-1 high CD4+CD25+ Tregs | 10, 100, 1000 µg/ml | To investigate the effect on TGF-β secretion | [4] |
Table 2: Effects of this compound on TGF-β Pathway Components and Secretion
| Experimental Condition | Measured Parameter | Result | Significance | Reference |
| This compound treatment of microglia | Smad3 phosphorylation | Increased | - | [1][2] |
| This compound treatment of microglia | Akt phosphorylation | Decreased | - | [1][2] |
| This compound treatment of microglia | TGF-β release | Significant increase | - | [2] |
| This compound + TβR1 inhibitor in microglia | TGF-β release | No significant release | - | [2] |
| This compound + EG00229 in microglia | TGF-β release | No significant release | - | [2] |
| This compound (100 and 1000 µg/ml) on Nrp-1 high CD4+CD25+ Tregs (12-24 hrs) | TGF-β secretion | Significantly inhibited | P<0.05 or 0.01 | [4] |
| This compound on Nrp-1 low CD4+CD25+ Tregs | TGF-β secretion | No difference | P>0.05 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Cell Culture and Treatment
Primary microglial cells are isolated and cultured. For experimental treatments, cells are exposed to various combinations of neuronal conditioned medium (NCM), this compound (100 µg/mL), TβR1 inhibitor (10 µM), c-Met inhibitor (5 nM), or EG00229 (30 µM) for a specified duration, typically 10 hours for cytokine and nitric oxide level measurements.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β
To measure TGF-β levels, a commercially available ELISA kit (e.g., Ready-Set-GO TGFβ from eBioscience) is utilized.[2] The general steps are as follows:
-
Coat a 96-well plate overnight with the capture antibody.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (samples) and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of TGF-β in the samples based on the standard curve.
Western Blotting for Phosphorylated Proteins (p-Smad3 and p-Akt)
-
Cell Lysis: After treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p-Smad3 and p-Akt overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. Total Smad3 and Akt levels are also measured as loading controls.
Gene Expression Analysis (Relative Quantitation)
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the genes of interest. A housekeeping gene (e.g., GAPDH) is used as an internal control.[2]
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[2]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound interaction with the canonical TGF-β signaling pathway.
Caption: A typical experimental workflow for studying this compound's effects.
Discussion and Future Directions
The elucidation of this compound's interaction with the TGF-β pathway provides a significant advancement in understanding its immunomodulatory functions. The activation of the canonical TGF-β pathway, leading to an anti-inflammatory M2 phenotype in microglia, highlights this compound's potential as a therapeutic agent for neuroinflammatory conditions.[1][2]
Conversely, in the context of regulatory T cells (Tregs), this compound has been shown to inhibit the secretion of TGF-β from Nrp-1 high CD4+CD25+ Tregs.[4] This suggests a cell-type-specific and context-dependent role for this compound in modulating TGF-β signaling. This dual functionality warrants further investigation to fully harness its therapeutic potential.
Future research should focus on:
-
In vivo studies: To validate the in vitro findings and assess the therapeutic efficacy of this compound in animal models of diseases characterized by dysregulated TGF-β signaling, such as fibrosis and certain cancers.[5][6]
-
Dose-response studies: To determine the optimal therapeutic window for this compound's desired effects.
-
Pharmacokinetics and pharmacodynamics: To understand the absorption, distribution, metabolism, and excretion of this compound and its impact on the TGF-β pathway over time.
-
Structural studies: To elucidate the precise molecular interactions between this compound, Nrp1, and the TGF-β receptor complex.
By continuing to explore the intricate relationship between this compound and the TGF-β pathway, the scientific community can pave the way for novel therapeutic strategies targeting a wide range of pathologies.
References
- 1. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 6. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Tuftsin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg) with significant immunomodulatory properties. The protocol detailed herein utilizes the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy. This guide includes a detailed experimental protocol, a summary of expected quantitative data, and visual representations of the synthesis workflow and the this compound signaling pathway to facilitate understanding and replication by researchers in the fields of peptide chemistry, immunology, and drug development.
Introduction
This compound is a naturally occurring tetrapeptide with the sequence Threonine-Lysine-Proline-Arginine.[1] It is derived from the Fc-domain of the heavy chain of immunoglobulin G and acts as a potent immunomodulator.[1] this compound's primary biological function is the stimulation of phagocytic cells, such as macrophages and neutrophils, thereby enhancing their phagocytic, pinocytic, motile, and bactericidal activities.[2] Given its ability to potentiate the immune response, synthetic this compound and its analogues are of significant interest for therapeutic applications, including as vaccine adjuvants and anti-cancer agents.
Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound.[3] The Fmoc/tBu strategy, in particular, offers mild reaction conditions and is compatible with a wide range of amino acid derivatives, making it a robust and versatile approach for peptide synthesis.[4]
Data Presentation
The successful synthesis of this compound via Fmoc-SPPS is dependent on the efficiency of each coupling and deprotection step. While actual yields may vary based on the specific reagents, instrumentation, and techniques employed, the following table provides a representative summary of expected quantitative data for the synthesis of this compound on a 0.1 mmol scale.
| Step | Description | Theoretical Yield (mg) | Expected Yield (mg) | Expected Yield (%) | Purity by HPLC (%) |
| Resin Loading | Loading of Fmoc-Arg(Pbf)-OH onto Rink Amide resin | - | - | - | - |
| Cycle 1: Proline | Coupling of Fmoc-Pro-OH | 549.7 | 538.7 | ~98% | - |
| Cycle 2: Lysine | Coupling of Fmoc-Lys(Boc)-OH | 617.5 | 605.2 | ~98% | - |
| Cycle 3: Threonine | Coupling of Fmoc-Thr(tBu)-OH | 677.3 | 663.8 | ~98% | - |
| Cleavage | Cleavage from resin and removal of protecting groups | 504.6 | 428.9 | ~85% | >80% (Crude) |
| Purification | Preparative RP-HPLC | 428.9 | 321.7 | ~75% | >98% (Pure) |
Note: The data presented in this table are exemplary and based on typical efficiencies for Fmoc-SPPS. Actual results may vary.
Experimental Protocols
This protocol details the manual Fmoc-based solid-phase synthesis of this compound (Thr-Lys-Pro-Arg) on a 0.1 mmol scale using Rink Amide resin.
Materials and Reagents
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Thr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, anhydrous
Equipment
-
Peptide synthesis vessel
-
Shaker or vortex mixer
-
Filtration apparatus
-
Nitrogen gas line
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Mass spectrometer
Protocol
1. Resin Preparation and First Amino Acid Coupling (Arginine)
1.1. Place 0.2 g of Rink Amide resin (assuming a loading of 0.5 mmol/g for a 0.1 mmol synthesis) in the peptide synthesis vessel. 1.2. Swell the resin in DMF for 30 minutes. 1.3. Drain the DMF. 1.4. Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for 15 minutes. 1.5. Wash the resin thoroughly with DMF (5 times) and DCM (3 times). 1.6. Coupling: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in DMF. 1.7. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. 1.8. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), continue shaking for another hour. If it remains positive, perform a double coupling. 1.9. Once the Kaiser test is negative (colorless beads), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
2. Chain Elongation (Proline, Lysine, Threonine)
2.1. Fmoc Deprotection: Repeat step 1.4 to remove the Fmoc group from the newly coupled arginine. 2.2. Washing: Repeat step 1.5. 2.3. Coupling of Proline: Prepare the activated Fmoc-Pro-OH solution as in step 1.6 and couple to the resin as in steps 1.7-1.9. 2.4. Repeat steps 2.1-2.3 for the coupling of Fmoc-Lys(Boc)-OH and then Fmoc-Thr(tBu)-OH. After the final coupling, proceed to the final Fmoc deprotection.
3. Final Fmoc Deprotection
3.1. After the final threonine coupling, remove the N-terminal Fmoc group by following the deprotection procedure in step 1.4. 3.2. Wash the resin thoroughly with DMF (5 times) and DCM (3 times). 3.3. Dry the resin under a stream of nitrogen.
4. Cleavage and Deprotection
4.1. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: Work in a well-ventilated fume hood. 4.2. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). 4.3. Shake the mixture for 2-3 hours at room temperature. 4.4. Filter the resin and collect the filtrate containing the cleaved peptide. 4.5. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. 4.6. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. 4.7. Dry the crude peptide pellet under vacuum.
5. Purification and Characterization
5.1. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). 5.2. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA. 5.3. Collect the fractions containing the pure peptide. 5.4. Confirm the purity of the collected fractions using analytical RP-HPLC. 5.5. Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight. 5.6. Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase synthesis of this compound.
This compound Signaling Pathway
Caption: this compound signaling pathway via Nrp1 and TGFβ receptors.
References
Application Notes and Protocols for the Purification of Tuftsin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with potent immunomodulatory properties.[1][2][3] It is derived from the Fc-domain of the heavy chain of immunoglobulin G and plays a crucial role in stimulating phagocytic cells, such as macrophages and neutrophils.[1][2] The biological activities of this compound, which include enhancing phagocytosis, motility, and immunogenic responses, make it a compelling candidate for therapeutic development.[1][3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic and natural peptides like this compound.[4][5] This technique separates molecules based on their hydrophobicity, allowing for high-resolution separation of the target peptide from impurities.[6][7] These application notes provide a detailed protocol for the purification of this compound using RP-HPLC, ensuring high purity for subsequent research and development applications.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Sequence | Thr-Lys-Pro-Arg (TKPR) | [1][2] |
| Molecular Formula | C21H40N8O6 | [2] |
| Molar Mass | 500.59 g/mol | [2] |
| Isoelectric Point (pI) | ~11.5 (Predicted) | N/A |
| Hydrophobicity | Low | [5] |
Principles of this compound Purification by RP-HPLC
RP-HPLC separates peptides based on their hydrophobic character. The stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).
Peptides are introduced to the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied. This increasing hydrophobicity of the mobile phase causes the peptides to elute from the column in order of their hydrophilicity, with the most hydrophilic peptides eluting first. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| Crude synthetic this compound | HPLC system with gradient pump and UV detector |
| HPLC-grade water | C18 RP-HPLC column (e.g., 5 µm, 100 Å, 4.6 x 250 mm) |
| HPLC-grade acetonitrile (ACN) | Data acquisition and analysis software |
| Trifluoroacetic acid (TFA), HPLC-grade | Lyophilizer (for sample drying) |
| 0.1% TFA in water (Mobile Phase A) | Centrifuge |
| 0.1% TFA in acetonitrile (Mobile Phase B) | pH meter |
Sample Preparation
-
Dissolution: Dissolve the crude this compound powder in Mobile Phase A to a concentration of 1-5 mg/mL.
-
Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.
RP-HPLC Protocol
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.
-
Injection: Inject the prepared this compound sample onto the column. The injection volume will depend on the column dimensions and sample concentration.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B. A shallow gradient is often optimal for separating closely related impurities.[8]
-
Detection: Monitor the elution profile at 214 nm and 280 nm. Peptide bonds absorb strongly at 214 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.
Recommended HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
Note: This gradient is a starting point and may require optimization based on the specific crude sample and HPLC system.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Pooling: Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator or a gentle stream of nitrogen.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the purified this compound as a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry.[9]
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification using RP-HPLC.
This compound Signaling Pathway
This compound exerts its biological effects by binding to the Neuropilin-1 (Nrp1) receptor, which then signals through the Transforming Growth Factor-beta (TGF-β) pathway.[10][11][12]
Caption: this compound signaling through the Nrp1/TGF-β pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Ensure TFA concentration is 0.1%- Use a new or thoroughly cleaned column- Reduce sample injection volume/concentration |
| Low Resolution | - Gradient is too steep- Inappropriate column chemistry | - Optimize to a shallower gradient- Try a different stationary phase (e.g., C8) |
| No Peak Elution | - Peptide precipitated on the column- Incorrect mobile phase composition | - Solubilize sample completely before injection- Verify mobile phase preparation |
| Multiple Peaks | - Presence of impurities or degradation products- Peptide modifications | - Optimize the gradient for better separation- Characterize each peak by mass spectrometry |
Conclusion
The protocol described provides a robust and reliable method for the purification of this compound to a high degree of purity. Adherence to these guidelines, coupled with careful optimization of the HPLC conditions, will enable researchers to obtain high-quality this compound suitable for a wide range of biological and pharmaceutical studies. The inherent high resolution of RP-HPLC makes it an indispensable tool in peptide research and drug development.[13]
References
- 1. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 4. bachem.com [bachem.com]
- 5. gilson.com [gilson.com]
- 6. phmethods.net [phmethods.net]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. biotage.com [biotage.com]
- 9. The identification of serum this compound by reverse-phase high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
Application Notes and Protocols: Tuftsin Phagocytosis Assay with Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that plays a significant role in the immune system by stimulating the phagocytic activity of cells like macrophages and neutrophils.[1][2][3] It is released from the Fc fragment of the heavy chain of immunoglobulin G (IgG) and exerts its effects by binding to specific receptors on the surface of phagocytic cells.[4][5] The primary receptor for this compound has been identified as Neuropilin-1 (Nrp1).[2][4][6] Understanding and quantifying the phagocytosis-enhancing effects of this compound and its analogs is crucial for immunology research and the development of novel immunomodulatory therapeutics.
This application note provides a detailed protocol for a this compound phagocytosis assay using flow cytometry, a powerful technique for the rapid and quantitative analysis of cellular processes on a single-cell level.[7][8] Flow cytometry allows for the measurement of the percentage of phagocytosing cells and the phagocytic index (the number of ingested particles per cell).[3]
Principle of the Assay
This assay measures the uptake of fluorescently labeled particles (e.g., microspheres or bacteria) by phagocytic cells, such as macrophages or neutrophils, in the presence or absence of this compound. The phagocytic cells are incubated with the fluorescent particles and this compound. After incubation, extracellular fluorescence is quenched, and the fluorescence of the cells, which is proportional to the amount of ingested particulate matter, is measured by flow cytometry.[3][9] This allows for a quantitative assessment of this compound's ability to enhance phagocytosis.
This compound Signaling Pathway
This compound initiates its phagocytosis-enhancing effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of phagocytes.[4][6] Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor with other transmembrane proteins to transduce the signal. It has been reported that this compound signals through the Transforming Growth Factor-beta (TGFβ) pathway.[6] Upon binding of this compound to Nrp1, it is thought to associate with the TGFβ receptor 1 (TβRI), leading to the phosphorylation and activation of downstream signaling molecules like Smad3.[6] This signaling cascade ultimately culminates in the cytoskeletal rearrangements and cellular responses necessary for enhanced phagocytosis.
Caption: this compound signaling pathway leading to enhanced phagocytosis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Phagocytic cells (e.g., murine macrophage cell line J774A.1, human monocyte cell line THP-1, or primary neutrophils)
-
Complete cell culture medium
-
This compound (synthetic, high purity)
-
Fluorescently labeled microspheres (e.g., 1.0 µm, FITC-labeled)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypan Blue solution (0.4%)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Flow cytometer
-
24-well tissue culture plates
Experimental Workflow
Caption: Experimental workflow for the this compound phagocytosis assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture phagocytic cells to a sufficient density in complete medium.
-
Harvest the cells and determine cell viability and concentration.
-
Seed the cells into a 24-well plate at a density of approximately 5 x 10^5 cells per well.
-
Allow the cells to adhere overnight if using adherent cells.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile PBS).
-
On the day of the experiment, dilute the this compound stock to the desired final concentrations in pre-warmed culture medium. A typical concentration range to test is 0.1 to 10 µg/mL.[3][10]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Pre-incubate the cells with this compound for a defined period, for example, 15 minutes at 37°C.[3][10]
-
-
Phagocytosis:
-
Prepare a suspension of fluorescent microspheres in culture medium. The particle-to-cell ratio should be optimized, with a starting point of 50:1 being effective in some studies.[3][10]
-
Add the fluorescent microsphere suspension to each well.
-
Incubate the plate for a specific time to allow for phagocytosis (e.g., 15-30 minutes) at 37°C.[3][10] The optimal incubation time should be determined empirically.
-
-
Stopping Phagocytosis and Quenching:
-
To stop the phagocytosis, place the plate on ice.
-
Gently wash the cells with ice-cold PBS to remove non-adherent microspheres.
-
To distinguish between internalized and surface-bound beads, add a quenching agent like Trypan Blue (final concentration of ~0.2%) to the cell suspension just before flow cytometry analysis. Trypan Blue will quench the fluorescence of the externally bound beads.[9]
-
-
Cell Preparation for Flow Cytometry:
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, directly collect them.
-
Wash the cells by centrifugation (e.g., 300 x g for 5 minutes) through a layer of FBS to remove unbound particles.[3]
-
Resuspend the final cell pellet in cold PBS or flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the phagocyte population based on forward and side scatter characteristics.
-
Measure the fluorescence intensity (e.g., in the FITC channel) of the gated cells.
-
Analyze the data to determine the percentage of fluorescent (phagocytic) cells and the mean fluorescence intensity (MFI), which corresponds to the phagocytic index.
-
Data Presentation
Quantitative data from the this compound phagocytosis assay should be summarized for clear comparison.
| Parameter | Recommended Range/Value | Reference |
| Cell Type | Macrophages (e.g., J774A.1, Kupffer cells), Neutrophils (PMNs) | [3][10] |
| Cell Seeding Density | 5 x 10^4 - 5 x 10^5 cells/well (24-well plate) | [4] |
| This compound Concentration | 1 - 5 µg/mL | [3][10] |
| Particle Type | Fluorescent microspheres | [3][10] |
| Particle-to-Cell Ratio | 50:1 | [3][10] |
| Incubation Time | 15 minutes | [3][10] |
| Incubation Temperature | 37°C | [3][10] |
| Quenching Agent | Trypan Blue | [9] |
Troubleshooting
-
Low Phagocytosis Rate:
-
Ensure cells are healthy and in the logarithmic growth phase.
-
Optimize the particle-to-cell ratio; too few or too many particles can affect the results.
-
Increase the incubation time for phagocytosis.
-
-
High Background Fluorescence:
-
Ensure thorough washing to remove all unbound fluorescent particles.
-
Optimize the concentration of the quenching agent.
-
-
Cell Clumping:
-
Handle cells gently during harvesting and washing steps.
-
Use Ca2+/Mg2+-free PBS.
-
Filter the cell suspension before running on the flow cytometer.
-
By following this detailed protocol and utilizing the provided reference data, researchers can effectively and reproducibly measure the phagocytosis-stimulating activity of this compound and related compounds.
References
- 1. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 3. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phagocytosis: measurement by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Flow Cytometry to Evaluate Phagocytosis of Staphylococcus aureus by Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Stimulation of phagocytic activity of murine Kupffer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Studying Tuftsin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc fragment of the heavy chain of immunoglobulin G (IgG).[1][2][3] It is a potent immunomodulatory agent that primarily stimulates the functions of phagocytic cells, such as macrophages, monocytes, and polymorphonuclear leukocytes (PMNs).[3][4] this compound plays a crucial role in the host's defense mechanism against infections and tumor surveillance. Its diverse biological activities, including enhancement of phagocytosis, modulation of cytokine production, and augmentation of natural killer (NK) cell cytotoxicity, make it a subject of significant interest in immunology and drug development.[1][3] These application notes provide detailed protocols for in vitro models to study the multifaceted activities of this compound.
This compound Signaling Pathway
This compound exerts its biological effects by binding to its specific receptor, Neuropilin-1 (Nrp1), on the surface of immune cells.[1][2] Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor. Upon this compound binding, Nrp1 associates with the transforming growth factor-beta (TGFβ) receptor 1 (TβRI). This interaction initiates the canonical TGFβ signaling pathway, leading to the phosphorylation of Smad3. Phosphorylated Smad3 then translocates to the nucleus to regulate the transcription of target genes, culminating in various cellular responses, including the modulation of inflammation and phagocytosis.[1]
Application Note 1: Phagocytosis Assay
This protocol details an in vitro method to quantify the stimulatory effect of this compound on the phagocytic activity of macrophages.
Experimental Workflow
Protocol
Materials:
-
Macrophage cell line (e.g., J774A.1, RAW 264.7, or primary peritoneal macrophages)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (synthetic)
-
Fluorescently labeled particles (e.g., fluorescent microspheres, zymosan beads, or CFSE-labeled target cells)
-
24-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for flow cytometry)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages into 24-well plates at a density of 5 x 10^4 cells/well and culture overnight to allow for adherence.[1]
-
This compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/mL). Include a vehicle-only control.
-
Particle Preparation: Prepare the fluorescently labeled particles according to the manufacturer's instructions or established protocols. For instance, target cells can be labeled with 5 µM carboxyfluorescein succinimidyl ester (CFSE) for 2 hours.[1]
-
Phagocytosis Induction: Add the labeled particles to the macrophage cultures at a particle-to-cell ratio of approximately 50:1.[2][4]
-
Incubation: Incubate the plates at 37°C for a period ranging from 15 minutes to 2 hours to allow for phagocytosis.[2][4]
-
Washing: Gently wash the cells three times with cold PBS to remove any non-ingested particles.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells directly under a fluorescence microscope. Capture images and quantify the percentage of cells that have ingested particles and the number of particles per cell.
-
Flow Cytometry: For a more quantitative analysis, detach the cells using Trypsin-EDTA. Analyze the cell suspension using a flow cytometer to determine the percentage of fluorescently positive cells (phagocytic cells) and the mean fluorescence intensity (indicative of the number of ingested particles per cell).
-
Quantitative Data Summary
| Cell Type | This compound Concentration | Incubation Time | Particle:Cell Ratio | Observed Effect |
| Human PMNs | 5 µg/mL | 15 min | 50:1 | Increased number of engulfed particles |
| Murine Kupffer Cells | 1 µg/mL | 15 min | 50:1 | Increased percentage of phagocytic cells and number of engulfed particles |
Application Note 2: Cytokine Release Assay
This protocol describes a method to assess the effect of this compound on the release of pro- and anti-inflammatory cytokines from macrophages.
Protocol
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS) (as a pro-inflammatory stimulus, optional)
-
96-well tissue culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 2 x 10^6 cells/well and allow them to adhere.
-
Stimulation:
-
For M1 polarization and pro-inflammatory cytokine analysis, you may pre-treat cells with LPS (e.g., 5 ng/mL) for a few hours.
-
Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., LPS alone).
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Quantitative Data Summary
| Cell Type | Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| M1 Polarized RAW 264.7 | Control | ~1500 | ~4000 | ~100 |
| M1 Polarized RAW 264.7 | This compound | Decreased | Decreased | Increased |
| M1 Polarized RAW 264.7 | This compound-phosphorylcholine | Significantly Decreased | Significantly Decreased | Significantly Increased |
Note: The above data is indicative and based on studies using a this compound conjugate. The effect of this compound alone on cytokine release can vary depending on the experimental conditions and the activation state of the macrophages.
Application Note 3: Natural Killer (NK) Cell Cytotoxicity Assay
This protocol outlines a method to evaluate the ability of this compound to enhance the cytotoxic activity of NK cells against a target tumor cell line.
Experimental Workflow
Protocol
Materials:
-
Splenic effector cells from mice (as a source of NK cells)
-
Target tumor cell line (e.g., Yac-1 T-cell lymphoma)
-
Complete culture medium
-
This compound
-
Cell proliferation dye (e.g., CFSE)
-
Cell death stain (e.g., Propidium Iodide - PI)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Effector Cell Preparation: Prepare a single-cell suspension of splenocytes from mice.
-
Target Cell Labeling: Label the Yac-1 target cells with a fluorescent dye like CFSE for easy identification by flow cytometry.
-
This compound Treatment: Pre-incubate the splenic effector cells with this compound at concentrations ranging from 50 to 100 µg/mL for 2 hours.[3]
-
Co-culture: Co-culture the this compound-treated effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 25:1, 50:1, 100:1) in 96-well U-bottom plates.
-
Incubation: Incubate the co-culture for 4 to 18 hours at 37°C.[3]
-
Staining: Shortly before analysis, add a cell death stain like PI to the wells to identify lysed target cells.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the CFSE-positive target cell population and quantify the percentage of PI-positive cells (dead target cells).
Quantitative Data Summary
| Effector Cells | Target Cells | This compound Concentration | E:T Ratio | Observed Effect |
| Mouse Splenic Cells | Yac-1 | 50-100 µg/mL | Not specified | Pronounced enhancement of NK cell cytotoxicity |
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for investigating the diverse immunomodulatory activities of this compound. By utilizing these standardized assays, researchers can effectively characterize the effects of this compound and its analogues on key immune cell functions, thereby facilitating the exploration of their therapeutic potential in various disease contexts.
References
- 1. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of phagocytic activity of murine Kupffer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tuftsin Drug Delivery Using Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Tuftsin-bearing liposomes for targeted drug delivery. This compound, a naturally occurring immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg), specifically targets macrophages, monocytes, and neutrophils, making it an ideal ligand for delivering therapeutic agents to these cells.[1][2][3] Liposomal encapsulation of drugs, combined with surface modification with this compound, offers a promising strategy to enhance therapeutic efficacy and reduce off-target toxicity, particularly in the treatment of infectious diseases and cancer.[1][3][4][5]
Introduction to this compound and its Signaling Pathway
This compound is a tetrapeptide derived from the Fc region of the heavy chain of immunoglobulin G.[6] It exerts its immunomodulatory effects by binding to its receptor, Neuropilin-1 (Nrp1), which is expressed on the surface of various immune cells.[6][7] The binding of this compound to Nrp1 initiates a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.[6][7] This signaling ultimately leads to the activation of phagocytosis, increased production of reactive oxygen species, and modulation of cytokine release, thereby enhancing the antimicrobial and antitumor activities of these immune cells.[8]
References
- 1. Dynamic light scattering (DLS) [bio-protocol.org]
- 2. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Targeted Drug Delivery Using this compound-bearing Liposomes: Implications in the Treatment of Infectious Diseases and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Augments Antitumor Efficacy of Liposomized Etoposide against Fibrosarcoma in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Bearing Liposomes Co-Encapsulated with Doxorubicin and Curcumin Efficiently Inhibit EAC Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Bearing Liposomes Co-Encapsulated with Doxorubicin and Curcumin Efficiently Inhibit EAC Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an in vitro drug release assay that accurately predicts in vivo drug retention for liposome-based delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuftsin Stability in Saline Solutions: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers working with Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with significant immunomodulatory properties. The stability of this compound in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. These notes offer insights into this compound's stability profile, methods for its assessment, and protocols for relevant biological assays.
Application Notes: Understanding this compound Stability
This compound's biological activity, primarily the stimulation of phagocytosis, is highly dependent on its structural integrity. While chemically stable under certain conditions, its biological function can be compromised much more rapidly, a crucial consideration for in vitro and in vivo experiments.
Key Stability Considerations:
-
Temperature: this compound's biological activity in saline solutions is highly sensitive to temperature. Storage at refrigerated (5°C) or room temperature (25°C) leads to a rapid loss of phagocytosis-stimulating activity. For long-term preservation of its biological function, freezing solutions of this compound is essential.[1]
-
pH and Solution Type: The pH of the saline solution can influence the stability of peptides. While specific pH-rate profiles for this compound are not extensively documented in publicly available literature, for many peptides, optimal stability is found in slightly acidic conditions. The choice between normal saline (0.9% NaCl) and buffered saline solutions like Phosphate-Buffered Saline (PBS) can also impact stability, with buffered solutions offering better control over pH fluctuations.
-
Discrepancy between Biological Activity and Chemical Integrity: A critical finding is that the loss of this compound's phagocytosis-stimulating activity can be significant even when analytical methods like High-Performance Liquid Chromatography (HPLC) show minimal chemical degradation.[1] This suggests that subtle conformational changes or minor degradation products, not easily detected by standard HPLC, can have a profound impact on biological function. After six months of storage at 25°C, this compound in a saline solution lost all of its biological activity, while HPLC analysis only detected 1% impurities.[1]
Data Presentation: this compound Stability in Saline Solution
The following table summarizes the known effects of temperature on the stability of this compound's biological activity in sterile saline solutions.
| Storage Temperature | Time | Biological Activity (Phagocytosis Stimulation) | Chemical Purity (by HPLC) | Reference |
| 25°C | 6 months | Complete loss of activity | ~99% | [1] |
| 25°C | 12 months | Significant inhibition of phagocytosis | Not specified | [1] |
| 5°C | - | Rapid loss of activity | Not specified | [1] |
| -20°C | - | Gradual loss of activity | Not specified | [1] |
| -70°C | - | Gradual loss of activity | Not specified | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general approach for monitoring the chemical stability of this compound in saline solutions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To quantify the remaining intact this compound and detect the formation of degradation products over time.
Materials:
-
This compound peptide standard
-
Saline solution (e.g., 0.9% NaCl or PBS)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in the desired saline solution to a known concentration (e.g., 1 mg/mL).
-
Sample Incubation: Aliquot the this compound solution into several vials and store them under different conditions (e.g., 25°C, 5°C, -20°C).
-
Sample Analysis at Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes is a good starting point and can be optimized.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the standard.
-
Integrate the peak area of the intact this compound and any new peaks that appear over time, which may represent degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).
-
Protocol 2: Functional Assessment of this compound using a Phagocytosis Assay with Flow Cytometry
This protocol provides a method to determine the biological activity of this compound by measuring its ability to stimulate the phagocytosis of fluorescent microspheres by phagocytic cells (e.g., neutrophils or macrophages).[2]
Objective: To quantify the phagocytic activity of cells in response to this compound treatment.
Materials:
-
Phagocytic cells (e.g., isolated human neutrophils or a macrophage cell line like J774A.1)
-
This compound solution of known concentration
-
Fluorescent microspheres (e.g., 1-2 µm diameter)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a suspension of phagocytic cells at a concentration of 1 x 10^6 cells/mL in culture medium.
-
This compound Treatment: In a 24-well plate, add the cell suspension. Add the this compound solution to be tested to the wells at the desired final concentration (e.g., 5 µg/mL).[2] Include a negative control with no this compound.
-
Incubation: Incubate the plate at 37°C for 15 minutes.[2]
-
Addition of Microspheres: Add fluorescent microspheres to the wells at a cell-to-bead ratio of approximately 1:50.[2]
-
Phagocytosis: Incubate the plate for a further 30-60 minutes at 37°C to allow for phagocytosis.
-
Quenching and Washing: Add ice-cold PBS to stop phagocytosis. To distinguish between internalized and surface-bound beads, add Trypan Blue to quench the fluorescence of the external beads. Centrifuge the plate and wash the cells twice with cold PBS to remove non-phagocytosed beads.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Data Analysis:
-
Gate on the phagocytic cell population based on forward and side scatter.
-
Measure the percentage of fluorescently positive cells (cells that have engulfed at least one bead) and the mean fluorescence intensity (MFI) of the positive population (indicative of the number of beads per cell).
-
Compare the results from this compound-treated cells to the negative control to determine the stimulation of phagocytosis.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its biological effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells. This interaction initiates a signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway, ultimately leading to the modulation of cellular functions like phagocytosis and the anti-inflammatory M2 phenotype shift in microglia.
Caption: this compound signaling through the Nrp1/TGF-β pathway.
Experimental Workflow for this compound Stability Assessment
A logical workflow is essential for accurately assessing the stability of this compound in saline solutions. This involves parallel evaluation of both chemical integrity and biological activity over time.
Caption: Workflow for assessing this compound stability.
References
Tuftsin Peptide: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed guidelines on the proper storage, handling, and application of the Tuftsin peptide. These protocols and notes are intended to ensure the stability and biological activity of this compound for reliable and reproducible experimental outcomes.
Introduction
This compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily known for its immunomodulatory functions.[1][2] It is derived from the Fc domain of the heavy chain of immunoglobulin G and plays a crucial role in stimulating the phagocytic activity of macrophages and neutrophils.[1][2] Its diverse biological activities, including antitumor and antimicrobial effects, have made it a subject of interest in various research and therapeutic areas.[3]
Section 1: Storage and Handling Guidelines
Proper storage and handling of this compound peptide are critical to maintain its stability and biological activity. Lyophilized this compound is relatively stable, but reconstituted solutions are susceptible to degradation.
Storage of Lyophilized Peptide
For long-term storage, lyophilized this compound peptide should be stored at -20°C or below in a tightly sealed container.[1][4] Some sources recommend storage at -80°C for optimal preservation.[5][6] It is advisable to store the peptide in a desiccator to minimize exposure to moisture.[7][8] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[5][9]
Reconstitution of this compound Peptide
The following protocol is recommended for the reconstitution of lyophilized this compound:
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water, or a suitable buffer (e.g., sterile saline)
-
Sterile pipette tips and tubes
Protocol:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.[8]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile water or buffer to the vial. This compound is soluble in water and DMSO.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
For immediate use, the solution can be stored at 4°C for up to a week.[5] For longer-term storage of the reconstituted peptide, it is crucial to aliquot the solution into single-use volumes and store them frozen at -20°C or -70°C to preserve activity.[3]
Storage of Reconstituted this compound
Solutions of this compound are significantly less stable than the lyophilized form, especially at room temperature (25°C) and 5°C, where biological activity is lost rapidly.[3] To maintain its phagocytosis-stimulating activity, this compound solutions must be stored frozen.[3] It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[5][6]
Data Presentation: Quantitative Storage and Stability Data
| Parameter | Condition | Recommendation | Stability | Reference(s) |
| Lyophilized Form | Long-term Storage | -20°C or -80°C in a desiccator | Stable for months to years | [1][4][5][6] |
| Short-term Storage | 4°C in a desiccator | Stable for days to weeks | [9] | |
| Reconstituted Solution | Long-term Storage | Aliquot and store at -20°C or -70°C | Activity is preserved when frozen | [3] |
| Short-term Storage | 4°C | Stable for up to a week | [5] | |
| Room Temperature (25°C) | Not Recommended | Rapid loss of activity; complete loss by 6 months | [3] | |
| Refrigerated (5°C) | Not Recommended | Rapid loss of activity | [3] |
Section 2: Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
In Vitro Phagocytosis Assay using Flow Cytometry
This protocol describes the assessment of this compound's ability to stimulate phagocytosis by macrophages or polymorphonuclear leukocytes (PMNs) using fluorescently labeled particles.
Materials:
-
Macrophage or PMN cell line (e.g., J774A.1, primary peritoneal macrophages)
-
Complete cell culture medium
-
This compound peptide solution
-
Fluorescently labeled microspheres or zymosan particles
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Fetal bovine serum (FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture macrophages or PMNs in 24-well plates to the desired confluency.
-
-
This compound Treatment:
-
Phagocytosis Induction:
-
Add fluorescently labeled microspheres or zymosan particles to each well. A particle-to-cell ratio of 50:1 has been shown to be effective.[1]
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Removal of Non-ingested Particles:
-
Carefully aspirate the medium containing non-ingested particles.
-
Wash the cells gently with ice-cold PBS.
-
To remove particles bound to the cell surface, treat the cells with trypsin-EDTA for a few minutes.[1]
-
Neutralize the trypsin with medium containing FBS.
-
-
Cell Harvesting and Analysis:
-
Centrifuge the cells and resuspend them in FACS buffer (PBS with 2% FBS).
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the cells. An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates enhanced phagocytosis.
-
In Vivo Antitumor Activity Assessment in a Mouse Model
This protocol provides a general framework for evaluating the antitumor effects of this compound in a murine tumor model.
Materials:
-
Appropriate mouse strain for the tumor model (e.g., BALB/c, C57BL/6)
-
Tumor cell line (e.g., melanoma, fibrosarcoma)[1]
-
This compound peptide solution
-
Sterile saline
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Inject a known number of tumor cells subcutaneously or intravenously into the mice.
-
-
This compound Administration:
-
Once tumors are palpable or on a predetermined schedule, begin this compound administration.
-
This compound can be administered via intravenous or intraperitoneal injection.
-
A dosage of 10 mg/kg body weight daily for five days has been used in a fibrosarcoma model.[3] The optimal dose may vary depending on the model.
-
-
Monitoring and Assessment:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Observe the general health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.
-
For lung metastasis models, count the number of tumor colonies in the lungs.
-
-
Data Analysis:
-
Compare tumor growth rates, final tumor weights, and/or the number of metastases between this compound-treated and control groups.
-
Section 3: Signaling Pathway and Visualization
This compound exerts its biological effects by binding to specific receptors and activating downstream signaling cascades.
This compound Signaling Pathway
This compound binds to the neuropilin-1 (Nrp1) receptor on the surface of immune cells such as macrophages and microglia. This interaction initiates a signaling cascade through the canonical transforming growth factor-beta (TGFβ) pathway. Key events in this pathway include the phosphorylation of Smad3, which then translocates to the nucleus to regulate gene expression, and a concurrent reduction in the phosphorylation of Akt.
Caption: this compound signaling through the Nrp1 and TGFβ pathway.
Experimental Workflow for Phagocytosis Assay
The following diagram illustrates the general workflow for an in vitro phagocytosis assay to measure the effect of this compound.
Caption: Workflow for a this compound-mediated phagocytosis assay.
Disclaimer
These protocols and guidelines are intended for research purposes only by qualified professionals. Appropriate safety precautions should be taken when handling peptides and conducting experiments. It is recommended to optimize protocols for specific experimental conditions and cell types.
References
- 1. Antitumor effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound Augments Antitumor Efficacy of Liposomized Etoposide against Fibrosarcoma in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A preclinical platform for assessing antitumor effects and systemic toxicities of cancer drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of this compound on murine melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage activation by this compound and muramyl-dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a naturally occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tuftsin-Based Fusion Protein Construction and Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the construction and application of Tuftsin-based fusion proteins. The protocols detailed below are intended to serve as a guide for researchers interested in leveraging the unique immunomodulatory properties of this compound for therapeutic and research purposes.
Introduction
This compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc portion of the immunoglobulin G (IgG) heavy chain.[1][2] It functions as a potent immunomodulator by binding to the neuropilin-1 (Nrp1) receptor on the surface of macrophages and microglia, stimulating phagocytosis and other immune responses.[1][3][4] The construction of this compound-based fusion proteins allows for the targeted delivery of therapeutic agents and the enhancement of their efficacy through localized immune activation. These fusion proteins have shown significant promise in anticancer therapy and targeted drug delivery.[1][5][6]
Signaling Pathway of this compound
This compound exerts its biological effects by binding to its receptor, neuropilin-1 (Nrp1).[3][4] This interaction triggers a signaling cascade that proceeds through the canonical transforming growth factor-beta (TGFβ) pathway. The binding of this compound to Nrp1, which acts as a co-receptor for TGFβ receptor-1 (TβR1), leads to the phosphorylation of Smad3 and a reduction in Akt phosphorylation.[3] This signaling ultimately results in an anti-inflammatory M2 shift in microglia and enhanced phagocytic activity in macrophages.[3]
Caption: this compound Signaling Pathway.
Construction of this compound-Based Fusion Proteins
This compound-based fusion proteins are typically generated using recombinant DNA technology. This involves genetically fusing the coding sequence of this compound to the N- or C-terminus of a protein of interest, often with an intermediate linker peptide. The choice of fusion partner depends on the desired application and can include protein scaffolds for drug delivery, targeting ligands, or enzymes.
A common strategy involves the use of an apoprotein, such as Lidamycin apoprotein (LDP), as a scaffold.[1][5] Targeting moieties, like an oligopeptide that binds to the Epidermal Growth Factor Receptor (EGFR), can also be incorporated to direct the fusion protein to specific cell types.[1]
Caption: General Workflow for Fusion Protein Construction.
Applications and Quantitative Data
This compound-based fusion proteins have demonstrated significant potential in cancer therapy, primarily through their ability to enhance the immune response against tumor cells and to deliver cytotoxic agents.
Table 1: In Vitro Cytotoxicity of this compound-Based Fusion Proteins
| Fusion Protein | Cell Line | IC50 Value (M) |
| LDP-TF | A431 (Epidermoid Carcinoma) | 1.72 x 10⁻⁴ |
| LDP-TF | MCF-7 (Breast Cancer) | 2.3 x 10⁻⁴ |
| Ec-LDP-TF | A431 (Epidermoid Carcinoma) | 1.0 x 10⁻⁴ |
| Ec-LDP-TF | MCF-7 (Breast Cancer) | 2.2 x 10⁻⁴ |
| LDM-TF | A431 (Epidermoid Carcinoma) | 6.93 x 10⁻¹¹ |
| LDM-TF | MCF-7 (Breast Cancer) | 2.6 x 10⁻¹⁰ |
| Ec-LDM-TF | A431 (Epidermoid Carcinoma) | 2.94 x 10⁻¹² |
| Ec-LDM-TF | MCF-7 (Breast Cancer) | 9.14 x 10⁻¹¹ |
| LDM-DF | CTC-105 (Gastric Cancer) | 1.84 x 10⁻⁸ |
| LDM-DF | CTC-141 (Gastric Cancer) | 1.4 x 10⁻¹¹ |
| LDM-DF | HGC (Gastric Cancer) | 1.2 x 10⁻¹⁰ |
| LDM-DF | MGC (Gastric Cancer) | 1.1 x 10⁻¹⁰ |
Table 2: In Vivo Antitumor Efficacy of this compound-Based Fusion Proteins
| Treatment Group | Tumor Type | Dosage | Tumor Growth Inhibition |
| LDP-TF | A431 Xenograft | 1 µmol/kg | Significant (P < 0.01) |
| Ec-LDP-TF | A431 Xenograft | 1 µmol/kg | More effective than LDP-TF (P < 0.05) |
| Ec-LDM-TF | A431 Xenograft | Not specified | 90.9% (P < 0.05) |
Data sourced from[1]
Table 3: Cytokine Induction by this compound-Based Fusion Proteins in Tumor-Bearing Mice
| Treatment Group | Cytokine | Fold Increase vs. PBS Control |
| LDP | TNF-α | 5-fold |
| LDP-TF | TNF-α | 7-fold |
| Ec-LDP-TF | TNF-α | 250-fold |
| Ec-LDP-TF | IFN-γ | Significant increase vs. LDP (P < 0.05) |
Data sourced from[1]
Experimental Protocols
Protocol 1: Construction of a this compound-Based Fusion Protein Expression Vector
This protocol describes the general steps for constructing an expression vector for a this compound-based fusion protein, for example, TargetingLigand-LDP-Tuftsin.
Materials:
-
Expression vector (e.g., pET-28a)
-
DNA sequence of the fusion protein (synthesized or PCR amplified)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar plates and broth with appropriate antibiotic
-
Plasmid DNA purification kit
Method:
-
Gene Synthesis/Amplification: Synthesize the DNA sequence encoding the fusion protein, including the targeting ligand, LDP, a linker, and this compound (Thr-Lys-Pro-Arg). Ensure the sequence is codon-optimized for the expression host and includes appropriate restriction sites for cloning.
-
Vector and Insert Digestion: Digest both the expression vector and the DNA insert with the chosen restriction enzymes.
-
Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells.
-
Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and grow them in liquid culture.
-
Plasmid Purification and Verification: Isolate plasmid DNA from the liquid cultures and verify the correct insertion of the fusion protein gene by restriction digestion and DNA sequencing.
Protocol 2: Expression and Purification of His-Tagged this compound Fusion Protein
This protocol outlines the expression and purification of a His-tagged this compound fusion protein from E. coli.
Materials:
-
E. coli BL21(DE3) cells carrying the expression vector
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 20 mM Tris-HCl, 30 mM NaCl, pH 8.0)
-
Ni-NTA agarose resin
-
Wash buffers (Lysis buffer with increasing concentrations of imidazole, e.g., 20 mM, 30 mM, 40 mM)
-
Elution buffer (Lysis buffer with high concentration of imidazole, e.g., 250 mM)
-
SDS-PAGE reagents
-
Western blot reagents
Method:
-
Expression:
-
Inoculate a starter culture of E. coli BL21(DE3) containing the expression plasmid and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 4-16 hours at an appropriate temperature (e.g., 16-37°C).
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation.
-
Equilibrate the Ni-NTA agarose resin with lysis buffer.
-
Incubate the clarified lysate with the equilibrated resin to allow binding of the His-tagged fusion protein.
-
Wash the resin with wash buffers to remove non-specifically bound proteins.
-
Elute the fusion protein from the resin using the elution buffer.
-
-
Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
-
Confirm the identity of the fusion protein by Western blot using an anti-His-tag antibody or an antibody specific to the fusion partner.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT/CCK-8)
This protocol describes a method to assess the cytotoxic effects of this compound-based fusion proteins on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound-based fusion protein and control proteins
-
MTT or CCK-8 reagent
-
Plate reader
Method:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound-based fusion protein and control proteins for a specified period (e.g., 48-72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the protein that inhibits cell growth by 50%).
Protocol 4: In Vitro Phagocytosis Assay
This protocol outlines a method to evaluate the ability of this compound-based fusion proteins to enhance macrophage phagocytosis.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Complete cell culture medium
-
This compound-based fusion protein and control proteins
-
Fluorescently labeled particles (e.g., FITC-labeled BSA or fluorescent beads)
-
Fluorescence microscope or flow cytometer
Method:
-
Cell Seeding: Seed macrophages in appropriate culture vessels (e.g., chamber slides for microscopy or plates for flow cytometry) and allow them to adhere.
-
Priming: Treat the macrophages with the this compound-based fusion protein or control proteins for a specified time to stimulate them.
-
Phagocytosis: Add the fluorescently labeled particles to the primed macrophages and incubate to allow for phagocytosis.
-
Washing: Wash the cells to remove non-phagocytosed particles.
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope and quantify the number of phagocytosed particles per cell.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population to quantify the overall phagocytic activity.
-
Caption: Workflow for In Vitro Phagocytosis Assay.
References
- 1. This compound-based, EGFR-targeting fusion protein and its enediyne-energized analog show high antitumor efficacy associated with CD47 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Drug Delivery Using this compound-bearing Liposomes: Implications in the Treatment of Infectious Diseases and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Correlative Approach to Studying Phagocytosis and Intracellular Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing a phagocytosis assay in conjunction with analytical High-Performance Liquid Chromatography (HPLC). This combination of techniques allows for the functional assessment of phagocytic activity while simultaneously quantifying the intracellular concentration of a test compound, providing a powerful tool for drug discovery and immunology research.
Application Note 1: The Phagocytosis Assay
Phagocytosis is a fundamental cellular process by which specialized cells, known as phagocytes (e.g., macrophages, neutrophils, and dendritic cells), engulf and eliminate particles larger than 0.5 µm, such as pathogens, cellular debris, and apoptotic cells.[1] This process is a cornerstone of the innate immune system, playing a critical role in host defense, and also serves as a vital link to initiating the adaptive immune response.[2]
Assays designed to measure phagocytosis are essential tools for evaluating the efficacy of novel immunomodulatory drugs, screening for molecules that either enhance or inhibit pathogen clearance, and understanding the fundamental mechanisms of immune cell function. Common methods for quantifying phagocytosis include microscopy, flow cytometry, and microplate-based assays, which can be adapted for high-throughput screening.[2][3][4][5][6]
The selection of the target particle is crucial and can be tailored to the specific research question. Options include:
-
Zymosan: A yeast cell wall preparation that triggers phagocytosis through pattern recognition receptors.[2]
-
E. coli or S. aureus: Fluorescently labeled bacteria can be used to mimic pathogen clearance.[7][8]
-
Antibody-opsonized particles: Opsonization (coating) of particles like erythrocytes or latex beads with IgG antibodies allows for the specific study of Fc receptor (FcR)-mediated phagocytosis.[9][10]
-
Apoptotic cells: To study the clearance of dying cells, a process known as efferocytosis.[1]
Key Signaling Pathway in Phagocytosis
Fcγ receptor (FcγR)-mediated phagocytosis is a well-characterized pathway initiated when FcγRs on the phagocyte surface cluster around a particle opsonized with IgG antibodies.[11] This clustering triggers a signaling cascade involving Src-family kinases, which phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor.[12] This, in turn, recruits and activates Spleen tyrosine kinase (Syk).[12] Downstream signaling involves the activation of Phosphatidylinositol 3-kinase (PI 3-K) and small GTPases of the Rho family, which coordinate the extensive actin cytoskeleton remodeling required to form pseudopods that extend around and engulf the particle, ultimately forming an intracellular vesicle called a phagosome.[11][13]
Caption: FcγR-mediated phagocytosis signaling cascade.
Experimental Workflow: Phagocytosis Assay
The general workflow for a quantitative phagocytosis assay involves several key steps, from preparing the cells and particles to acquiring and analyzing the final data.
Caption: General experimental workflow for a phagocytosis assay.
Protocol 1: Flow Cytometry-Based Phagocytosis Assay
This protocol describes a method to quantify the phagocytosis of fluorescently labeled, opsonized particles by the RAW 264.7 macrophage cell line using flow cytometry.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fluorescent latex beads (e.g., 1.0 µm, yellow-green fluorescent)
-
Rabbit IgG anti-latex bead antibody (or equivalent opsonin)
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
FACS Buffer (PBS with 2% FBS)
-
96-well U-bottom plates
Procedure:
-
Cell Preparation:
-
Culture RAW 264.7 cells in complete medium. The day before the assay, harvest cells and seed them into a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Particle Opsonization:
-
In a microcentrifuge tube, combine fluorescent latex beads with the IgG antibody at a pre-determined optimal concentration.
-
Incubate for 1 hour at 37°C with gentle rotation.
-
Wash the beads twice with PBS by centrifugation to remove unbound antibody.
-
Resuspend the opsonized beads in complete medium to the desired working concentration (e.g., 10 beads per cell).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 1 hour (or desired pre-treatment time) at 37°C.
-
-
Phagocytosis:
-
Add 20 µL of the opsonized fluorescent bead suspension to each well.
-
Incubate for 45 minutes at 37°C to allow for phagocytosis. Include a control plate incubated at 4°C where phagocytosis is inhibited, to measure particle binding alone.
-
-
Quenching and Washing:
-
Stop phagocytosis by placing the plate on ice.
-
Add 50 µL of cold Trypan Blue solution to each well and incubate for 5 minutes on ice. This will quench the fluorescence of any beads that are attached to the outside of the cells but not internalized.
-
Centrifuge the plate, discard the supernatant, and wash the cells twice with 200 µL of cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer. Gate on the macrophage population based on forward and side scatter.
-
Measure the fluorescence intensity in the appropriate channel (e.g., FITC for yellow-green beads).
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive (phagocytic) cells and the mean fluorescence intensity (MFI) of this population.
-
Compare the results from compound-treated wells to the vehicle control.
-
Application Note 2: Analytical HPLC in Cellular Assays
Analytical High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify individual components within a complex mixture.[14] In the context of cellular assays, HPLC is invaluable for determining the intracellular concentration of a drug or its metabolites, providing critical pharmacokinetic data that can be correlated with the observed functional effects (e.g., modulation of phagocytosis).[15][16]
Reverse-phase HPLC (RP-HPLC) is the most common mode used for drug analysis.[14] It utilizes a non-polar stationary phase (the column) and a polar mobile phase. Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus take longer to elute from the column.[17]
Key applications in conjunction with a phagocytosis assay include:
-
Quantifying Drug Uptake: Measuring the amount of a test compound that has entered the phagocytes.
-
Metabolite Profiling: Identifying and quantifying metabolites of the parent drug produced by the cells.[15]
-
Correlating Exposure and Effect: Establishing a dose-response relationship between the intracellular drug concentration and the functional outcome (e.g., enhanced or inhibited phagocytosis).
Experimental Workflow: HPLC Analysis
To analyze intracellular compound levels, cell lysates must be prepared and processed to remove interfering substances like proteins and lipids before injection into the HPLC system.
Caption: Workflow for sample preparation and HPLC analysis.
Protocol 2: HPLC Quantification of an Intracellular Compound
This protocol provides a general method for extracting a small molecule compound from a cell pellet (obtained from the phagocytosis assay) and quantifying it using RP-HPLC with UV detection.
Materials:
-
Cell pellets (from Protocol 1, without the quenching step)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or Trifluoroacetic acid (TFA)
-
Analytical standard of the test compound
-
C18 reverse-phase HPLC column
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation (Cell Extraction):
-
After the phagocytosis incubation, wash the cell pellets thoroughly with ice-cold PBS to remove extracellular compound.
-
Resuspend the cell pellet (e.g., 1 x 10^6 cells) in 200 µL of a lysis solution (e.g., 50:50 methanol:water).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile, vortex thoroughly, and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.
-
-
Preparation of Standards:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of calibration standards by spiking known amounts of the compound into lysate from untreated (control) cells that has been processed in the same manner as the samples. This accounts for any matrix effects.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the column temperature (e.g., 40°C) and detector wavelength to the absorbance maximum of the compound.
-
Inject the prepared standards and samples onto the HPLC system.
-
Run a gradient or isocratic method to achieve good separation of the compound from endogenous cellular components.[18]
-
-
Data Analysis:
-
Identify the peak corresponding to the test compound in the sample chromatograms by comparing its retention time to that of the analytical standard.
-
Generate a standard curve by plotting the peak area of the calibration standards against their known concentrations.
-
Use the standard curve to calculate the concentration of the compound in the cell lysate samples. The final amount can be normalized to the number of cells or total protein content.
-
Data Presentation
Quantitative data from these correlative experiments should be summarized in clear, structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of Compound X on Macrophage Phagocytosis
| Treatment Concentration | % Phagocytic Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control (0 µM) | 45.2 ± 3.1 | 15,340 ± 980 |
| Compound X (1 µM) | 62.8 ± 4.5 | 21,560 ± 1,230 |
| Compound X (10 µM) | 85.6 ± 5.2 | 35,890 ± 2,100 |
| Compound X (100 µM) | 88.1 ± 4.9 | 37,120 ± 2,350 |
Table 2: Intracellular Concentration of Compound X in Macrophages
| Treatment Concentration | Intracellular Concentration (ng / 10^6 cells) (Mean ± SD) |
| 1 µM | 12.5 ± 1.8 |
| 10 µM | 135.8 ± 10.4 |
| 100 µM | 980.4 ± 55.7 |
References
- 1. Frontiers | Phagocytosis: Our Current Understanding of a Universal Biological Process [frontiersin.org]
- 2. Phagocytosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Analysis of macrophage phagocytosis: quantitative assays of phagosome formation and maturation using high-throughput fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Live-Cell Analysis for Phagocytosis in Real-Time | Sartorius [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. MEASUREMENT OF PHAGOCYTOSIS AND OF THE PHAGOSOMAL ENVIRONMENT IN POLYMORPHONUCLEAR PHAGOCYTES BY FLOW CYTOMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Macrophage Phagocytosis Assay [protocols.io]
- 9. Quantitative Phagocytosis Assays in Primary and Cultured Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Macrophage Phagocytosis: Quantitative Assays of Phagosome Formation and Maturation Using High-Throughput Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Adding Complexity to Phagocytic Signaling: Phagocytosis-Associated Cell Responses and Phagocytic Efficiency - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Microbial Phagocytic Receptors and Their Potential Involvement in Cytokine Induction in Macrophages [frontiersin.org]
- 13. Signaling pathways in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 15. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic profiling using HPLC allows classification of drugs according to their mechanisms of action in HL-1 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. torontech.com [torontech.com]
- 18. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tuftsin Encapsulation in Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of Tuftsin, a natural immunomodulatory tetrapeptide, within biodegradable polymers. This approach aims to enhance the therapeutic efficacy of this compound by providing controlled release, protecting it from degradation, and enabling targeted delivery.
Introduction to this compound and Biodegradable Polymers
This compound is a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It exhibits a range of biological activities, primarily stimulating the function of phagocytic cells such as macrophages and neutrophils, enhancing antigen presentation, and augmenting cell-mediated immunity. However, its therapeutic application is limited by a short biological half-life.
Encapsulation within biodegradable polymers, such as Poly(lactic-co-glycolic acid) (PLGA) and chitosan, offers a promising strategy to overcome these limitations. These polymers are biocompatible and biodegradable, breaking down into non-toxic byproducts that are safely eliminated from the body.[2] Encapsulation can protect this compound from enzymatic degradation, prolong its release, and improve its bioavailability at the target site.
Signaling Pathway of this compound
This compound exerts its immunomodulatory effects by binding to specific receptors on the surface of immune cells, primarily macrophages and neutrophils. The primary receptor for this compound has been identified as Neuropilin-1 (Nrp1). Upon binding to Nrp1, this compound initiates a signaling cascade that involves the Transforming Growth Factor-beta (TGF-β) pathway. This signaling ultimately leads to the activation of phagocytosis, chemotaxis, and the production of reactive oxygen species, key components of the immune response.
Data Presentation: Characterization of this compound-Loaded Nanoparticles
While specific data on the encapsulation of unconjugated this compound is limited in publicly available literature, the following tables provide representative data for this compound-conjugated PLGA nanoparticles and typical ranges for peptide encapsulation in biodegradable polymers. These tables serve as a guide for expected outcomes and critical parameters to measure.
Table 1: Physicochemical Properties of this compound-Conjugated PLGA Nanoparticles
| Parameter | Value | Method of Analysis | Reference |
| Average Hydrodynamic Diameter (nm) | 145 | Dynamic Light Scattering (DLS) | [1] |
| Polydispersity Index (PDI) | 0.11 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential (mV) | Not Reported | Zeta Potential Analysis | [1] |
| Morphology | Spherical | Atomic Force Microscopy (AFM) | [1] |
Note: This data is for a Pluronic F127-Tuftsin conjugate on the surface of PLGA nanoparticles.
Table 2: Typical Encapsulation Parameters for Peptides in Biodegradable Nanoparticles
| Biodegradable Polymer | Encapsulation Method | Peptide Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA | Double Emulsion (w/o/w) | 1 - 5 | 50 - 90 | [2] |
| Chitosan | Ionic Gelation | 10 - 40 | 60 - 95 | [3] |
| PLA | Emulsion-Solvent Evaporation | 1 - 10 | 40 - 85 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the encapsulation of this compound in PLGA nanoparticles using the double emulsion (water-in-oil-in-water) method, and subsequent characterization.
Protocol for this compound Encapsulation in PLGA Nanoparticles
Objective: To encapsulate this compound within PLGA nanoparticles using a double emulsion solvent evaporation technique.
Materials:
-
This compound acetate salt
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio, inherent viscosity ~0.5 dL/g)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrasonic probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Workflow Diagram:
Procedure:
-
Preparation of the Inner Aqueous Phase (W1): Dissolve 5-10 mg of this compound in 0.5 mL of deionized water.
-
Preparation of the Organic Phase (O): Dissolve 100 mg of PLGA in 2 mL of dichloromethane (DCM).
-
Formation of the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O). Emulsify using a probe sonicator on an ice bath for 60 seconds at 40% amplitude.
-
Formation of the Double Emulsion (W1/O/W2): Immediately add the primary emulsion to 4 mL of a 2% (w/v) PVA solution (W2). Homogenize or sonicate for 120 seconds at 40% amplitude on an ice bath.
-
Solvent Evaporation: Transfer the double emulsion to a beaker containing 20 mL of a 0.1% (w/v) PVA solution and stir magnetically at room temperature for at least 3 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step twice to remove residual PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol for Nanoparticle Characterization
Objective: To determine the physicochemical properties of the this compound-loaded PLGA nanoparticles.
A. Particle Size and Polydispersity Index (PDI) Analysis:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water by gentle vortexing.
-
Dilute the suspension to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.[5]
B. Zeta Potential Analysis:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Measure the electrophoretic mobility to determine the zeta potential using a suitable instrument. The zeta potential provides an indication of the surface charge and stability of the nanoparticle suspension.
C. Determination of Encapsulation Efficiency and Drug Loading:
-
Quantification of Total this compound: Accurately weigh a sample of lyophilized this compound-loaded nanoparticles (e.g., 5 mg). Dissolve the nanoparticles in a suitable solvent (e.g., 1 mL of 0.1 M NaOH with 5% SDS) to break them down and release the encapsulated this compound. Neutralize the solution and dilute with the mobile phase for HPLC analysis.
-
Quantification of Unencapsulated this compound: Analyze the supernatant collected during the first centrifugation step of the nanoparticle preparation to determine the amount of free this compound.
-
HPLC Analysis: Quantify the this compound concentration in the samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[6][7]
-
Column: C18 column (e.g., 4.6 x 250 mm)
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Detection: UV detector at 214 nm.
-
Quantification: Create a standard curve of known this compound concentrations to determine the concentration in the samples.
-
-
Calculations:
-
Encapsulation Efficiency (%): [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
Drug Loading (%): (Amount of encapsulated this compound / Total weight of nanoparticles) x 100
-
Protocol for In Vitro Release Study
Objective: To determine the release kinetics of this compound from the PLGA nanoparticles over time.
Materials:
-
This compound-loaded PLGA nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge tubes
-
Incubator or shaking water bath at 37°C
-
HPLC system
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles (e.g., 10 mg) in 10 mL of PBS (pH 7.4) in a centrifuge tube.
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and then daily), centrifuge the tube at 15,000 x g for 20 minutes.
-
Collect the entire supernatant and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the amount of this compound released into the supernatant at each time point using the HPLC method described above.
-
Plot the cumulative percentage of this compound released versus time to obtain the in vitro release profile.
Logical Relationships in the Drug Delivery System
The successful design and application of a this compound-loaded biodegradable polymer system depend on the interplay between its components and the desired biological outcome.
Conclusion
The encapsulation of this compound in biodegradable polymers presents a viable strategy to enhance its therapeutic potential. The protocols outlined in these application notes provide a framework for the successful formulation and characterization of this compound-loaded nanoparticles. Optimization of the formulation and process parameters based on the principles described will be crucial for achieving the desired physicochemical properties and release kinetics for specific therapeutic applications. Further in vivo studies are necessary to fully elucidate the therapeutic efficacy of these formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradable microspheres in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification of serum this compound by reverse-phase high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Selinexor: A Potent Selective Inhibitor of Nuclear Export (SINE) for Cancer Research and Drug Development
Application Note and Protocols
Introduction
Selinexor is a first-in-class, orally bioavailable, potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1, also known as CRM1).[1][2] XPO1 is overexpressed in a wide range of cancers and mediates the transport of numerous tumor suppressor proteins (TSPs), growth regulators, and oncoprotein mRNAs from the nucleus to the cytoplasm.[1][2][3] By blocking the nuclear export of these key proteins, Selinexor effectively restores and amplifies their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] These application notes provide a comprehensive overview of Selinexor's mechanism of action, its in vitro efficacy, and detailed protocols for its use in cancer research.
Mechanism of Action
Selinexor covalently binds to Cysteine 528 in the cargo-binding groove of XPO1, leading to the inhibition of its function.[1] This inhibition results in the nuclear accumulation of key TSPs such as p53, p21, and IκB.[1][4] The nuclear retention of these proteins allows them to carry out their normal functions of regulating the cell cycle and promoting apoptosis, which are often subverted in cancer cells due to their cytoplasmic mislocalization.[1][4]
Data Presentation
In Vitro Efficacy of Selinexor
Selinexor has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Selinexor are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| Sarcoma Lines | ||
| GIST-T1 | Gastrointestinal Stromal Tumor | 28.8 - 218.2 (median: 66.1) |
| RMS | Rhabdomyosarcoma | 28.8 - 218.2 (median: 66.1) |
| DDLPS | Dedifferentiated Liposarcoma | 28.8 - 218.2 (median: 66.1) |
| LMS | Leiomyosarcoma | 28.8 - 218.2 (median: 66.1) |
| UPS | Undifferentiated Pleomorphic Sarcoma | 28.8 - 218.2 (median: 66.1) |
| ASPS | Alveolar Soft Part Sarcoma | >2000 |
| Hematological Malignancy Lines | ||
| Reh | Acute Lymphoblastic Leukemia | 160 ± 10 |
| Nalm-6 | Acute Lymphoblastic Leukemia | 300 ± 20 |
| Daudi | Burkitt's Lymphoma | 600 ± 90 |
| Raji | Burkitt's Lymphoma | 1330 ± 1160 |
| CAR T-cells | - | 200 ± 40 |
| Non-transduced T-cells | - | 280 ± 80 |
| THP-1 | Acute Monocytic Leukemia | Resistant |
| HEL | Erythroleukemia | Resistant |
| MV-4-11 | Acute Myeloid Leukemia | Sensitive |
| MM.1S | Multiple Myeloma | Sensitive |
| Z138 | Mantle Cell Lymphoma | Sensitive |
| Other Cancer Lines | ||
| HCT116 (p53 wildtype) | Colorectal Carcinoma | 148 |
| HCT116 (p53 null) | Colorectal Carcinoma | 1170 |
| Jurkat | T-cell Leukemia | 17.8 |
| MM.1S | Multiple Myeloma | 14 |
| Normal human dermal fibroblasts | - | 22000 |
Note: IC50 values can vary depending on the specific experimental conditions.[5][6][7][8]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes how to determine the IC50 of Selinexor in cancer cell lines using a standard colorimetric or fluorometric assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Selinexor (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Selinexor Treatment:
-
Prepare a 2X serial dilution of Selinexor in complete medium. The final concentrations should typically range from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the Selinexor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the Selinexor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Western Blotting for XPO1 and its Cargo Proteins
This protocol details the detection of changes in the expression and localization of XPO1 and its cargo proteins (e.g., p53, IκB) following Selinexor treatment.
Materials:
-
Cancer cell lines
-
Selinexor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XPO1, anti-p53, anti-IκB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with Selinexor (e.g., 100 nM) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions: anti-XPO1 (1:1000), anti-p53 (1:1000), anti-IκB (1:1000), anti-GAPDH (1:5000).[9][10][11][12][13]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
-
Protocol 3: Immunofluorescence for Nuclear Localization
This protocol allows for the visualization of the subcellular localization of XPO1 cargo proteins.
Materials:
-
Cancer cell lines
-
Selinexor
-
Glass coverslips
-
4% paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-p53, anti-IκB)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with blocking buffer for 30 minutes at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope. The DAPI stain will visualize the nucleus, allowing for the assessment of the subcellular localization of the protein of interest.
-
Troubleshooting
-
Low cell viability in control wells: Check cell seeding density and ensure proper handling of cells.
-
High background in Western blotting: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.[9]
-
Weak immunofluorescence signal: Increase primary antibody concentration or incubation time. Ensure the secondary antibody is appropriate for the primary antibody and the filter sets on the microscope are correct.
-
Inconsistent IC50 values: Ensure accurate serial dilutions and consistent cell seeding.
Conclusion
Selinexor is a valuable tool for investigating the role of nuclear-cytoplasmic transport in cancer. The protocols provided here offer a starting point for researchers to explore the effects of this potent XPO1 inhibitor in various cancer models. Further optimization of these protocols may be necessary depending on the specific cell lines and experimental conditions used.
References
- 1. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 2. myeloma.org [myeloma.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tga.gov.au [tga.gov.au]
- 6. Combining selective inhibitors of nuclear export (SINEs) with chimeric antigen receptor (CAR) T cells for CD19-positive malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XPO1 target occupancy measurements confirm the selinexor recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karyopharm.com [karyopharm.com]
- 9. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low bioactivity of synthetic Tuftsin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Tuftsin.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound shows high purity on HPLC, but low to no bioactivity. What could be the cause?
A1: This is a common issue. While HPLC is excellent for assessing the purity of the primary peptide sequence, it may not reveal problems that affect biological activity. Here are the most likely causes:
-
Improper Storage and Handling: this compound is highly unstable in solution. Storing it at 25°C or 5°C can lead to a rapid loss of phagocytosis-stimulating activity. Even when frozen at -20°C or -70°C, a gradual loss of activity occurs. For instance, at 25°C, this compound solutions can lose all activity within six months and may even inhibit phagocytosis after a year.[1] It is crucial to store synthetic this compound in its lyophilized form at -20°C or below and to reconstitute it just before use.[2][3]
-
Subtle Structural Changes: HPLC analysis may not detect minor structural modifications that can abolish bioactivity. A study showed that while this compound lost almost all activity when stored at 25°C for six months, HPLC only detected the appearance of 1% impurities.[1]
-
Presence of Inactive Analogs: The synthesis process can sometimes result in the formation of this compound analogs with inhibitory effects. For example, the analog Thr-Lys-Pro-Pro-Arg is a potent inhibitor of this compound's activity.[4]
-
Counter-ion Interference: Synthetic peptides are often delivered as trifluoroacetic acid (TFA) salts, a remnant from the purification process.[5][6] TFA can sometimes interfere with biological assays, and in some cases, has been shown to destabilize peptides.[6][7][8]
Q2: What are the optimal storage conditions for synthetic this compound?
A2: To ensure maximum bioactivity and longevity, adhere to the following storage guidelines:
-
Long-term storage: Store lyophilized this compound at -20°C or below in a tightly sealed container.[3][9]
-
Short-term storage of reconstituted this compound: After rehydration, it is recommended to use the solution immediately. If short-term storage is necessary, keep the solution at 4°C for no longer than five days, or aliquot and freeze at -20°C for up to three months.[2] Avoid repeated freeze-thaw cycles.[2]
Q3: My bioassay results are inconsistent. What are some general tips for improving reproducibility?
A3: Inconsistent results in bioassays can stem from various factors. Here are some general troubleshooting tips:
-
Equilibrate Reagents: Ensure all reagents, except for enzymes, are brought to the specified assay temperature before use.[10]
-
Pipetting Technique: Maintain consistency in your pipetting. Pipette down the side of the well to avoid bubbles, which can interfere with absorbance readings.[10]
-
Sample Dilution: If you are testing a new sample type, perform a serial dilution to determine the optimal concentration for your assay.[10]
-
Run a Standard Curve: Always run a test standard curve to verify that your reagents are performing as expected and that you are following the protocol correctly.[10]
-
Check for Contaminants: Contaminating peptides from the synthesis process can sometimes lead to false-positive results in highly sensitive T-cell assays.[11]
Q4: Can residual TFA from peptide synthesis affect my experiment?
A4: Yes, residual trifluoroacetic acid (TFA) can impact experimental outcomes. TFA is used in the cleavage and purification steps of peptide synthesis and can remain as a counter-ion in the final lyophilized product.[5][6] It has been reported that TFA can inhibit cell growth in a dose-dependent manner and may also act as an allosteric regulator on certain receptors.[6] In some cases, TFA has been shown to destabilize peptides.[7] If you suspect TFA interference, consider exchanging the counter-ion to a more biologically compatible one, such as acetate or hydrochloride.
Troubleshooting Guide for Low Bioactivity
This guide provides a structured approach to identifying and resolving issues related to the low bioactivity of synthetic this compound.
Step 1: Verify Storage and Handling Procedures
Question: Have the storage and handling guidelines for synthetic this compound been followed correctly?
Action:
-
Confirm that the lyophilized peptide was stored at or below -20°C.[3]
-
Verify that the peptide was reconstituted just prior to the experiment.[2]
-
If the reconstituted peptide was stored, ensure it was for no more than a few days at 4°C or properly frozen at -20°C.[2]
-
Avoid repeated freeze-thaw cycles.[2]
Step 2: Assess the Bioassay Protocol
Question: Is the bioassay being performed under optimal conditions?
Action:
-
Review the detailed experimental protocol for the phagocytosis assay (provided below).
-
Ensure the correct cell types (e.g., polymorphonuclear leukocytes or macrophages) are being used.[12]
-
Verify the concentration of this compound used in the assay. Half-maximum stimulation of phagocytosis is typically achieved at around 100 nM.[4]
-
Confirm the incubation times and temperatures are as specified in the protocol.
Step 3: Consider Peptide Quality and Purity
Question: Could there be an issue with the synthetic peptide itself?
Action:
-
Review the certificate of analysis from the supplier, paying attention to the reported purity and method of analysis.
-
Be aware that standard HPLC may not identify all impurities that could affect bioactivity, such as deletion sequences or incompletely removed protecting groups.[13][14]
-
If possible, have the peptide's identity and purity confirmed by mass spectrometry.
-
Consider the possibility of TFA interference and, if necessary, perform a salt exchange.[6][8]
Data Presentation
Table 1: Stability of Synthetic this compound in Saline Solution
| Storage Temperature | Time | Phagocytosis-Stimulating Activity | HPLC Detected Impurities |
| 25°C | 6 months | Complete loss of activity | ~1% |
| 25°C | 12 months | Significant inhibition of phagocytosis | Not specified |
| 5°C | - | Rapid loss of activity | Not specified |
| -20°C | - | Gradual loss of activity | Not specified |
| -70°C | - | Gradual loss of activity | Not specified |
Data summarized from a study on the stability of sterile saline solutions of synthetic this compound.[1]
Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay Using Fluorescent Microspheres
This protocol is adapted from methods developed to assess the phagocytosis-stimulating activity of this compound on human polymorphonuclear leukocytes (PMNs).
Materials:
-
Synthetic this compound
-
Human Polymorphonuclear Leukocytes (PMNs)
-
Fluorescently labeled microspheres (e.g., FITC-labeled)
-
24-well plates
-
Assay buffer (e.g., HBSS with 0.3% BSA)
-
Trypsin solution
-
Fetal Bovine Serum (FBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Isolate human PMNs from whole blood using standard methods. Resuspend the cells in the assay buffer to the desired concentration.
-
This compound Incubation: Add the PMN suspension to the wells of a 24-well plate. Add synthetic this compound to the desired final concentration (e.g., 5 µg/ml). Include a control group with no this compound. Incubate for 15 minutes at 37°C.
-
Phagocytosis Induction: Add the fluorescent microspheres to the wells at a particle-to-PMN ratio of 50:1. Incubate for a further 15-30 minutes at 37°C to allow for phagocytosis.
-
Removal of Non-ingested Microspheres: To distinguish between internalized and surface-bound microspheres, wash the cells to remove free microspheres. Then, treat with trypsin to detach surface-bound particles. Centrifuge the cells through a layer of FBS to stop the trypsin activity and further separate the cells from detached microspheres.
-
Quantification:
-
Flow Cytometry: Resuspend the cell pellet in a suitable buffer and analyze using a flow cytometer. The percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (number of engulfed particles) can be quantified.
-
Fluorescence Microscopy: Alternatively, the cells can be fixed and visualized under a fluorescence microscope. The percentage of cells that have ingested microspheres and the number of microspheres per cell can be determined by manual counting.
-
Protocol 2: this compound Receptor Binding Assay
This protocol is a general guideline for assessing the binding of this compound to its receptor on the cell surface.
Materials:
-
Biotinylated synthetic this compound
-
Primary microglia or other this compound receptor-expressing cells
-
Assay buffer
-
Cy3-conjugated streptavidin
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture primary microglia on appropriate plates or coverslips.
-
Binding Step: Treat the cells with 100 µg/ml of biotinylated this compound for 30 minutes at room temperature. This temperature minimizes the internalization of the peptide.
-
Washing: Thoroughly wash the cells with assay buffer to remove any unbound biotinylated this compound.
-
Staining: Fix the cells with the fixative solution. After fixation, stain the cells with Cy3-conjugated streptavidin to visualize the bound biotinylated this compound.
-
Imaging: Observe the cells under a fluorescence microscope to assess the presence and localization of this compound binding on the cell surface.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low this compound bioactivity.
References
- 1. Stability of sterile saline solutions of synthetic this compound, a naturally occurring immunomodulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ila.ilsl.br [ila.ilsl.br]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Tuftsin Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tuftsin in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in cell culture a concern?
A1: this compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily released from the Fc domain of immunoglobulin G (IgG). It is a potent immunomodulator that stimulates various functions of phagocytic cells, including phagocytosis, motility, and bactericidal and tumoricidal activities. Its stability in cell culture is a significant concern because this compound is highly susceptible to enzymatic degradation by peptidases present in the culture medium, particularly when supplemented with serum. This degradation leads to a loss of biological activity, which can result in inconsistent and unreliable experimental outcomes. The half-life of this compound in blood is estimated to be only 16 minutes, and it is readily hydrolyzed by enzymes such as leucine aminopeptidase and carboxypeptidase B.[1]
Q2: What are the primary sources of this compound degradation in my cell culture experiments?
A2: The primary sources of this compound degradation in cell culture are proteolytic enzymes, also known as peptidases or proteases. These enzymes can originate from two main sources:
-
Serum Supplements: Fetal Bovine Serum (FBS) and other animal-derived sera are rich sources of various proteases that can rapidly degrade peptides like this compound.[2]
-
Cellular Secretions: The cells themselves can secrete proteases into the culture medium, contributing to this compound degradation over time.
The workflow for this compound degradation in a typical cell culture experiment can be visualized as follows:
Q3: How can I minimize this compound degradation in my experiments?
A3: There are several strategies to minimize this compound degradation:
-
Use Serum-Free Media: This is the most effective way to reduce peptidase activity from external sources. Several commercially available serum-free media are suitable for macrophage and other immune cell cultures.[3][4][5][6][7]
-
Heat-Inactivate Serum: If serum is required, heat-inactivating it at 56°C for 30 minutes can denature some of the proteolytic enzymes. However, this method may not inactivate all peptidases and can also affect the integrity of some growth factors.
-
Use Protease Inhibitors: A cocktail of protease inhibitors can be added to the culture medium to block the activity of various peptidases. It is crucial to ensure that the inhibitors themselves do not have off-target effects on the cells or the experimental endpoint.
-
Reduce Incubation Time: Minimize the time this compound is exposed to the culture medium before the assay.
-
Use Stabilized this compound Analogs: A variety of synthetic this compound analogs have been developed with increased resistance to enzymatic degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no this compound activity | This compound degradation in serum-containing media. | Switch to a serum-free medium. If serum is necessary, use heat-inactivated serum and minimize incubation time. Consider using a stabilized this compound analog. |
| Improper storage of this compound stock solution. | Prepare fresh stock solutions of this compound in a sterile, neutral pH buffer and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| High background in control wells | Endogenous this compound or this compound-like peptides in the serum. | Use a well-characterized, low-endotoxin FBS or switch to a chemically defined, serum-free medium. |
| Cell toxicity observed | Off-target effects of protease inhibitors. | Titrate the concentration of the protease inhibitor cocktail to find the optimal balance between preventing this compound degradation and minimizing cytotoxicity. Test different types of protease inhibitors. |
| Variability between experiments | Lot-to-lot variation in serum. | Test new lots of FBS for their impact on this compound activity before use in critical experiments. Whenever possible, purchase a large batch of a single, tested lot. |
Quantitative Data Summary
Table 1: Stability of this compound and its Analogs
| Compound | Modification | Half-life in Blood/Plasma | Key Advantage |
| This compound | None | ~16 minutes[1] | Natural ligand |
| (Thr-Lys-Pro-Arg)4-Lys2-Lys-Gly-OH (TP) | Polymerization | 1.3 - 2.8 hours[1] | Increased stability in plasma and liver homogenates compared to this compound.[1] |
| This compound-C60 conjugate | Fullerene conjugation | Not specified, but more stable than native this compound.[1] | Potential for use as an immunomodulatory compound and adjuvant.[1] |
| This compound with anthraquinone/acridine conjugates | Chemical conjugation | Not specified, but designed for increased stability.[1] | Increased cytotoxic activity against some cancer cell lines.[1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Supernatant by HPLC-MS
This protocol allows for the precise measurement of this compound concentration in cell culture media to assess its degradation over time.
Materials:
-
Cell culture supernatant
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC-grade)
-
This compound standard
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at different time points.
-
To 100 µL of supernatant, add 200 µL of cold 100% ethanol or a 1:1 (v/v) mixture of ACN/ethanol to precipitate proteins.[8][9]
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant containing this compound to a new tube.
-
Lyophilize the supernatant or evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 5% ACN with 0.1% FA).
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use positive ion electrospray ionization (ESI) and monitor for the specific m/z of this compound.
-
Workflow Diagram:
Protocol 2: Macrophage Phagocytosis Assay
This protocol is to assess the biological activity of this compound by measuring its ability to stimulate phagocytosis in macrophages.
Materials:
-
Macrophages (e.g., primary human monocyte-derived macrophages or a macrophage cell line)
-
Serum-free cell culture medium (e.g., X-Vivo 10)[7]
-
This compound or this compound analog
-
Fluorescently labeled particles (e.g., fluorescent latex beads, pHrodo™ E. coli BioParticles™)
-
Phosphate-buffered saline (PBS)
-
Trypan blue or other viability stain
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate macrophages in a 24-well plate at a suitable density and allow them to adhere overnight.
-
The following day, gently wash the cells with warm PBS and replace the medium with serum-free medium.
-
Incubate for at least 2 hours to starve the cells of serum components.
-
-
This compound Stimulation:
-
Prepare different concentrations of this compound in serum-free medium.
-
Add the this compound solutions to the cells and incubate for 15-30 minutes at 37°C. Include a no-Tuftsin control.
-
-
Phagocytosis:
-
Add the fluorescently labeled particles to each well at a predetermined particle-to-cell ratio.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quantification:
-
For Flow Cytometry:
-
Gently wash the cells with cold PBS to remove non-ingested particles.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity correspond to the phagocytic activity.
-
-
For Fluorescence Microscopy:
-
Gently wash the cells with cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Visualize the cells under a fluorescence microscope and quantify the number of ingested particles per cell or the percentage of phagocytic cells.
-
-
Signaling Pathway:
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Introducing Cell Culture Application-Specific Fetal Bovine Serum Products | The Scientist [the-scientist.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. stemcell.com [stemcell.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Generation of Monocyte-Derived Macrophages under Serum-Free Conditions Improves Their Tumor Promoting Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Dependent Manner Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your dose-dependent experiments.
Frequently Asked Questions (FAQs)
Experimental Design & Execution
Q1: How many dose concentrations should I use for a dose-response curve?
For a robust dose-response curve, it is recommended to use at least 5-10 concentrations.[1] This range should be broad enough to define the bottom and top plateaus of the curve, as well as the central portion where the response is changing.[1] Ideally, the concentrations should span several orders of magnitude and be spaced evenly on a logarithmic scale.[2]
Q2: What are common pitfalls in designing a dose-response experiment?
Common pitfalls include:
-
Insufficient concentration range: Failing to test a wide enough range of doses can result in an incomplete curve, making it difficult to accurately determine parameters like EC50 or IC50.
-
Poor choice of controls: Inadequate or missing controls (e.g., vehicle-only) can lead to misinterpretation of the drug's effect.
-
Ignoring time-dependence: The effect of a compound can vary with exposure time. It's crucial to select an appropriate endpoint time or conduct a time-course experiment.
-
High variability: This can be caused by inconsistent cell seeding, pipetting errors, or assay instability.[3]
Q3: My dose-response data is highly variable. What are the common causes and solutions?
High variability in dose-response data can stem from several sources:
-
Cell-Based Assays: Inconsistent cell numbers per well, variations in cell health or passage number, and edge effects in multi-well plates can all contribute to variability.
-
Solution: Ensure uniform cell seeding, use cells within a consistent passage range, and consider leaving the outer wells of a plate empty or filling them with media only.
-
-
Reagent and Compound Preparation: Errors in serial dilutions, compound instability, or improper storage can lead to inaccurate concentrations.
-
Solution: Prepare fresh dilutions for each experiment, verify compound stability in your assay medium, and follow recommended storage conditions.
-
-
Assay Procedure: Inconsistent incubation times, temperature fluctuations, and variability in reagent addition can introduce errors.
-
Solution: Standardize all steps of the assay protocol and use automated liquid handlers for high-throughput experiments to improve precision.[3]
-
Data Analysis & Interpretation
Q4: How do I choose the right model to fit my dose-response curve?
The most common model for sigmoidal dose-response curves is the four-parameter logistic (4PL) model.[4] This model is defined by the bottom and top plateaus, the EC50/IC50, and the Hill slope (a measure of the steepness of the curve).[4] It is generally preferred over linear regression on transformed data.
Q5: What is the difference between EC50 and IC50?
-
EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. It is a measure of a drug's potency as an agonist.[5]
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%. It is a measure of a drug's potency as an antagonist or inhibitor.[5]
Q6: My calculated EC50/IC50 value is different from what I expected. What could be the reason?
An unexpected EC50/IC50 value can be due to:
-
Poorly defined plateaus: If the top and bottom of your curve are not well-defined by your data, the software may inaccurately estimate these parameters, leading to an incorrect EC50/IC50.[6]
-
Assay conditions: Differences in experimental conditions (e.g., cell type, incubation time, temperature, pH) compared to published data can significantly alter the apparent potency of a compound.[7]
-
Relative vs. Absolute IC50: The method of calculation (relative to the fitted curve's plateaus or absolute based on control values) can yield different results, especially if the curve does not span the full 0-100% range.[8]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal | Media components (e.g., phenol red, serum) interfering with the assay. | Use serum-free, phenol red-free media during the final incubation steps. Include a "media only" background control. |
| Low signal or poor dynamic range | Insufficient cell number or low metabolic activity. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete dissolution of crystals by vigorous pipetting or shaking. | |
| Inconsistent results between replicates | Uneven cell plating or pipetting errors. | Mix cell suspension thoroughly before and during plating. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outermost wells for experimental samples. Fill them with PBS or media. |
Western Blot for Signaling Pathway Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no signal for phosphorylated protein | Suboptimal stimulation time or dose. | Perform a time-course and dose-response experiment to determine the peak of phosphorylation. |
| Rapid dephosphorylation of the target protein. | Lyse cells quickly on ice and include phosphatase inhibitors in your lysis buffer. | |
| Low antibody affinity or incorrect antibody dilution. | Use a validated antibody at the recommended dilution. Optimize the antibody concentration. | |
| High background | Insufficient blocking or washing. | Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C). Increase the number and duration of wash steps.[9] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[9] | |
| Inconsistent band intensities across doses | Uneven protein loading. | Quantify protein concentration accurately (e.g., BCA assay) and load equal amounts of protein per lane. Use a loading control (e.g., GAPDH, β-actin) to verify even loading. |
| Issues with protein transfer. | Ensure good contact between the gel and membrane, and that no air bubbles are present. Check the transfer buffer composition and transfer time/voltage. |
Quantitative Data Summary
The following tables provide examples of dose-response data for different classes of compounds and experimental systems.
Table 1: IC50 Values of Doxorubicin on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 2.50 | MTT | 72 | [2] |
| HepG2 | Liver Cancer | > 20 | MTT | 72 | [10] |
| Huh7 | Liver Cancer | > 20 | MTT | 72 | [10] |
| A549 | Lung Cancer | > 20 | MTT | 72 | [10] |
| HeLa | Cervical Cancer | 3.01 | MTT | 72 | [10] |
| M21 | Melanoma | 2.26 | MTT | 72 | [10] |
Table 2: IC50 Values for Selected Kinase Inhibitors
| Inhibitor | Target Kinase | Cell Line | IC50 (nM) | Reference |
| Imatinib | c-Kit | HCC-1954 | > 10,000 | [11] |
| Dasatinib | c-Kit | MDA-MB-468 | > 10,000 | [11] |
| Sorafenib | c-Kit | HCC-70 | 6,500 | [11] |
| Sunitinib | c-Kit | HCC-1806 | 2,800 | [11] |
| Nilotinib | c-Kit | HCC-1954 | 145 | [11] |
Table 3: Dose-Response of Agonists and Antagonists on the Beta-Adrenergic Receptor
| Compound | Class | Receptor | Effect | EC50/IC50 |
| Isoproterenol | Agonist | Beta-Adrenergic | Increased Response | Low nM range |
| Epinephrine | Agonist | Beta-Adrenergic | Increased Response | Mid nM range |
| Formoterol | Partial Agonist | Beta-Adrenergic | Submaximal Increased Response | High nM range |
| Alprenolol | Neutral Antagonist | Beta-Adrenergic | Blocks Agonist Effect | - |
| Propranolol | Inverse Agonist | Beta-Adrenergic | Decreased Basal Response | - |
Experimental Protocols
Protocol: Dose-Response Cell Viability (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effect of a compound on adherent cells in a dose-dependent manner using an MTT assay.
-
Cell Seeding:
-
Trypsinize and count cells that are in a logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium. A common approach is to use a 2-fold or 3-fold serial dilution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol: Dose-Dependent Activation of MAPK (ERK) Signaling via Western Blot
This protocol describes how to analyze the dose-dependent phosphorylation of ERK1/2 in response to a growth factor like EGF.
-
Cell Culture and Serum Starvation:
-
Plate cells and grow until they reach 80-90% confluency.
-
Serum-starve the cells for 16-24 hours by replacing the complete medium with a serum-free or low-serum medium. This reduces basal signaling activity.
-
-
Ligand Stimulation:
-
Prepare a range of EGF concentrations (e.g., 0, 1, 5, 10, 50, 100 ng/mL) in serum-free medium.
-
Treat the cells with the different EGF concentrations for a fixed, short period (e.g., 5-10 minutes) at 37°C. This is the typical timeframe for peak ERK phosphorylation.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[12]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. Dose-Response Data Analysis Workflow [cran.r-project.org]
- 3. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. graphpad.com [graphpad.com]
- 7. Explain what is EC50? [synapse.patsnap.com]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. Adrenergic receptors: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phagocytosis-Stimulating Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering a gradual loss of phagocytosis-stimulating activity in their experiments.
Troubleshooting Guides
This section addresses common issues researchers face during phagocytosis assays. Each problem is presented in a question-and-answer format with detailed troubleshooting steps.
Question 1: Why am I observing a gradual decrease in phagocytic activity over time in my multi-day experiment?
Answer: A gradual loss of phagocytosis-stimulating activity can be attributed to several factors related to cell health, reagent stability, and experimental setup.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Cell Viability and Health | - Monitor Cell Viability: Use a viability stain (e.g., Trypan Blue) before and after the experiment to ensure cell health. A significant drop in viability will impair phagocytic capacity. - Optimize Cell Density: Over-confluent or sparse cultures can lead to cellular stress. Ensure optimal seeding density for your specific phagocytic cell line. - Check for Senescence: Primary cells and some cell lines have a limited lifespan. Passage number can impact their phagocytic ability. Use cells at a consistent and low passage number.[1] |
| Reagent Degradation | - Aliquot Reagents: Repeated freeze-thaw cycles of stimulating agents, opsonins (e.g., antibodies, complement), and serum can lead to degradation. Aliquot these reagents upon receipt and thaw a fresh aliquot for each experiment. - Check Reagent Stability: Refer to the manufacturer's instructions for the stability of your stimulating compounds and fluorescent particles at working concentrations and storage conditions. Some fluorescent dyes are light-sensitive. |
| Phagocytic Exhaustion | - Limit Exposure to Stimuli: Continuous or prolonged exposure to potent phagocytic stimuli can lead to receptor downregulation or cellular exhaustion.[2] Consider a "rest" period for the cells before re-stimulation. - Vary the Stimulus: If the experimental design allows, consider using a different phagocytic target or stimulus to see if the effect is specific to one pathway. |
| Culture Conditions | - Maintain pH and Nutrients: Ensure the culture medium's pH is stable and that nutrients are not depleted over the course of the experiment. For longer experiments, a media change may be necessary. - Serum Variability: Batch-to-batch variability in serum can significantly impact phagocytosis.[2] Test new batches of serum before use in critical experiments. Heat-inactivating serum can also affect complement components that may act as opsonins.[2] |
Question 2: My phagocytosis signal is weak or absent, even with a known stimulating agent.
Answer: Low or no phagocytic signal can stem from issues with the experimental protocol, the reagents, or the detection method.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Opsonization | - Verify Opsonin Concentration: Titrate the concentration of your opsonizing antibody or complement to find the optimal level for coating your target particles. - Optimize Opsonization Protocol: Ensure adequate incubation time and temperature for the opsonin to bind to the target particles. Wash away any unbound opsonin before adding the particles to the cells. |
| Incorrect Particle-to-Cell Ratio | - Titrate Particle Concentration: Too few particles will result in a low signal, while too many can overwhelm the cells and lead to non-specific uptake or toxicity. Perform a titration experiment to determine the optimal particle-to-cell ratio.[3] |
| Inefficient Phagocytosis | - Increase Incubation Time: The kinetics of phagocytosis can vary between cell types and with different stimuli. Try extending the incubation time to allow for more particle engulfment.[3] - Confirm Phagocyte Activation: Ensure your phagocytes are in an activated state. Some cell types require pre-stimulation with agents like LPS, IFN-γ, or other cytokines to enhance their phagocytic capacity.[4][5] |
| Issues with Detection | - Microscopy: Ensure you are distinguishing between internalized and surface-bound particles. Use a quenching agent (e.g., Trypan Blue for fluorescent particles) to eliminate the signal from non-internalized particles. Z-stack imaging with a confocal microscope can also confirm internalization. - Flow Cytometry: Set appropriate gates to exclude debris and non-phagocytic cells. Use a quenching agent or a pH-sensitive dye (like pHrodo) that fluoresces only in the acidic environment of the phagosome to specifically detect internalized particles.[3][6] |
Question 3: I am seeing high background or non-specific uptake in my negative control wells.
Answer: High background can obscure the specific phagocytosis signal and is often due to non-specific binding of particles to cells or the plate surface.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Non-specific Binding | - Blocking: Pre-incubate cells with a blocking buffer (e.g., PBS with 1% BSA or serum from the same species as the phagocytes) to block non-specific binding sites. - Washing Steps: Increase the number and vigor of washing steps after incubation with particles to remove any loosely attached particles.[7] |
| Passive Uptake | - Use a 4°C Control: Phagocytosis is an active, energy-dependent process.[7][8] Include a control where the incubation is performed at 4°C. Any signal detected at this temperature is likely due to non-specific binding or passive uptake. - Inhibitor Control: Use a known inhibitor of phagocytosis, such as Cytochalasin D, which disrupts actin polymerization, to confirm that the observed uptake is an active process.[9] |
| Particle Aggregation | - Proper Particle Resuspension: Ensure particles are properly vortexed or sonicated before adding them to the cells to prevent clumping. Aggregated particles can lead to artificially high fluorescence readings. |
Frequently Asked Questions (FAQs)
Q1: What are the key stages of phagocytosis that I should be aware of? A1: Phagocytosis is a multi-step process that includes:
-
Recognition and Attachment: Phagocytes recognize and bind to the target particle, a process often enhanced by opsonins like antibodies and complement proteins.[5][10]
-
Engulfment: The phagocyte extends its membrane (pseudopods) to surround and internalize the target into a vesicle called a phagosome.[11] This is an active process requiring cytoskeletal rearrangement.
-
Phagosome Maturation: The phagosome fuses with lysosomes to form a phagolysosome, creating an acidic and enzyme-rich environment to degrade the engulfed particle.[10]
Q2: What is opsonization and is it always necessary? A2: Opsonization is the process of coating a particle with molecules (opsonins) that enhance its uptake by phagocytes.[12] Common opsonins are IgG antibodies and complement component C3b.[12] While some particles (like Zymosan) can be recognized directly by phagocyte receptors and do not strictly require opsonization, opsonizing your target particle often leads to a more robust and specific phagocytic response, particularly when studying Fc-receptor or complement-receptor mediated uptake.[13][14]
Q3: Which phagocytic cells should I use for my assay? A3: The choice of phagocyte depends on your research question.
-
Cell Lines: Monocytic cell lines like THP-1 (differentiated into macrophage-like cells) and RAW 264.7 are commonly used due to their ease of culture and consistent performance.[8][13]
-
Primary Cells: Primary cells such as bone marrow-derived macrophages (BMDMs), peritoneal macrophages, or human monocyte-derived macrophages provide a more physiologically relevant model but can have greater variability between donors.[4][15]
Q4: How can I quantify the results of my phagocytosis assay? A4: Phagocytosis can be quantified in several ways:
-
Phagocytic Index/Score: This is often calculated as the percentage of cells that have phagocytosed at least one particle multiplied by the average number of particles per positive cell.[15]
-
Percentage of Phagocytic Cells: The percentage of cells in a population that show a positive signal for particle uptake.[16]
-
Mean Fluorescence Intensity (MFI): When using fluorescent particles and flow cytometry, the MFI of the phagocyte population can be used as a measure of the total amount of phagocytosed material.[3]
Experimental Protocols
General Protocol for an In Vitro Phagocytosis Assay using Fluorescent Beads
This protocol provides a general framework. Optimization of cell number, bead concentration, and incubation times is recommended for specific cell types and experimental conditions.
-
Cell Seeding:
-
Seed phagocytic cells (e.g., RAW 264.7 or differentiated THP-1 cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Opsonization of Fluorescent Beads (if required):
-
Incubate 1 µm fluorescent beads with an appropriate opsonin (e.g., IgG antibody specific to the bead coating) in a microcentrifuge tube. A typical starting point is a 1:100 dilution of antibody.
-
Incubate for 1-2 hours at 37°C with gentle rotation.
-
Centrifuge the beads to pellet them and wash twice with cold PBS to remove unbound opsonin.[8]
-
Resuspend the opsonized beads in pre-warmed culture medium.
-
-
Phagocytosis Induction:
-
Carefully remove the culture medium from the seeded cells.
-
Add the stimulating agent (if any) diluted in fresh medium and pre-incubate for the desired time (e.g., 1 hour).
-
Add the resuspended fluorescent beads to the cells. A starting particle-to-cell ratio of 10:1 is common.
-
Include negative controls:
-
Incubate the plate at 37°C for 1-3 hours.[3]
-
-
Stopping Phagocytosis and Washing:
-
To stop the assay, place the plate on ice.[7]
-
Gently aspirate the medium containing non-ingested beads.
-
Wash the cells 3-5 times with ice-cold PBS to remove all extracellular beads.
-
-
Quantification:
-
For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution (e.g., TrypLE).[6] Resuspend in FACS buffer. Add a quenching dye like Trypan Blue just before analysis to quench the fluorescence of any remaining surface-bound beads. Analyze on a flow cytometer.
-
For Microscopy: Fix the cells with 4% paraformaldehyde. Stain the nuclei with DAPI. Image the plate on a fluorescent microscope or a high-content imager. Quantify the number of internalized beads per cell.
-
Visualizations
Signaling Pathway for FcγR-Mediated Phagocytosis
Caption: Simplified signaling cascade for Fcγ receptor-mediated phagocytosis.
Experimental Workflow for Troubleshooting Low Phagocytic Activity
Caption: Logical workflow for troubleshooting low phagocytic activity.
References
- 1. Phagocyte dysfunction, tissue aging and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. media.jax.org [media.jax.org]
- 7. researchgate.net [researchgate.net]
- 8. A robust, high-throughput assay to determine the phagocytic activity of clinical antibody samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. Frontiers | Phagocytosis: Our Current Understanding of a Universal Biological Process [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Control of Phagocytosis by Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAQ: Phagocytosis Assays | Cell Biolabs [cellbiolabs.com]
- 14. Inflammation - Wikipedia [en.wikipedia.org]
- 15. Cell Phagocytosis Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: An Inactive Analog of Tuftsin
Welcome to the technical support center for researchers utilizing inactive analogs of tuftsin in their experiments. This resource provides essential information, troubleshooting guides, and frequently asked questions to ensure the smooth execution of your research protocols.
Frequently Asked Questions (FAQs)
Q1: What is an inactive analog of this compound?
An inactive analog of this compound is a modified version of the naturally occurring tetrapeptide this compound (Thr-Lys-Pro-Arg) that exhibits significantly reduced or no biological activity. These analogs are crucial as negative controls in experiments to ensure that the observed effects are specifically due to this compound's activity. A well-documented inactive analog is the mutant peptide [Thr-Glu-Pro-Arg], where the lysine (Lys) residue is replaced with glutamic acid (Glu). Other analogs with inhibitory or significantly reduced activity include [Ala1]this compound, [Val1]this compound, and [des-Thr1]this compound.[1]
Q2: Why is it important to use an inactive analog in my experiments?
Using an inactive analog as a negative control is critical for validating the specificity of the effects observed with active this compound. It helps to distinguish between a genuine biological response mediated by the this compound receptor and non-specific effects of peptides on the experimental system.
Q3: What is the primary receptor for this compound and does the inactive analog bind to it?
The primary receptor for this compound is Neuropilin-1 (Nrp1).[2][3] this compound binding to Nrp1 initiates a signaling cascade. Inactive analogs, such as [N-Acetyl-Thr1]this compound, have been shown to fail to bind specifically to this compound receptors, which explains their lack of biological activity.[4]
Q4: What is the known signaling pathway for this compound?
This compound signals through its receptor, Neuropilin-1 (Nrp1). Upon binding, Nrp1 associates with the Transforming Growth Factor-beta (TGF-β) receptor 1 (TβR1) as a coreceptor. This interaction triggers the canonical TGF-β signaling pathway, leading to the phosphorylation of Smad3 and a reduction in Akt phosphorylation. This pathway ultimately mediates the anti-inflammatory and phagocytosis-stimulating effects of this compound.[2][3]
Troubleshooting Guides
Phagocytosis Assay
Issue 1: No difference in phagocytosis between this compound-treated and untreated (control) cells.
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Ensure optimal incubation time, temperature, this compound concentration, and particle-to-cell ratio. A recommended starting point is a 15-minute incubation at 37°C with 5 µg/ml this compound and a 50:1 ratio of fluorescent microspheres to polymorphonuclear leukocytes (PMNs).[5]
-
-
Possible Cause: Low cell viability.
-
Solution: Check cell viability using a method like trypan blue exclusion. Ensure cells are healthy and handled gently during the experiment.
-
-
Possible Cause: Inactive this compound.
-
Solution: Verify the integrity and activity of your this compound stock. If possible, test it in a previously validated system.
-
Issue 2: High background phagocytosis in the untreated control group.
-
Possible Cause: Non-specific binding of particles.
-
Solution: Wash cells thoroughly to remove non-engulfed particles. A trypsin treatment can also be used to remove surface-bound microspheres.[5]
-
-
Possible Cause: Cell activation by other factors.
-
Solution: Ensure all reagents and media are free of contaminants like endotoxins (LPS) that can activate phagocytes.
-
Issue 3: Inconsistent results between replicates.
-
Possible Cause: Uneven cell seeding or particle distribution.
-
Solution: Ensure homogenous cell suspension before seeding and proper mixing of particles before adding them to the cells.
-
-
Possible Cause: Variability in incubation times.
-
Solution: Use a multichannel pipette and a standardized workflow to ensure all wells are treated for the same duration.
-
Receptor Binding Assay
Issue 1: High non-specific binding of radiolabeled this compound.
-
Possible Cause: Inappropriate blocking agent.
-
Solution: Optimize the concentration of the blocking agent (e.g., BSA) in your binding buffer.
-
-
Possible Cause: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below the Kd for the receptor to minimize non-specific binding.
-
Issue 2: Low specific binding of radiolabeled this compound.
-
Possible Cause: Low receptor expression on cells.
-
Solution: Use a cell line known to express high levels of the this compound receptor or consider using stimulated macrophages, which have a higher number of binding sites.[4]
-
-
Possible Cause: Degraded radioligand.
-
Solution: Check the quality and age of your radiolabeled this compound.
-
Quantitative Data Summary
The following table summarizes the biological activity of this compound and some of its inactive or inhibitory analogs.
| Compound | Sequence | Biological Activity | Quantitative Data | Reference |
| This compound | Thr-Lys-Pro-Arg | Stimulates phagocytosis | Optimum concentration for phagocytosis: 5 µg/ml | [5] |
| Inactive Analog | Thr-Glu-Pro-Arg | Inactive | - | - |
| [Ala1]this compound | Ala-Lys-Pro-Arg | Inhibitory | Repressed nitroblue tetrazolium reduction | [1] |
| [Val1]this compound | Val-Lys-Pro-Arg | Inhibitory | Exhibited inhibitory effects on phagocytosis | [1] |
| [des-Thr1]this compound | Lys-Pro-Arg | Inhibitory | Repressed nitroblue tetrazolium reduction | [1] |
| [N-Acetyl-Thr1]this compound | Ac-Thr-Lys-Pro-Arg | Inactive | Failed to bind specifically to macrophage receptors | [4] |
Experimental Protocols
Phagocytosis Assay Using Flow Cytometry
This protocol is adapted from studies on human granulocyte phagocytosis stimulated by this compound.[5]
Materials:
-
Polymorphonuclear leukocytes (PMNs) or other phagocytic cells
-
This compound and inactive analog (e.g., [Thr-Glu-Pro-Arg])
-
Fluorescent microspheres (e.g., FITC-labeled)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Trypsin solution
-
24-well plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PMNs from whole blood and resuspend them in HBSS. Adjust the cell concentration to 1 x 10^6 cells/ml.
-
Plating: Add 500 µl of the cell suspension to each well of a 24-well plate.
-
Treatment: Add this compound or the inactive analog to the respective wells at the desired final concentration (e.g., 5 µg/ml). Include an untreated control.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Addition of Microspheres: Add fluorescent microspheres to each well at a particle-to-cell ratio of 50:1.
-
Phagocytosis: Incubate the plate for an additional 15 minutes at 37°C to allow for phagocytosis.
-
Washing: Wash the cells three times with cold HBSS to remove non-ingested microspheres.
-
Trypsin Treatment: Add 200 µl of trypsin solution to each well and incubate for 5 minutes at 37°C to detach surface-bound microspheres.
-
Stopping the Reaction: Add 500 µl of cold HBSS with 10% FBS to stop the trypsin activity.
-
Cell Collection: Gently scrape the cells from the wells and transfer them to flow cytometry tubes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, gating on the phagocyte population. Measure the percentage of fluorescent cells (cells that have engulfed microspheres) and the mean fluorescence intensity (indicating the number of microspheres per cell).
Visualizations
This compound Signaling Pathway
Caption: this compound signaling through Nrp1 and the TGF-β pathway.
Experimental Workflow for Phagocytosis Assay
Caption: Workflow for a typical phagocytosis assay.
References
- 1. This compound and some analogs: synthesis and interaction with human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tuftsin Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with immunomodulatory properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound?
A1: The primary stability issue with this compound is its short biological half-life, which is approximately 16 minutes in blood.[1] This rapid degradation is mainly due to enzymatic cleavage by aminopeptidases and carboxypeptidases present in serum.
Q2: How does temperature affect the stability of this compound in solution?
A2: Temperature significantly impacts this compound's stability. In sterile saline solutions, this compound loses its phagocytosis-stimulating activity rapidly at 25°C and 5°C. For long-term storage and to preserve its biological activity, it is crucial to store this compound solutions in a frozen state (-20°C or -70°C).[2] At 25°C, this compound can lose all activity within six months.[2]
Q3: What are the main degradation pathways of this compound?
A3: this compound is primarily degraded by enzymatic hydrolysis. Leucine aminopeptidase and carboxypeptidase B are key enzymes that cleave the peptide bonds of this compound.[1] The degradation can result in inactive tripeptides and dipeptides.[1] Other potential degradation pathways for peptides like this compound include oxidation, deamidation, and hydrolysis, which can be influenced by factors like pH and buffer composition.[3]
Q4: What are the general strategies to improve this compound's stability?
A4: Several strategies can be employed to enhance the stability of this compound:
-
Chemical Modifications: This includes N-terminal and C-terminal modifications, as well as amino acid substitutions to create more stable analogs. For instance, creating analogs with isopeptide bonds has been shown to increase resistance to enzymatic cleavage.[4]
-
Encapsulation: Entrapping this compound within protective delivery systems like liposomes or polymeric nanoparticles can shield it from enzymatic degradation and control its release.
-
Use of Enzyme Inhibitors: Co-administration of enzyme inhibitors can slow down the degradation of this compound in biological fluids.
Troubleshooting Guides
Guide 1: Low Bioactivity of this compound in Experiments
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound solution shows reduced or no biological activity. | Improper Storage: this compound solutions are unstable at room temperature or refrigerated conditions for extended periods.[2] | 1. Verify Storage Conditions: Ensure that this compound solutions were stored at -20°C or -70°C immediately after preparation and were not subjected to multiple freeze-thaw cycles. 2. Prepare Fresh Solutions: For critical experiments, always prepare fresh this compound solutions from lyophilized powder. 3. Use a Bioassay: Before a large-scale experiment, test the activity of your this compound stock using a simple bioassay, such as a phagocytosis assay.[2] |
| Enzymatic Degradation: The experimental medium (e.g., cell culture media with serum) contains proteases that are degrading this compound. | 1. Minimize Incubation Time: Reduce the incubation time of this compound in serum-containing media as much as possible. 2. Use Serum-Free Media: If the experimental design allows, perform the assay in serum-free media. 3. Add Protease Inhibitors: Consider adding a cocktail of protease inhibitors to the experimental medium. | |
| Incorrect pH: The pH of the buffer solution may not be optimal for this compound's stability. | 1. Check and Adjust pH: Ensure the pH of your buffer is within the optimal range for this compound stability. While specific optimal pH for this compound is not well-documented, a near-neutral pH is generally a good starting point for many peptides.[5][6] 2. Buffer Selection: Use a buffer system that is known to be compatible with peptides and does not catalyze degradation.[5][6] |
Guide 2: Inconsistent Results in this compound Stability Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in this compound concentration measurements between replicates. | Inconsistent Sample Handling: Variations in incubation times, temperatures, or sample processing can lead to different levels of degradation. | 1. Standardize Protocol: Ensure all samples are processed identically and simultaneously. Use a timer for all incubation steps. 2. Automate Pipetting: If possible, use automated pipetting to minimize volume variations. |
| Precipitation Issues: Incomplete protein precipitation can lead to interference in downstream analysis (e.g., HPLC, MS). | 1. Optimize Precipitation Method: Test different protein precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid) to find the most effective one for your sample matrix. 2. Ensure Complete Mixing and Incubation: Vortex samples thoroughly after adding the precipitation agent and incubate at the recommended temperature for the specified time to ensure complete protein removal. | |
| Analytical Method Variability: Issues with the HPLC or mass spectrometry method can cause inconsistent quantification. | 1. Use an Internal Standard: Incorporate an internal standard in your analytical method to correct for variations in sample injection and instrument response. 2. Validate the Method: Fully validate your analytical method for linearity, accuracy, precision, and sensitivity according to relevant guidelines. 3. Regularly Calibrate Instruments: Ensure that the HPLC and mass spectrometer are regularly calibrated and maintained. |
Quantitative Data Summary
Table 1: Stability of this compound in Sterile Saline Solution at Different Temperatures
| Temperature | Activity Loss | Time | Reference |
| 25°C | Complete loss of activity | 6 months | [2] |
| 5°C | Rapid loss of activity | - | [2] |
| -20°C | Gradual loss of activity | - | [2] |
| -70°C | Gradual loss of activity | - | [2] |
Table 2: Half-life of this compound and a Stabilized Analog
| Peptide | Half-life in Blood/Serum | Reference |
| This compound | ~16 minutes | [1] |
| T-peptide (a this compound analog) | 1.3 - 2.8 hours | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Serum using RP-HPLC
Objective: To determine the degradation rate of this compound in a biological matrix like serum.
Materials:
-
This compound (lyophilized powder)
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in PBS to a final concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, mix the this compound stock solution with serum to achieve a final this compound concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
-
Protein Precipitation:
-
Immediately add two volumes of ice-cold acetonitrile with 0.1% TFA to the aliquot to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the remaining this compound.
-
Analyze the supernatant by RP-HPLC.
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
-
-
-
Data Analysis:
-
Quantify the peak area corresponding to intact this compound at each time point.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life of this compound in serum from the degradation curve.
-
Protocol 2: Encapsulation of this compound in Liposomes
Objective: To encapsulate this compound in liposomes to protect it from degradation.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol mixture (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution containing this compound (e.g., 1 mg/mL).
-
Gently rotate the flask to ensure complete hydration of the lipid film, forming multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Separate the this compound-loaded liposomes from the unencapsulated this compound by size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound by lysing the liposomes with a detergent (e.g., Triton X-100) and analyzing the this compound content by HPLC.
-
Calculate the encapsulation efficiency as: (Amount of encapsulated this compound / Initial amount of this compound) x 100%.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for this compound Stability Assay.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Stability of sterile saline solutions of synthetic this compound, a naturally occurring immunomodulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 多肽的穩定性和潛在降解途徑 [sigmaaldrich.com]
- 4. Synthesis and functional studies of this compound analogs containing isopeptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [논문]Pharmacokinetics and bioavailability of this compound-derived T peptide, a promising antitumor agent, in beagles [scienceon.kisti.re.kr]
Technical Support Center: Enhancing Tuftsin Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tuftsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound for in vivo experiments, with a focus on enhancing its solubility and ensuring solution stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: For in vivo applications, the primary and recommended solvent for this compound is sterile, isotonic Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4. This compound, a basic tetrapeptide (Thr-Lys-Pro-Arg), is readily soluble in aqueous solutions. Some commercial suppliers report a high solubility of up to 100 mg/mL in PBS, which can be achieved with ultrasonic assistance. Distilled water is also a suitable solvent, with a reported solubility of up to 2 mg/ml. For initial stock solutions that will be further diluted, Dimethyl Sulfoxide (DMSO) can be used.
Q2: My this compound solution appears cloudy or has visible particulates. What should I do?
A2: Cloudiness or the presence of particulates indicates that the this compound has not fully dissolved or may have aggregated. Here are some troubleshooting steps:
-
Sonication: Briefly sonicate the solution in an ultrasonic water bath. This is often sufficient to break up small aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it can degrade the peptide.
-
pH Adjustment: Since this compound is a basic peptide, its solubility is generally better in slightly acidic conditions. If you are not restricted to a specific pH for your experiment, you can try dissolving it in a buffer with a pH slightly below neutral. However, for most in vivo studies, maintaining a physiological pH of around 7.4 is crucial.
-
Centrifugation: If particulates persist, centrifuge the solution to pellet any undissolved material before use to ensure you are administering a clear solution.
Q3: How should I store my this compound solutions to maintain their biological activity?
A3: The stability of this compound in solution is critical for reproducible experimental results. Sterile saline solutions of this compound can lose their phagocytosis-stimulating activity over time, especially at room temperature or when refrigerated. For optimal stability:
-
Short-term storage: Store aqueous solutions at 4°C for up to 5 days.
-
Long-term storage: For storage longer than a few days, it is highly recommended to aliquot the this compound solution into single-use volumes and store them frozen at -20°C or -80°C for up to 3 months. Avoid repeated freeze-thaw cycles as this can degrade the peptide.
Q4: Can I use co-solvents to enhance this compound's solubility?
A4: While this compound is generally soluble in aqueous buffers, in cases of difficulty, co-solvents can be considered, particularly for preparing concentrated stock solutions. A small percentage of an organic solvent like DMSO can be used initially to dissolve the peptide, followed by a stepwise dilution with the aqueous buffer. However, for direct in vivo administration, it is crucial to ensure that the final concentration of the organic solvent is non-toxic and does not interfere with the experimental model.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to resolving common issues with this compound solubility.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Incomplete dissolution or peptide aggregation. | 1. Briefly sonicate the solution.2. Gently warm the solution to 37°C.3. If using a buffer other than PBS, ensure the pH is compatible with this compound's basic nature. |
| Low Biological Activity | Peptide degradation due to improper storage or handling. | 1. Prepare fresh solutions before each experiment.2. Store stock solutions frozen in single-use aliquots.3. Avoid repeated freeze-thaw cycles. |
| Difficulty Dissolving High Concentrations | Approaching the solubility limit of this compound in the chosen solvent. | 1. Increase the volume of the solvent.2. Consider using a small amount of a co-solvent like DMSO for the initial dissolution, followed by dilution with your aqueous buffer. |
Experimental Protocols
Protocol for Preparing this compound Solution for Intravenous Injection in Mice
This protocol outlines the steps for preparing a sterile this compound solution suitable for intravenous administration in a murine model.
-
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Syringe filter (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Bring the lyophilized this compound vial to room temperature.
-
Calculate the required amount of this compound and sterile PBS to achieve the desired final concentration for your experiment.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile PBS (pH 7.4) to the this compound vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a new sterile microcentrifuge tube. This step ensures the sterility of the final solution for injection.
-
The sterile this compound solution is now ready for intravenous administration. Keep the solution on ice until injection.
-
Visualizing Key Processes
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for preparing and administering this compound for in vivo studies.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Technical Support Center: Overcoming Resistance to Tuftsin-Mediated Effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tuftsin. Our goal is to help you overcome common challenges and achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that primarily functions as an immunomodulatory agent.[1][2] It stimulates the activity of phagocytic cells such as macrophages, neutrophils, and microglia.[1][3] this compound binds to the Neuropilin-1 (Nrp1) receptor on the surface of these cells, initiating a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.[1][3] This signaling enhances phagocytosis, motility, and antigen presentation.[1][4]
Q2: What are the expected outcomes of successful this compound stimulation in an in vitro cell culture experiment?
Successful stimulation should result in a measurable increase in phagocytic activity. This can be observed as an increased uptake of particles like fluorescent beads or opsonized bacteria.[5][6] Additionally, depending on the cell type and experimental conditions, you may observe enhanced cell migration, changes in cell morphology, and secretion of certain cytokines.[2][7]
Q3: At what concentration does this compound typically show optimal activity?
The optimal concentration of this compound for stimulating phagocytosis is typically in the nanomolar to low micromolar range. For instance, half-maximum stimulation of phagocytosis is often achieved at around 100 nM.[2] The maximal effect for enhancing antigen uptake by T-lymphocytes has been measured at a concentration of 5 x 10⁻⁸ M (50 nM).[2] However, the optimal concentration can vary depending on the cell type, experimental conditions, and the specific biological activity being measured.
Q4: Are there known inhibitors of this compound activity?
Yes, certain peptide analogs can act as inhibitors. For example, the pentapeptide Thr-Lys-Pro-Pro-Arg (TKPPR) is a known potent inhibitor of this compound-mediated phagocytosis.[2] Additionally, small molecule inhibitors that block the binding of this compound to its receptor, Nrp1, such as EG00229, can reverse its effects.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable increase in phagocytosis after this compound treatment. | 1. Inactive this compound: The peptide may have degraded due to improper storage or handling. This compound is susceptible to enzymatic degradation.[8] | - Ensure this compound is stored at -20°C or below. - Prepare fresh solutions for each experiment. - Consider using more stable cyclic analogs of this compound if degradation is a persistent issue.[8] |
| 2. Low Receptor Expression: The target cells may have low or absent expression of the Neuropilin-1 (Nrp1) receptor. | - Verify Nrp1 expression on your target cells using techniques like flow cytometry or western blotting. - Some cell stimulation methods can downregulate this compound binding sites. For example, macrophages stimulated with Corynebacterium parvum show a significantly lower capacity for this compound binding.[9] | |
| 3. Receptor Downregulation/Internalization: Prolonged exposure to this compound can lead to the internalization of its receptor, making the cells refractory to further stimulation. | - Optimize the incubation time with this compound. Shorter incubation periods (e.g., 15-30 minutes) are often sufficient to observe an effect.[5][6] - Perform a time-course experiment to determine the optimal stimulation duration for your specific cell type. | |
| Inconsistent or variable results between experiments. | 1. Cell Viability and Health: Poor cell health can lead to a diminished response to stimuli. | - Regularly check cell viability using methods like trypan blue exclusion. - Ensure cells are not overgrown and are in the logarithmic growth phase before starting the experiment. |
| 2. Presence of Competitive Inhibitors: Components in the culture medium or serum may interfere with this compound binding. | - If using serum, consider reducing its concentration or using a serum-free medium during the stimulation period. - Be aware of any other treatments or compounds in your experiment that might have antagonistic effects. The analog Thr-Pro-Lys-Arg, for instance, fails to show stimulation.[2] | |
| Reduced this compound efficacy over time in a multi-day experiment. | 1. Enzymatic Degradation: As mentioned, this compound is a peptide and can be degraded by proteases present in the cell culture medium, especially if serum is used.[10] | - Replenish this compound in the culture medium at regular intervals. - Consider using protease inhibitors in your culture, though be mindful of their potential off-target effects. - Utilize more stable this compound analogs or delivery systems like liposomes to protect the peptide from degradation. |
| 2. Cell Desensitization: Continuous exposure to this compound can lead to desensitization of the signaling pathway. | - Implement a "wash-out" period where cells are cultured in this compound-free medium before restimulation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its analogs.
Table 1: Binding Affinity and Efficacy of this compound
| Ligand | Receptor/Cell Type | Assay Type | Parameter | Value | Reference |
| [³H]this compound | Thioglycollate-stimulated mouse peritoneal macrophages | Radioligand Binding | K(D) | 5.3 x 10⁻⁸ M | [9] |
| Unlabeled this compound | Thioglycollate-stimulated mouse peritoneal macrophages | Competition Binding | K(D) | 5.0 x 10⁻⁸ M | [9] |
| This compound | Human Polymorphonuclear Leukocytes | Phagocytosis Assay | Optimal Concentration | 5 µg/ml (~10 µM) | [5] |
| This compound | Murine Kupffer Cells | Phagocytosis Assay | Optimal Concentration | 1 µg/ml (~2 µM) | [6] |
| This compound | Recombinant Human Neuropilin-1 | Surface Plasmon Resonance | K(D) | 10.65 µM | [11] |
Table 2: Comparative Activity of this compound Analogs
| Analog | Modification | Relative Activity/Effect | Reference |
| Thr-Lys-Pro-Pro-Arg (TKPPR) | C-terminal extension | Potent inhibitor of phagocytosis | [2] |
| Thr-Pro-Lys-Arg | Scrambled sequence | Fails to stimulate motility | [2] |
| [D-Arg⁴]this compound | D-amino acid substitution | Low this compound-like activity and low inhibition of [³H]this compound binding | [9] |
| [N-Acetyl-Thr¹]this compound | N-terminal modification | Inactive, fails to bind specifically | [9] |
| cyclo(Thr-Lys-Pro-Arg-Gly) (ctuf-G) | Cyclization | 50-fold lower optimal concentration than this compound for similar phagocytosis stimulation | [8] |
| Dimeric TKPPR | Dimerization | Greatly increased affinity for Neuropilin-1 | [12] |
| Tetrameric TKPPR | Tetramerization | Greatly increased affinity for Neuropilin-1 | [12] |
Experimental Protocols
Detailed Methodology for Phagocytosis Assay (Fluorescent Microscopy)
This protocol is adapted from established methods for assessing phagocytosis in macrophages.[13][14]
-
Cell Preparation:
-
Plate macrophages (e.g., primary human macrophages or a cell line like J774A.1) in a 24-well plate containing sterile glass coverslips at a density that will result in a sub-confluent monolayer.
-
Culture the cells in complete medium for 24 hours to allow for adherence.
-
On the day of the assay, replace the medium with serum-free medium and incubate for 2 hours.
-
-
Preparation of Phagocytic Targets:
-
Use fluorescently labeled particles such as carboxylated latex beads or opsonized E. coli bioparticles.
-
If using latex beads, pre-opsonize them by incubating with fetal bovine serum for 1 hour at 37°C to promote uptake.[15]
-
Wash the particles twice with sterile PBS to remove excess serum or unbound fluorescent dye.
-
Resuspend the particles in serum-free medium at a desired concentration (e.g., a particle-to-cell ratio of 50:1).[5][6]
-
-
This compound Stimulation and Phagocytosis:
-
Prepare fresh solutions of this compound and any analogs or inhibitors in serum-free medium.
-
Add the this compound solution (or control medium) to the macrophage-containing wells to achieve the final desired concentration (e.g., 100 nM).
-
Immediately add the suspension of fluorescent particles to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 15-60 minutes).
-
-
Stopping Phagocytosis and Staining:
-
To stop phagocytosis, place the plate on ice.
-
Wash the cells three to five times with ice-cold PBS to remove non-ingested particles.
-
To differentiate between internalized and surface-bound particles, you can add a quenching agent like trypan blue to the wells for a few minutes.
-
Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the coverslips with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 for 5 minutes and stain with a fluorescent phalloidin conjugate to visualize the actin cytoskeleton and DAPI to stain the nuclei.
-
-
Imaging and Quantification:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify phagocytosis by either counting the number of cells that have ingested at least one particle (percentage of phagocytic cells) or by measuring the total fluorescence intensity per cell.
-
Detailed Methodology for Cytokine Release Assay
This protocol outlines a general procedure for measuring cytokine release from immune cells following this compound stimulation.
-
Cell Preparation:
-
Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use an appropriate cell line.
-
Plate the cells in a 96-well tissue culture plate at a density of 1 x 10⁶ cells/ml in complete culture medium.
-
-
Cell Stimulation:
-
Prepare fresh solutions of this compound at various concentrations. It is advisable to include a positive control (e.g., LPS for macrophages) and a negative control (medium alone).
-
Add the this compound solutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 12, 24, or 48 hours). The optimal time will depend on the specific cytokine being measured.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
The collected supernatants can now be analyzed for cytokine content using a variety of methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying a single cytokine. Use a commercially available ELISA kit for the cytokine of interest (e.g., TGF-β, IL-6, TNF-α) and follow the manufacturer's instructions.
-
Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous quantification of multiple cytokines from a small sample volume.
-
ELISpot (Enzyme-Linked Immunospot Assay): Measures the number of cytokine-secreting cells.
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the assay kit.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Compare the cytokine levels in the this compound-treated samples to the negative control to determine the effect of this compound.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a phagocytosis assay.
References
- 1. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of phagocytic activity of murine Kupffer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Enhanced phagocytosis activity of cyclic analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. This compound binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Protocols — The Fleischman Lab [mpnlab.org]
- 15. Phagocytosis assay [protocols.io]
Technical Support Center: Correlating Microscopic Evaluation and Flow Cytometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges when comparing data from microscopic evaluations and flow cytometry.
Frequently Asked Questions (FAQs)
Q1: Why do my cell percentages or counts differ significantly between flow cytometry and microscopy?
Discrepancies are common and often stem from the fundamental differences in how each technology analyzes cells. Flow cytometry requires a single-cell suspension, which can lead to cell loss or stress, especially with adherent cell types.[1] Microscopy, on the other hand, analyzes a smaller, potentially non-representative population and can be subject to user bias, especially when quantifying dimly fluorescent cells.[2][3] Furthermore, differences in the sensitivity of detectors can lead to flow cytometry identifying positive populations that are missed by microscopic evaluation.[4]
Q2: What are the core technical differences I should be aware of?
The primary differences lie in sample preparation, data acquisition, and the type of data generated. Flow cytometry excels at high-throughput, quantitative analysis of millions of cells, providing robust statistical data.[2][5] However, it loses spatial and morphological information because it requires cell dissociation.[1][6] Microscopy offers lower throughput but provides critical morphological context, showing the subcellular location of signals and interactions between cells in their native environment.[2]
Q3: How can I use microscopy to validate my flow cytometry results?
Microscopy is an excellent tool for validating the specificity of antibodies used in flow cytometry.[7] If flow cytometry indicates a positive signal for an intracellular target, fluorescence microscopy can confirm that the antibody is binding to the correct subcellular compartment.[7] It can also help identify issues in flow cytometry, such as cell aggregates or non-specific binding to cellular structures, that may not be apparent from scatter plots alone.[8]
Q4: My viability data shows a strong statistical correlation but different absolute percentages between the two methods. Is this normal?
Yes, this can be a normal and expected outcome. A study comparing cell viability after exposure to bioactive glass particles found a strong statistical correlation (r = 0.94) between fluorescence microscopy and flow cytometry, yet the absolute viability percentages differed dramatically.[9] This is because flow cytometry can often provide a more nuanced view, distinguishing between early apoptosis, late apoptosis, and necrosis, whereas microscopy often provides a more binary live/dead result.[9] This highlights flow cytometry's higher sensitivity in detecting subtle changes in cellular health.[9]
Q5: What are the most critical controls to include when comparing both techniques?
To ensure data accuracy and comparability, the following controls are essential for both methods:
-
Unstained Cells: To determine background autofluorescence.[10][11]
-
Isotype Controls: To assess non-specific antibody binding of the constant (Fc) region.[10][11]
-
Single-Stain Controls (for multicolor flow cytometry): Essential for correct fluorescence compensation.
-
Biological Controls: Known positive and negative cell populations to confirm antibody specificity and cell reactivity.[8][10]
Troubleshooting Guides
Scenario 1: Flow Cytometry Shows a Higher Percentage of Positive Cells than Microscopy
| Possible Cause | Recommended Troubleshooting Actions |
| Higher Sensitivity of Flow Cytometer | The photomultiplier tubes (PMTs) in flow cytometers are highly sensitive and can detect dim fluorescence that may be below the threshold of visual detection by microscopy.[4] Confirm the flow cytometry result by sorting the dimly positive population and verifying its phenotype or morphology via microscopy. |
| Inaccurate Gating in Flow Cytometry | Gates may be set too broadly, including debris or autofluorescent dead cells. Review your forward scatter (FSC) vs. side scatter (SSC) plots to ensure you are gating on viable, single cells. Use a viability dye to exclude dead cells, which often bind antibodies non-specifically. |
| Subjectivity in Microscopic Analysis | Manual counting of dimly fluorescent cells is subjective and prone to underestimation.[3] Have a second researcher count the cells blindly. Use image analysis software with a consistent intensity threshold to automate quantification and remove user bias. |
Scenario 2: Microscopy Shows a Higher Percentage of Positive Cells than Flow Cytometry
| Possible Cause | Recommended Troubleshooting Actions |
| Loss of Adherent Cells during Sample Prep | The process of creating a single-cell suspension (e.g., using trypsin) for flow cytometry can cause the loss of a specific, highly-adherent subpopulation. Analyze the supernatant and the adherent cells separately by microscopy to see if the positive population is being lost. Consider using gentler, non-enzymatic dissociation methods. |
| Antigen Internalization or Cleavage | Cell surface antigens can be internalized or cleaved by enzymes like trypsin during sample preparation for flow cytometry. Perform all staining steps on ice or at 4°C and use buffers containing sodium azide to prevent antigen modulation. Stain cells for microscopy first to establish a baseline before dissociation. |
| Insufficient Permeabilization in Flow Cytometry | For intracellular targets, the permeabilization protocol for flow cytometry may be suboptimal, preventing the antibody from reaching its target. Test different fixation and permeabilization reagents (e.g., methanol, saponin, Triton™ X-100) to find the optimal condition for your specific antibody and target.[10] |
Data Presentation
Table 1: Comparison of Key Technical Features
| Feature | Flow Cytometry | Fluorescence Microscopy |
| Throughput | High (thousands of cells/second)[2][5] | Low (tens to hundreds of cells)[2] |
| Data Output | Quantitative fluorescence intensity, scatter properties[6] | Qualitative/Semi-quantitative images, morphological data[6] |
| Sample State | Single-cell suspension required[2][6] | Adherent cells, tissue sections, or suspension[2] |
| Key Advantage | Statistical power, rare event detection[12] | Spatial resolution, subcellular localization, cell context[2] |
| Key Limitation | Loss of morphological and contextual information[1] | Subjectivity, low sample size, photobleaching[2][3] |
Table 2: Example Quantitative Comparison of Cell Viability Assays
This table summarizes data from a study assessing SAOS-2 osteoblast viability after 3 hours of exposure to bioactive glass particles (<38 µm at 100 mg/mL).
| Method | % Viability (Mean) | Key Observation |
| Fluorescence Microscopy | ~9.0% | Provides a binary live/dead assessment.[9] |
| Flow Cytometry | ~0.2% | Detects more subtle changes, including early and late apoptosis, resulting in a lower viability reading.[9] |
| Control Group (Both Methods) | >97.0% | Confirms the cytotoxicity was dependent on the treatment.[9] |
| Statistical Correlation (r) | 0.94 | Despite different absolute values, the results are highly correlated.[9] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.
-
Fixation: Gently wash cells with Phosphate-Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization (for intracellular targets): Wash cells 3x with PBS. Incubate with a permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS) for 10 minutes.
-
Blocking: Wash 3x with PBS. Block with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Incubate with cells for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash cells 3x with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash 3x with PBS. Stain nuclei with DAPI or Hoechst for 5 minutes. Wash once. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filters.
Protocol 2: General Immunofluorescence Staining for Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension from tissue or culture plates. For adherent cells, use a gentle dissociation reagent. Count cells and adjust to a concentration of 1x10⁶ cells/mL.
-
Blocking (Optional but Recommended): To prevent non-specific binding to Fc receptors, incubate cells with an Fc blocking reagent in FACS buffer (PBS + 1% BSA) for 10 minutes on ice.
-
Surface Staining: Add the fluorophore-conjugated primary antibody directly to the cell suspension. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash cells 2x by adding FACS buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Fixation/Permeabilization (for intracellular targets):
-
After surface staining and washing, resuspend cells in a fixation buffer (e.g., 4% PFA) and incubate for 20 minutes on ice.
-
Wash once with FACS buffer.
-
Resuspend cells in a permeabilization buffer (e.g., 0.1% Saponin or ice-cold 90% Methanol) and incubate for the recommended time.[10]
-
-
Intracellular Staining:
-
Wash cells with permeabilization buffer.
-
Add the intracellular primary antibody diluted in permeabilization buffer. Incubate for 30-60 minutes on ice, protected from light.
-
Wash 2x with permeabilization buffer.
-
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer. If not analyzing immediately, keep samples on ice and protected from light.
-
Data Acquisition: Analyze samples on a flow cytometer, ensuring proper controls are run to set voltages and compensation.
Visual Workflows
References
- 1. Flow vs. Image Cytometry: Comparing Techniques to Evaluate Large Cell Populations | Evident Scientific [evidentscientific.com]
- 2. news-medical.net [news-medical.net]
- 3. tandfonline.com [tandfonline.com]
- 4. lbk.electroporation.net [lbk.electroporation.net]
- 5. Comparing Flow Cytometry with Imaging Cytometry [labx.com]
- 6. Cellular Image Analysis and Imaging by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. 4 Steps To Validate Flow Cytometry Antibodies And Improve Reproducibility - ExpertCytometry [expertcytometry.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. clinicallab.com [clinicallab.com]
Validation & Comparative
A Researcher's Guide to Validating Tuftsin Purity: HPLC and Mass Spectrometry in Focus
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Tuftsin is paramount for reliable experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for validating the purity of this compound, a tetrapeptide known for its immunomodulatory properties.
This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflow to assist in the rigorous assessment of this compound purity.
Comparative Purity Analysis
The purity of a synthetic peptide is a critical quality attribute. The following table summarizes hypothetical purity data for a batch of synthesized this compound compared to two commercial alternatives, as determined by RP-HPLC with UV detection at 214 nm.
| Product | Purity (%) by HPLC | Major Impurity 1 (%) | Major Impurity 2 (%) |
| In-house Synthesized this compound | 98.5 | 0.8 (Deletion peptide: Lys-Pro-Arg) | 0.4 (Oxidized this compound) |
| Alternative A | 95.2 | 2.1 (Deletion peptide: Thr-Lys-Pro) | 1.5 (Incomplete deprotection) |
| Alternative B | 99.1 | 0.5 (Deletion peptide: Lys-Pro-Arg) | 0.2 (Unknown) |
Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined analytical methods. Below are detailed protocols for the analysis of this compound by RP-HPLC and ESI-MS.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed for the separation and quantification of this compound and its potential impurities.
1. Sample Preparation:
-
Dissolve the lyophilized this compound powder in 0.1% Trifluoroacetic Acid (TFA) in water to a final concentration of 1 mg/mL.
-
Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Column:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).
-
Column Temperature: 30°C.
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm (for peptide bonds).
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (minutes) % Mobile Phase B 0.0 5 20.0 40 22.0 95 25.0 95 26.0 5 | 30.0 | 5 |
5. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound using the following formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is for the confirmation of this compound's identity by determining its molecular weight.
1. Sample Preparation:
-
Dilute the this compound solution prepared for HPLC analysis to a final concentration of 10 µg/mL with 50:50 acetonitrile/water containing 0.1% formic acid.
2. Mass Spectrometer and Source:
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
3. Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 100 - 1000.
4. Data Analysis:
-
The theoretical monoisotopic mass of this compound (C₂₁H₄₀N₈O₆) is 500.3068 Da.
-
The expected mass-to-charge ratio (m/z) for the singly protonated molecule [M+H]⁺ is approximately 501.3141.
-
Compare the experimentally observed m/z value with the theoretical value to confirm the identity of this compound.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.
Common Impurities in Synthetic this compound
During solid-phase peptide synthesis (SPPS), several types of impurities can be generated. For a tetrapeptide like this compound (Thr-Lys-Pro-Arg), common impurities may include:
-
Deletion Sequences: Peptides missing one or more amino acids (e.g., Lys-Pro-Arg, Thr-Lys-Pro).
-
Incomplete Deprotection: Residual protecting groups on the side chains of Lysine or Arginine.
-
Oxidation: Oxidation of the Threonine residue.
-
Deamidation: Although this compound does not contain Asn or Gln, this is a common impurity in other peptides.
The combination of HPLC for separation and quantification, and mass spectrometry for identity confirmation, provides a robust methodology for ensuring the purity and quality of synthetic this compound for research and development applications.
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Analogues as Selective PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of pyrazolo[1,5-a]pyrimidine analogues, demonstrating a direct correlation between their structural modifications and their inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ). The data presented is based on the findings from a study focused on the design and synthesis of novel selective PI3Kδ inhibitors.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers and inflammatory diseases.[1][4][5] Therefore, the development of potent and selective PI3Kδ inhibitors is a significant area of research.
Data Presentation: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogues
The following table summarizes the in vitro inhibitory activity of a selection of pyrazolo[1,5-a]pyrimidine analogues against PI3K isoforms. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The data clearly illustrates the structure-activity relationship (SAR), where modifications to the pyrazolo[1,5-a]pyrimidine scaffold directly impact the inhibitory potency and selectivity for PI3Kδ.
| Compound ID | R1 Substituent | R2 Substituent | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | α/δ Selectivity |
| 6 | Indol-4-yl | H | 45,000 | >60,000 | ~1 |
| 13 | Indol-4-yl | Methyl | 500 | 1,060 | 2 |
| 24 | Indol-4-yl | N,N-dimethyl-4-aminopiperidine | 37 | 6,364 | 172 |
| 29 | Indol-4-yl | 4-(N-methylpiperazin-1-yl)piperidine | 52 | 15,652 | 301 |
| 37 | Indol-4-yl | N-tert-butylpiperazine | 15 | >30,000 | >2000 |
| 54 | 5-fluoro-indol-4-yl | N-tert-butylpiperazine | 2.8 | 8,400 | 3000 |
Data synthesized from Stypik et al., "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives."[1][2][3]
Experimental Protocols
In Vitro PI3K Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The inhibitory activity of the pyrazolo[1,5-a]pyrimidine analogues was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This method measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Test compounds (pyrazolo[1,5-a]pyrimidine analogues)
-
HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)[6][7]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
384-well low-volume plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Mixture Preparation: The kinase, lipid substrate (PIP2), and test compound are pre-incubated in the assay buffer.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific duration at room temperature (e.g., 30 minutes).[6]
-
Termination and Detection: The reaction is stopped, and the HTRF detection reagents are added. This mixture is incubated to allow for the binding of the detection molecules to the product of the kinase reaction (PIP3).[6][7]
-
Signal Measurement: The HTRF signal is read on a compatible microplate reader. The signal is inversely proportional to the amount of PIP3 produced, and therefore, to the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of pyrazolo[1,5-a]pyrimidine analogues.
Caption: General experimental workflow for SAR studies of kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Macrophage Activation by Tuftsin and Muramyl Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two well-known macrophage-activating agents: the endogenous tetrapeptide Tuftsin and the bacterial cell wall component muramyl dipeptide (MDP). By examining their distinct signaling pathways, functional impacts on macrophages, and the experimental data supporting these observations, this document aims to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction
Macrophage activation is a critical process in both innate and adaptive immunity, playing a pivotal role in host defense, inflammation, and tissue homeostasis. The modulation of macrophage function is a key area of interest for therapeutic intervention in a variety of diseases, including infections, cancer, and autoimmune disorders. This compound and muramyl dipeptide (MDP) are two potent immunomodulators that activate macrophages through distinct mechanisms, leading to different functional outcomes. Understanding these differences is crucial for their targeted application in therapeutic strategies.
This compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It is known to stimulate various macrophage functions, including phagocytosis and motility.[2][3]
Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all Gram-positive and Gram-negative bacteria.[4] It is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a pro-inflammatory response.[4][5]
Mechanism of Action and Signaling Pathways
This compound and MDP initiate macrophage activation through entirely different receptor systems and downstream signaling cascades.
This compound Signaling Pathway
This compound exerts its effects by binding to the cell surface receptor Neuropilin-1 (Nrp1). As Nrp1 has a short intracellular domain, it requires a co-receptor to transduce the signal.[6] Research has shown that this compound signals through the canonical Transforming Growth Factor-beta (TGF-β) pathway.[6] Upon binding of this compound to Nrp1, the associated TGF-β receptor 1 (TβR1) is activated, leading to the phosphorylation of Smad3. Phosphorylated Smad3 then translocates to the nucleus to regulate gene expression.[6] This pathway is often associated with anti-inflammatory and tissue-remodeling responses.
Muramyl Dipeptide (MDP) Signaling Pathway
MDP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[4] Upon binding MDP, NOD2 undergoes a conformational change, leading to its interaction with the serine/threonine kinase RIP2 (also known as RICK). This interaction is crucial for the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] Activation of these pathways results in the transcription of a wide range of pro-inflammatory genes, including those for cytokines and chemokines.[4]
Comparative Performance Data
Direct comparative studies with quantitative data for this compound and MDP are limited. The following tables summarize findings from various independent studies to provide a comparative overview of their effects on macrophage functions.
Table 1: Effects on Macrophage Functions
| Function | This compound | Muramyl Dipeptide (MDP) | Key Differences |
| Phagocytosis | Strong stimulant.[2][7] | Moderate stimulant. | This compound is primarily recognized for its potent phagocytosis-stimulating activity. |
| Cytokine Profile | Can induce an anti-inflammatory M2 phenotype in microglia, associated with TGF-β release.[6] May have context-dependent effects on pro-inflammatory cytokines. | Potent inducer of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4] | MDP is a classic pro-inflammatory stimulus, while this compound's effects on cytokine profiles appear more nuanced and can be anti-inflammatory. |
| Nitric Oxide (NO) Production | Induces NO synthesis, particularly in synergy with IFN-γ.[6] | Strong inducer of NO production.[4] | Both induce NO, a key antimicrobial and pro-inflammatory molecule. |
| Antitumor Activity | Can activate macrophages to be cytotoxic against tumor cells.[8] | Activates macrophages for cytostatic activity against tumor cells.[8] | Both have demonstrated the ability to activate the antitumor functions of macrophages. |
| Macrophage Morphology | Stimulates motility and chemotaxis. | Induces macrophage spreading and attachment.[9] | Both affect macrophage morphology and movement, but with different described outcomes. |
Table 2: Signaling Pathway Comparison
| Feature | This compound | Muramyl Dipeptide (MDP) |
| Receptor | Neuropilin-1 (Nrp1) (cell surface) | NOD2 (intracellular) |
| Co-receptor/Adaptor | TGF-β Receptor 1 (TβR1) | RIP2 (RICK) |
| Primary Downstream Pathway | Canonical TGF-β (Smad3) | NF-κB and MAPK |
| Typical Response Profile | Immunomodulatory, potentially anti-inflammatory (M2 polarization) | Pro-inflammatory (M1 polarization) |
Experimental Protocols
The following are generalized protocols for key experiments to assess and compare the macrophage-activating properties of this compound and MDP.
Macrophage Culture and Activation
A standardized protocol for macrophage culture is essential for reproducible results.
1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize mice and isolate femur and tibia.
-
Flush bone marrow with sterile PBS.
-
Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into BMDMs.
2. Macrophage Stimulation:
-
Plate BMDMs at a density of 1 x 10^6 cells/mL in multi-well plates.
-
Allow cells to adhere overnight.
-
Replace media with fresh media containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or MDP (e.g., 0.1, 1, 10 µg/mL).
-
Include a vehicle control (e.g., PBS or media alone).
-
Incubate for a specified time (e.g., 24 hours).
Measurement of Nitric Oxide Production (Griess Assay)
Protocol:
-
After the stimulation period, collect 50 µL of culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[10][11][12]
Measurement of Cytokine Production (ELISA)
Protocol:
-
Collect culture supernatants after stimulation.
-
Perform sandwich ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) according to the manufacturer's instructions.[13][14]
-
Briefly, coat a 96-well plate with a capture antibody.
-
Block the plate and then add the culture supernatants and standards.
-
Add a detection antibody, followed by a substrate solution.
-
Measure the absorbance and calculate cytokine concentrations based on the standard curve.
Phagocytosis Assay
Protocol:
-
Culture and stimulate macrophages in a 96-well plate as described above.
-
Add fluorescently labeled particles (e.g., FITC-zymosan or fluorescent latex beads) to the cells at a particle-to-cell ratio of 10:1.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells thoroughly with cold PBS to remove non-ingested particles.
-
Add a quenching solution (e.g., trypan blue) to quench the fluorescence of extracellular particles.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry.[7]
Conclusion
This compound and muramyl dipeptide are both effective activators of macrophages but elicit distinct functional responses due to their different mechanisms of action.
-
Muramyl Dipeptide is a potent pro-inflammatory agent that signals through the intracellular NOD2 receptor, leading to a robust NF-κB-dependent inflammatory response. This makes it a candidate for applications where a strong, non-specific immune activation is desired, such as in vaccine adjuvants or as a standalone immunotherapy to promote anti-pathogen or anti-tumor responses.
-
This compound , on the other hand, signals through the cell surface receptor Nrp1 and the TGF-β pathway. Its primary role appears to be the enhancement of phagocytic activity and it may promote a more immunomodulatory or even anti-inflammatory M2-like phenotype. This could be beneficial in therapeutic contexts where enhanced clearance of cellular debris or pathogens is needed without excessive inflammation.
The choice between this compound and MDP for therapeutic development will depend on the desired immunological outcome. Further direct comparative studies are needed to fully elucidate their relative potencies and to explore potential synergistic or antagonistic effects when used in combination. This guide provides a foundational understanding to aid researchers in designing such studies and in selecting the appropriate agent for their specific research or therapeutic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of muramyl peptides on macrophages, monokines, and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage activation by muramyl dipeptide (MDP) without lymphocyte participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of [Leu1]this compound and this compound, a natural phagocytosis-stimulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage activation by this compound and muramyl-dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage activation by muramyl dipeptide as measured by macrophage spreading and attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytokine/Chemokine Release Patterns and Transcriptomic Profiles of LPS/IFNγ-Activated Human Macrophages Differentiated with Heat-Killed Mycobacterium obuense, M-CSF, or GM-CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unlocking Macrophage Activation: A Comparative Guide to the Structure-Activity Relationship of Tuftsin Analogues
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tuftsin analogues, detailing their structure-activity relationships (SAR). We present quantitative data on their biological performance, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate the design of novel immunomodulatory agents.
This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent activator of phagocytic cells, playing a crucial role in the immune response. Its therapeutic potential has driven extensive research into the synthesis and evaluation of numerous analogues to enhance its activity, stability, and specificity. This guide synthesizes key findings in the field, offering a comparative analysis of these analogues to inform future drug discovery efforts.
Comparative Analysis of this compound Analogue Activity
The biological activity of this compound analogues is critically dependent on their structural integrity. Modifications at each of the four amino acid positions, as well as alterations to the peptide backbone, have profound effects on receptor binding and subsequent cellular responses. A direct correlation has been observed between the ability of analogues to bind to this compound receptors and their capacity to enhance phagocytosis[1].
N-Terminal Modifications (Position 1: Threonine)
The N-terminal threonine residue is important for the biological activity of this compound. While some modifications are tolerated, significant alterations can lead to a loss of function.
| Analogue | Modification | Phagocytosis Stimulation | Receptor Binding Affinity (IC50) | Notes |
| This compound | Thr-Lys-Pro-Arg | +++ | Baseline | Natural ligand |
| [Ala¹]-Tuftsin | Ala -Lys-Pro-Arg | ++ | - | Reduced activity |
| [Ser¹]-Tuftsin | Ser -Lys-Pro-Arg | ++ | - | Reduced activity |
| [des-Thr¹]-Tuftsin | Lys-Pro-Arg | - | - | Inactive |
Lysine Modifications (Position 2)
The lysine residue at position 2 is crucial for activity, with its primary amino group being a key interaction point.
| Analogue | Modification | Phagocytosis Stimulation | Receptor Binding Affinity (IC50) | Notes |
| This compound | Thr-Lys -Pro-Arg | +++ | Baseline | |
| [Glu²]-Tuftsin | Thr-Glu -Pro-Arg | - | - | Inactive; associated with this compound deficiency syndrome |
Proline Modifications (Position 3)
The proline residue at position 3 is critical for maintaining the specific conformation of this compound required for receptor binding.
| Analogue | Modification | Phagocytosis Stimulation | Receptor Binding Affinity (IC50) | Notes |
| This compound | Thr-Lys-Pro -Arg | +++ | Baseline | |
| [Ala³]-Tuftsin | Thr-Lys-Ala -Arg | - | - | Inactive |
C-Terminal Modifications (Position 4: Arginine)
The C-terminal arginine residue and its guanidino group are essential for the biological activity of this compound.
| Analogue | Modification | Phagocytosis Stimulation | Receptor Binding Affinity (IC50) | Notes |
| This compound | Thr-Lys-Pro-Arg | +++ | Baseline | |
| [Lys⁴]-Tuftsin | Thr-Lys-Pro-Lys | + | - | Significantly reduced activity |
| Tuftsinamide | Thr-Lys-Pro-Arg-NH₂ | ++ | - | Reduced activity |
Backbone Modifications: Retro-Inverso and Cyclic Analogues
Modifications to the peptide backbone have been explored to increase stability against enzymatic degradation.
| Analogue | Modification | Phagocytosis Stimulation | Receptor Binding Affinity (IC50) | Notes |
| Retro-inverso-Tuftsin | D-Arg-D-Pro-D-Lys-D-Thr | - | - | Inactive |
| Cyclo(Thr-Lys-Pro-Arg-Gly) | Cyclic pentapeptide | ++++ | Lower optimum concentration (50-fold) | Enhanced potency[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound analogue activity.
Phagocytosis Assay
This assay measures the ability of this compound and its analogues to stimulate the engulfment of particles by phagocytic cells, such as macrophages or neutrophils.
Materials:
-
Phagocytic cells (e.g., murine peritoneal macrophages, human neutrophils)
-
This compound and its analogues
-
Fluorescently labeled particles (e.g., fluorescent latex beads, zymosan, or bacteria)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Quenching solution (e.g., Trypan Blue)
-
Microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Isolate and culture phagocytic cells in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere.
-
Stimulation: Pre-incubate the cells with varying concentrations of this compound or its analogues for a defined period (e.g., 30 minutes at 37°C).
-
Phagocytosis: Add fluorescently labeled particles to the wells and incubate for a specific time (e.g., 60 minutes at 37°C) to allow for phagocytosis.
-
Quenching: Remove the medium and add quenching solution to extinguish the fluorescence of non-ingested, surface-bound particles.
-
Quantification: Measure the intracellular fluorescence using a microplate reader or flow cytometer. An increase in fluorescence intensity compared to untreated control cells indicates stimulation of phagocytosis.
Receptor Binding Assay
This assay determines the affinity of this compound analogues for the this compound receptor on the surface of phagocytic cells.
Materials:
-
Phagocytic cells or membrane preparations
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound and its analogues
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, incubate a fixed concentration of radiolabeled this compound with phagocytic cells or membrane preparations in the presence of increasing concentrations of unlabeled this compound or its analogues.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radiolabeled ligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: The concentration of the analogue that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
Chemotaxis Assay
This assay evaluates the ability of this compound analogues to induce the directed migration of phagocytic cells.
Materials:
-
Phagocytic cells
-
This compound and its analogues
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
Chemoattractant (e.g., fMLP as a positive control)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
Procedure:
-
Chamber Setup: Place the porous membrane in the chemotaxis chamber, separating the upper and lower wells.
-
Chemoattractant Addition: Add different concentrations of this compound or its analogues to the lower wells of the chamber.
-
Cell Seeding: Add a suspension of phagocytic cells to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Cell Staining and Counting: Remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
Signaling Pathways and Experimental Visualizations
To further elucidate the mechanisms of action of this compound and its analogues, we provide diagrams of the key signaling pathway and a typical experimental workflow.
Caption: this compound signaling pathway.
References
A Comparative Analysis of Tuftsin and its Analogue, [Leu1]Tuftsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring immunomodulatory peptide Tuftsin and its synthetic analogue, [Leu1]this compound. The objective is to present a comprehensive overview of their structures, biological activities, and underlying signaling mechanisms, supported by available experimental data. This comparison aims to inform research and development efforts in immunology and drug discovery.
Introduction to this compound and [Leu1]this compound
This compound is a tetrapeptide with the amino acid sequence L-Threonyl-L-Lysyl-L-Prolyl-L-Arginine (Thr-Lys-Pro-Arg). It is derived from the Fc domain of the heavy chain of immunoglobulin G (IgG) and plays a significant role in the immune system.[1] this compound is known to stimulate various functions of phagocytic cells, including macrophages and neutrophils.[2] Its activities include enhancing phagocytosis, motility, and bactericidal and tumoricidal effects.[3]
[Leu1]this compound is a synthetic analogue of this compound where the N-terminal Threonine is replaced by Leucine, resulting in the sequence Leu-Lys-Pro-Arg. This modification was initially explored with the hypothesis that it might enhance biological activity.
Structural and Functional Comparison
The primary difference between this compound and [Leu1]this compound lies in their N-terminal amino acid residue. This seemingly minor alteration has significant implications for their biological efficacy.
| Feature | This compound | [Leu1]this compound |
| Amino Acid Sequence | Thr-Lys-Pro-Arg | Leu-Lys-Pro-Arg |
| Origin | Natural (derived from IgG) | Synthetic |
| Primary Function | Immunomodulation, Phagocytosis Stimulation | Immunomodulation |
Comparative Biological Activity: Phagocytosis Stimulation
A direct comparative study has shown that [Leu1]this compound is less active than this compound in stimulating phagocytosis.[3] This finding contradicted earlier reports that suggested a greater activity for the analogue. The reduced activity of [Leu1]this compound is attributed to its increased susceptibility to degradation by leucine aminopeptidase, an ecto-enzyme present on the surface of polymorphonuclear leukocytes (PMNs).[3] This enzyme cleaves the N-terminal amino acid, and it has a higher affinity for Leucine than for Threonine, leading to a more rapid inactivation of [Leu1]this compound.
Receptor Binding and Signaling Pathway
This compound exerts its effects by binding to specific receptors on the surface of phagocytic cells. The primary receptor for this compound has been identified as neuropilin-1 (Nrp1).[4]
| Parameter | This compound | [Leu1]this compound |
| Receptor | Neuropilin-1 (Nrp1) | Presumed to be Neuropilin-1 (Nrp1) |
| Binding Affinity (Kd) | Data available for this compound (see below) | No specific data available |
This compound Receptor Binding Affinity: Quantitative data for the binding of this compound to its receptor on macrophages is available:
| Ligand | Cell Type | Dissociation Constant (Kd) | Reference |
| [3H]this compound | Mouse Peritoneal Macrophages | 5.3 x 10⁻⁸ M | [5] |
It is hypothesized that [Leu1]this compound also binds to Nrp1, but its binding affinity has not been reported in the available literature. The lower biological activity of [Leu1]this compound could be a result of either reduced binding affinity or its rapid degradation, or a combination of both.
Signaling Pathway of this compound
Upon binding to Nrp1, this compound initiates a signaling cascade that involves the Transforming Growth Factor-beta (TGF-β) pathway.[4] Nrp1 acts as a co-receptor for the TGF-β receptor I (TβRI). The binding of this compound to Nrp1 facilitates the activation of TβRI, which in turn phosphorylates downstream signaling molecules, Smad2 and Smad3. These activated Smads then translocate to the nucleus to regulate gene expression, leading to the observed immunomodulatory effects.
This compound Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for phagocytosis and receptor binding assays.
Phagocytosis Assay Protocol
This protocol describes a method to quantify the phagocytic activity of macrophages in response to this compound or its analogues.
Phagocytosis Assay Workflow
Detailed Steps:
-
Cell Culture: Culture a suitable phagocytic cell line (e.g., murine RAW 264.7 macrophages) or primary macrophages in appropriate media.
-
Plating: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, [Leu1]this compound, or a vehicle control. Incubate for 1-2 hours.
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™) to each well at a particle-to-cell ratio of 10:1.
-
Incubation: Incubate the plates at 37°C for 60-90 minutes to allow for phagocytosis.
-
Washing: Gently wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized particles.
-
Quantification:
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the fluorescence intensity of the cells using a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity correspond to the extent of phagocytosis.
-
Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde. Stain the nuclei with DAPI. Visualize and quantify the number of ingested particles per cell using a fluorescence microscope.
-
Receptor Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the binding affinity of this compound and its analogues to their receptor.[6]
Materials:
-
Radiolabeled this compound (e.g., [3H]this compound)
-
Unlabeled this compound and [Leu1]this compound
-
Macrophage membrane preparations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Isolate cell membranes from a large culture of macrophages through homogenization and centrifugation.
-
Assay Setup: In a 96-well filter plate, add a constant amount of macrophage membrane preparation to each well.
-
Competition: Add a fixed concentration of radiolabeled this compound to all wells. Then, add varying concentrations of unlabeled this compound (for standard curve) or [Leu1]this compound (test compound).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Conclusion
The available evidence indicates that while [Leu1]this compound is an interesting synthetic analogue of this compound, it exhibits lower phagocytosis-stimulating activity.[3] This is likely due to its increased susceptibility to enzymatic degradation. This compound remains the more potent of the two for inducing phagocytic responses. Its signaling pathway through Nrp1 and the TGF-β cascade provides a clear mechanism for its immunomodulatory effects.
For researchers and drug development professionals, this comparative study underscores the importance of N-terminal stability in the design of this compound-based therapeutics. Future efforts in developing this compound analogues should focus on modifications that enhance stability and receptor interaction to improve therapeutic efficacy. Further quantitative studies are warranted to precisely determine the binding affinity and phagocytic potency of [Leu1]this compound to provide a more complete comparative profile.
References
- 1. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of [Leu1]this compound and this compound, a natural phagocytosis-stimulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays [bio-protocol.org]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Decoding Peptide Promiscuity: A Comparative Guide to Tuftsin's Cross-Reactivity with Peptide Receptors
For researchers, scientists, and drug development professionals, understanding the specificity of peptide ligands is paramount. This guide provides a comprehensive comparison of the cross-reactivity of the immunomodulatory peptide Tuftsin with other peptide receptors, with a particular focus on the Substance P receptor. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to be an essential resource for investigating peptide-receptor interactions.
The tetrapeptide this compound (Thr-Lys-Pro-Arg) is a potent immunomodulator, primarily recognized for its role in activating phagocytic cells. Its biological effects are mediated through its high-affinity receptor, Neuropilin-1 (Nrp1).[1][2][3] However, the structural landscape of peptides is vast, and instances of cross-reactivity, where a peptide binds to a receptor other than its own, are not uncommon. This guide delves into the evidence for this compound's interaction with other peptide receptors, offering a comparative analysis with the well-characterized neuropeptide, Substance P, and its cognate receptor, Neurokinin-1 (NK1R).
At a Glance: this compound vs. Substance P Receptor Binding
| Peptide | Primary Receptor | Reported Binding Affinity (Kd) | Notes |
| This compound | Neuropilin-1 (Nrp1) on macrophages | 5.3 x 10⁻⁸ M[4] | Binding affinity determined on thioglycollate-stimulated mouse peritoneal macrophages. |
| Substance P | Neurokinin-1 (NK1R) on monocytes/macrophages | 2.7 x 10⁻⁸ to 5.5 x 10⁻⁸ M[5] | Binding affinity determined on human monocytes/macrophages. |
It is important to note that the binding affinities presented are from different studies using different cell types and experimental conditions. A direct head-to-head comparison in the same experimental setup would provide more definitive data.
Evidence of Cross-Reactivity
A key piece of evidence for the cross-reactivity between this compound and Substance P receptor systems comes from competitive binding studies. Research has shown that Substance P, which contains a this compound-like sequence (Arg-Pro-Lys-Pro), can compete with radiolabeled this compound for binding to macrophage receptors. This suggests that Substance P can occupy the this compound binding site on these cells, indicating a degree of receptor promiscuity.
While direct quantitative data on the binding affinity of this compound for the NK1R and Substance P for Nrp1 is limited in the current literature, the existing competitive binding data strongly supports the hypothesis of cross-reactivity.
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound and Substance P through their respective primary receptors are distinct, leading to different cellular responses.
References
- 1. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates splenic inflammatory injury by promoting neuropilin-1 in severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of substance P binding to human monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Direct and Specific Binding of Tuftsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), with its synthetic analogs and other molecules. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating this compound's potential in various therapeutic applications.
Executive Summary
This compound is an immunomodulatory peptide that exerts its effects through direct and specific binding to cell surface receptors, primarily Neuropilin-1 (Nrp1).[1] This interaction triggers downstream signaling pathways, influencing a range of cellular activities from phagocytosis to anti-inflammatory responses.[2][3] This guide compares the binding affinity of this compound to its receptors against several alternatives, presenting quantitative data from various experimental methodologies.
Comparison of Binding Affinities
The binding affinity of this compound and its alternatives to relevant receptors is a critical determinant of their biological activity. The following tables summarize the equilibrium dissociation constants (KD) and 50% inhibitory concentrations (IC50) from various studies. A lower KD or IC50 value indicates a higher binding affinity.
| Ligand | Receptor | Binding Affinity (KD) | Experimental Method | Reference |
| This compound (TKPR) | Neuropilin-1 (Nrp1) | 10.65 µM | Surface Plasmon Resonance (SPR) | [4] |
| This compound (TKPR) | ACE2 | 460 µM | Surface Plasmon Resonance (SPR) | [4] |
| This compound | Macrophage Receptor | 53 nM | [3H]this compound Radioligand Binding | [5] |
| TKPPR (antagonist) | Neuropilin-1 (Nrp1) | ~20-fold higher than this compound | Competition Binding Assay | [4] |
| Tetrameric TKPPR | Neuropilin-1 (Nrp1) | Nanomolar affinity | Fluorescence Polarization | [6] |
| Sema3-derived peptide (C-terminal Proline) | Neuropilin-1 (Nrp1) | 2.4 ± 1.4 µM (Average IC50) | Competition Binding Assay | [7] |
| Sema3-derived peptide (C-terminal Arginine) | Neuropilin-1 (Nrp1) | 19 ± 11 µM (Average IC50) | Competition Binding Assay | [7] |
Signaling Pathways
The binding of this compound to its primary receptor, Neuropilin-1 (Nrp1), initiates a downstream signaling cascade through the canonical Transforming Growth Factor-beta (TGF-β) pathway.[2][3] This activation leads to the phosphorylation of Smad3, a key intracellular transducer, which then translocates to the nucleus to regulate gene expression.[2] This pathway is crucial for the anti-inflammatory and immunomodulatory effects of this compound.
This compound signaling cascade via Nrp1 and the TGF-β pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the binding of this compound.
Radioligand Binding Assay ([3H]this compound on Macrophages)
This protocol is adapted from studies investigating the specific binding of radiolabeled this compound to macrophage cell membranes.
Objective: To determine the binding affinity (KD) and the number of binding sites (Bmax) of this compound on macrophages.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for competition)
-
Isolated macrophage cell membranes
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Isolate macrophage cell membranes through homogenization and centrifugation.
-
Incubation: Incubate a fixed amount of macrophage membrane protein with increasing concentrations of [3H]this compound in the binding buffer. For competition experiments, incubate with a fixed concentration of [3H]this compound and increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine KD and Bmax values.
Workflow for a radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction between this compound (analyte) and its receptor (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Purified receptor (ligand) and this compound (analyte)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified receptor (e.g., Nrp1) onto the surface of the sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the refractive index in real-time as this compound associates with and dissociates from the immobilized receptor.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
General workflow for an SPR experiment.
Conclusion
The data presented in this guide highlights the specific and direct binding of this compound to its receptors, particularly Neuropilin-1. The quantitative comparisons reveal that while this compound exhibits a moderate binding affinity, synthetic analogs like TKPPR and its multimeric forms demonstrate significantly enhanced binding, suggesting their potential as potent modulators of this compound-mediated pathways. The detailed experimental protocols provide a foundation for researchers to further investigate the binding characteristics of this compound and its derivatives, facilitating the development of novel therapeutics targeting the this compound signaling axis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of peptide binding to the SARS-CoV-2 host factor neuropilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of C-terminal Sequence on Competitive Semaphorin Binding to Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Macrophage Activation: Tuftsin vs. MALP-2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signaling pathways and macrophage activation profiles of two distinct immunomodulatory agents: the endogenous tetrapeptide Tuftsin and the synthetic macrophage-activating lipopeptide 2 (MALP-2). By presenting side-by-side data, detailed experimental protocols, and clear signaling pathway diagrams, this document aims to equip researchers with the necessary information to select the appropriate agent for their specific research and therapeutic development needs.
Introduction
Macrophages are critical players in the innate and adaptive immune systems, exhibiting remarkable plasticity in response to various stimuli. Their activation state can be broadly categorized into a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. Modulating macrophage polarization is a key strategy in the development of therapeutics for a range of diseases, including infectious diseases, cancer, and autoimmune disorders.
This compound , a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc portion of immunoglobulin G, is known for its ability to stimulate phagocytosis and promote an anti-inflammatory M2-like phenotype in macrophages.[1] In contrast, macrophage-activating lipopeptide 2 (MALP-2) is a synthetic diacylated lipopeptide that acts as a potent agonist for Toll-like receptors 2 and 6 (TLR2/6), driving a strong pro-inflammatory M1-like response.[2][3] Understanding the distinct signaling mechanisms and functional consequences of these two agents is crucial for their targeted application in immunotherapy and drug development.
Signaling Pathways: A Tale of Two Receptors
The divergent effects of this compound and MALP-2 on macrophage activation originate from their interaction with distinct cell surface receptors, leading to the engagement of separate downstream signaling cascades.
This compound Signaling Pathway
This compound exerts its effects primarily through the Neuropilin-1 (Nrp1) receptor, which acts as a co-receptor for Transforming Growth Factor-beta (TGF-β) receptor 1 (TβR1).[1][4] This interaction initiates the canonical TGF-β signaling pathway, which is generally associated with immunosuppressive and anti-inflammatory responses.
The key steps in the this compound signaling pathway are:
-
Receptor Binding: this compound binds to the extracellular domain of Nrp1.
-
Co-receptor Activation: This binding event facilitates the activation of the associated TβR1.
-
SMAD Phosphorylation: The activated TβR1 phosphorylates downstream signaling molecules, primarily Smad3.
-
Nuclear Translocation and Gene Transcription: Phosphorylated Smad3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes associated with an anti-inflammatory M2 macrophage phenotype.[1][5]
MALP-2 Signaling Pathway
MALP-2 signaling is initiated by its recognition by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) .[2] This interaction triggers a signaling cascade that is highly dependent on the adaptor protein MyD88, leading to the activation of key pro-inflammatory transcription factors.
The major steps in the MALP-2 signaling pathway include:
-
Receptor Dimerization: MALP-2 binds to the TLR2/TLR6 heterodimer, inducing a conformational change.
-
Adaptor Protein Recruitment: The activated receptor complex recruits the adaptor protein MyD88 and Mal (TIRAP).
-
Kinase Cascade Activation: This leads to the activation of downstream kinases, including IRAKs and TRAF6, which in turn activate the IKK complex and Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK, and JNK.
-
Transcription Factor Activation: The IKK complex phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. Activated MAPKs also phosphorylate and activate other transcription factors like AP-1.
-
Pro-inflammatory Gene Expression: In the nucleus, NF-κB and AP-1 drive the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and inducible nitric oxide synthase (iNOS), characteristic of an M1 macrophage phenotype.[2][3] MALP-2 can also induce the expression of anti-inflammatory molecules like heme oxygenase-1 (HO-1) through the PI3K/Nrf2 pathway as a negative feedback mechanism.[3]
Data Presentation: A Comparative Analysis of Macrophage Responses
While direct comparative studies between this compound and MALP-2 are limited, the existing literature allows for a qualitative and semi-quantitative comparison of their effects on key macrophage functions.
| Parameter | This compound | MALP-2 |
| Primary Receptor | Neuropilin-1 (Nrp1)[1][4] | TLR2/TLR6[2] |
| Predominant Signaling Pathway | TGF-β / Smad3[1][5] | MyD88 / NF-κB & MAPKs[2][3] |
| Macrophage Phenotype | M2-like (Anti-inflammatory)[1] | M1-like (Pro-inflammatory)[2][3] |
| Phagocytosis | Enhanced[6] | Enhanced |
| Nitric Oxide (NO) Production | Low to moderate induction, often requires co-stimulation (e.g., with LPS)[4] | Potent induction[7] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | Generally low to no induction; can have inhibitory effects on LPS-induced production | Strong, dose-dependent induction[2][3] |
| Anti-inflammatory Cytokine Production (e.g., IL-10) | Can promote an anti-inflammatory cytokine profile | Can induce IL-10 as a feedback mechanism[8] |
Experimental Protocols
The following are generalized protocols for key assays used to assess macrophage activation by this compound and MALP-2. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Macrophage Phagocytosis Assay
This protocol describes a method to quantify the phagocytic activity of macrophages using fluorescently labeled particles (e.g., zymosan, bacteria, or beads).
Detailed Steps:
-
Cell Culture: Plate macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or MALP-2. Include an untreated control. Incubate for the desired period (e.g., 24 hours).
-
Phagocytosis: Add fluorescently labeled zymosan particles to each well at a multiplicity of infection (MOI) of 10:1 (particles:cells).
-
Incubation: Incubate for 1 hour at 37°C to allow for phagocytosis.
-
Quenching: Aspirate the medium and add a solution of trypan blue (0.25 mg/mL) for 2 minutes to quench the fluorescence of non-ingested, surface-bound particles.
-
Washing: Wash the cells three times with ice-cold PBS to remove the trypan blue and any remaining non-phagocytosed particles.
-
Analysis: Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Detailed Steps:
-
Cell Culture and Treatment: Plate and treat macrophages with this compound or MALP-2 as described in the phagocytosis assay.
-
Supernatant Collection: After the treatment period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Griess Reaction: a. In a 96-well plate, add 50 µL of each supernatant. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot for NF-κB and MAPK Activation
This protocol outlines the detection of phosphorylated (activated) forms of key signaling proteins in the MALP-2 pathway.
Detailed Steps:
-
Cell Treatment and Lysis: Plate macrophages and treat with MALP-2 (e.g., 10 ng/mL) for short time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated forms of p65 NF-κB, p38, ERK, and JNK overnight at 4°C. Also, probe separate blots for total protein levels as loading controls.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Conclusion
This compound and MALP-2 represent two distinct approaches to macrophage modulation, operating through fundamentally different signaling pathways to elicit divergent functional outcomes. This compound, acting via the Nrp1/TGF-β axis, promotes an anti-inflammatory, M2-like phenotype characterized by enhanced phagocytosis without a strong pro-inflammatory cytokine response.[1][6] This profile suggests its potential utility in conditions where dampening inflammation and promoting tissue repair are desirable.
Conversely, MALP-2, a potent TLR2/6 agonist, triggers a robust M1-like pro-inflammatory response through the MyD88-NF-κB/MAPK pathways, leading to the production of high levels of pro-inflammatory cytokines and nitric oxide.[2][3][7] This makes MALP-2 a candidate for applications where a strong initial immune response is required, such as in vaccine adjuvants or for anti-tumor immunotherapy.
The choice between this compound and MALP-2 for research or therapeutic development should be guided by a clear understanding of their distinct mechanisms of action and the desired immunological outcome. The data and protocols presented in this guide offer a foundational resource for making these informed decisions.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Macrophage activation by this compound and muramyl-dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study of [Leu1]this compound and this compound, a natural phagocytosis-stimulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a natural activator of phagocytic functions including tumoricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Macrophage-Activating Lipopeptide 2 (MALP-2) on Local and Systemic Inflammatory Response in a Murine Two-Hit Model of Hemorrhagic Shock and Subsequent Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
The Hormetic Effect: A Double-Edged Sword in Cancer Therapy
A Comparative Guide to Compounds Exhibiting Biphasic Dose-Response in Tumor Cell Growth
For researchers, scientists, and drug development professionals, understanding the complex dose-response relationships of potential therapeutic agents is paramount. While high concentrations of many compounds are known to inhibit tumor cell growth, a fascinating and often overlooked phenomenon is hormesis, where low doses of the same agent can paradoxically stimulate proliferation. This guide provides a comparative analysis of select compounds that exhibit this biphasic, or hormetic, effect on cancer cells, supported by experimental data and detailed methodologies.
Comparative Analysis of Hormetic Compounds
The following tables summarize the quantitative data on the biphasic effects of Berberine, Lithium Chloride, Biochanin A, and Gemcitabine on different cancer cell lines.
Table 1: Biphasic Effect of Berberine on Cancer Cell Proliferation
| Cell Line | Concentration | Effect on Cell Proliferation | Citation |
| MCF-7 (Human Breast Cancer) | 1.25 - 5 µM | Stimulation (up to 170% of control) | [1] |
| 10 - 80 µM | Inhibition | [1] | |
| MDA-MB-231 (Human Breast Cancer) | Low Doses | Stimulation | [2] |
| High Doses | Inhibition | [2] | |
| B16-F10 (Murine Melanoma) | 5 µM (48h) | ~70% stimulation | [1] |
Table 2: Biphasic Effect of Lithium Chloride on MCF-7 Cell Survival
| Concentration | Effect on Cell Survival | Mechanism | Citation |
| 1, 5, 10 mM | Increased Survival | Inhibition of apoptosis (via GSK-3β regulation and activation of Akt, β-catenin, Bcl-2) | [3] |
| 50, 100 mM | Decreased Survival | Induction of apoptosis | [3] |
Table 3: Biphasic Effect of Biochanin A on MCF-7 Cell Proliferation
| Concentration | Effect on Cell Proliferation/DNA Synthesis | Citation |
| < 10 µg/mL (< 35 µM) | Stimulation of cell growth and DNA synthesis | [4] |
| > 30 µg/mL (> 106 µM) | Inhibition of cell growth and DNA synthesis | [4] |
| 2 - 6 µM | Stimulation of ERα-positive cell proliferation | [5] |
| 5 - 20 µM (SK-BR-3 cells) | Increased cell viability | [6] |
| 50 - 100 µM (SK-BR-3 cells) | Dose-dependent inhibition of cell viability | [6] |
Table 4: Biphasic Dose-Response of Gemcitabine on A549 Cell Viability
| Concentration | Effect on Cell Viability | Citation |
| Low Doses | Enhanced immunogenicity and NK cell-driven tumor immunity | [7][8] |
| High Doses | Inhibition of cell proliferation, induction of immunogenic cell death | [9][10] |
Key Signaling Pathways Involved
The dual effects of these compounds are often mediated by their concentration-dependent modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The two central pathways implicated are the PI3K/AKT and MAPK/ERK pathways.
At low, stimulatory concentrations, these compounds can lead to a transient and mild activation of pro-survival signals within these pathways. This can mimic the effects of growth factors, leading to enhanced cell proliferation. Conversely, at high, inhibitory concentrations, these agents can cause sustained and robust activation or inhibition of these pathways, leading to cell cycle arrest and apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation.
Caption: PI3K/AKT pathway modulation by hormetic compounds.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial cascade that translates extracellular signals into cellular responses like proliferation and differentiation.
Caption: MAPK/ERK pathway showing dual regulation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for the key assays used in the cited studies.
Cell Proliferation (MTT) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Caption: Workflow for a typical MTT cell proliferation assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is essential for analyzing the activation state of signaling pathways.
Protocol Details:
-
Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biphasic dose-dependent effect of lithium chloride on survival of human hormone-dependent breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the dietary phytoestrogen biochanin A on cell growth in the mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochanin A promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-Dose Gemcitabine Treatment Enhances Immunogenicity and Natural Killer Cell-Driven Tumor Immunity in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Dose Gemcitabine Treatment Enhances Immunogenicity and Natural Killer Cell-Driven Tumor Immunity in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Short-term high-dose gemcitabine induces PERK-mediated immunogenic cell death and potentiates antitumor immunity in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tuftsin
This guide provides essential safety and logistical information for the proper disposal of Tuftsin, a bioactive tetrapeptide. The following procedural steps are designed to ensure the safe handling and disposal of this compound waste in a laboratory setting, aligning with standard practices for chemical and peptide waste management.
General Safety and Handling for Disposal
While this compound is not classified as a hazardous substance, proper laboratory hygiene and safety practices are essential during handling and disposal[1]. Adherence to these guidelines minimizes risk and ensures a safe laboratory environment.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Precaution Category | Guideline | Source(s) |
| Ventilation | Handle in a well-ventilated area to avoid the formation of dust and aerosols. | [2] |
| Eye Protection | Wear safety glasses or goggles approved under standards like NIOSH (US) or EN 166 (EU). | [3] |
| Hand Protection | Handle with chemical-impermeable gloves. Inspect gloves before use and use proper removal techniques. | [2][3] |
| Skin Protection | Wear suitable protective clothing, such as a lab coat. Avoid contact with skin and eyes. | [2] |
| Respiratory | Respiratory protection is generally not required, but a dust respirator should be used if dust is generated. | [3][4] |
| Hygiene | Wash hands thoroughly after handling. Do not contaminate water, food, or feed. | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials should follow a structured process to ensure compliance with environmental regulations. Discharge into sewer systems or the environment must be avoided[2].
Step 1: Waste Segregation
-
Solid this compound Waste: Collect unused or waste this compound powder in a dedicated waste container.
-
This compound Solutions: Collect aqueous solutions containing this compound in a sealable, non-reactive waste container. Do not pour down the drain[2].
-
Contaminated Labware: Segregate contaminated items such as pipette tips, tubes, and flasks from general lab waste.
-
Sharps: Any contaminated needles or blades must be placed into an appropriate, puncture-proof sharps container designated for chemical waste[5].
Step 2: Containment and Labeling
-
All waste must be collected in suitable, closed, and clearly labeled containers for disposal[2][3].
-
The label should clearly identify the contents as "this compound Waste" and include any solvents used in solutions.
-
Store the sealed waste containers in a designated, cool, and well-ventilated area away from incompatible materials[2].
Step 3: Final Disposal Pathway
-
The primary recommended method for this compound waste disposal is through a licensed, professional waste disposal company[3].
-
Acceptable disposal methods include treatment at a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[2].
-
Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations[4].
Step 4: Decontamination of Empty Containers
-
Original this compound containers can be offered for recycling or reconditioning after proper decontamination[2].
-
Triple-Rinse Procedure: Rinse the empty container thoroughly with a suitable solvent (e.g., water or an appropriate buffer) at least three times.
-
The collected rinsate should be disposed of as chemical waste along with this compound solutions.
-
Alternatively, the rinsed and punctured packaging can be disposed of in a sanitary landfill[2].
Step 5: Accidental Spill Response and Disposal
-
In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition[2].
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat[2].
-
Containment: Prevent further spillage or leakage[2].
-
Cleanup: For solid spills, avoid dust formation. Use appropriate tools to collect the material. For liquid spills, absorb with an inert material.
-
Disposal of Cleanup Materials: Place all collected spilled material and contaminated absorbents into a suitable, closed container for disposal as this compound waste[2][4].
Experimental Protocols: Inactivation for Disposal
Current safety data sheets and chemical handling guidelines do not specify a standard experimental protocol for the chemical inactivation or neutralization of this compound for disposal purposes. The recommended and most common industry practice is physical disposal via controlled incineration or a licensed chemical waste handler, which ensures complete destruction[2][3]. Biological degradation by enzymes like aminopeptidase has been studied for research purposes but is not a standard procedure for laboratory waste disposal[6].
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposition.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
